Pinaverium bromide-d4
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C26H41Br2NO4 |
|---|---|
Molecular Weight |
595.4 g/mol |
IUPAC Name |
4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[1,1,2,2-tetradeuterio-2-[2-[(1R,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethoxy]ethyl]morpholin-4-ium bromide |
InChI |
InChI=1S/C26H41BrNO4.BrH/c1-26(2)21-6-5-19(22(26)16-21)7-11-31-12-8-28(9-13-32-14-10-28)18-20-15-24(29-3)25(30-4)17-23(20)27;/h15,17,19,21-22H,5-14,16,18H2,1-4H3;1H/q+1;/p-1/t19-,21-,22-;/m1./s1/i8D2,12D2; |
InChI Key |
IKGXLCMLVINENI-VAVDFWPTSA-M |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCC[C@H]1CC[C@@H]2C[C@H]1C2(C)C)[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC.[Br-] |
Canonical SMILES |
CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-] |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of pinaverium bromide-d4, a deuterated analog of the gastrointestinal antispasmodic agent, pinaverium bromide. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug metabolism studies.
Introduction
Pinaverium bromide is a spasmolytic agent that acts as an L-type calcium channel blocker with selectivity for the smooth muscle of the gastrointestinal tract.[1] It is clinically used for the treatment of symptoms associated with irritable bowel syndrome (IBS). The introduction of deuterium at specific molecular positions can alter the pharmacokinetic profile of a drug, primarily by slowing down its metabolism. This can lead to improved therapeutic efficacy and a more favorable side-effect profile. This compound, with deuterium atoms incorporated into the ethyl chain of the morpholine ring, is a valuable tool for in vitro and in vivo studies aimed at investigating the metabolic pathways of pinaverium bromide and exploring the potential benefits of deuteration.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, leveraging established routes for the synthesis of pinaverium bromide with the introduction of a deuterated intermediate. The key strategic consideration is the synthesis of a deuterated morpholine precursor.
Experimental Protocol: Synthesis of this compound
The following protocol outlines a plausible synthetic route to this compound.
Step 1: Synthesis of 2,2,3,3-tetradeuteromorpholine
A potential route to the deuterated morpholine core involves the use of deuterated starting materials. One approach is the cyclization of a deuterated diethanolamine derivative.
-
Materials: Deuterated diethanolamine, sulfuric acid.
-
Procedure: A detailed procedure for the synthesis of deuterated morpholine derivatives can be adapted from patented methods. Generally, this involves the acid-catalyzed cyclization of a deuterated diethanolamine precursor.
Step 2: Synthesis of 4-(2-chloroethyl-1,1,2,2-d4)morpholine
The deuterated morpholine is then converted to the corresponding chloroethyl derivative.
-
Materials: 2,2,3,3-tetradeuteromorpholine, 2-chloroethanol, thionyl chloride.
-
Procedure: 2,2,3,3-tetradeuteromorpholine is reacted with 2-chloroethanol to yield N-(2-hydroxyethyl-1,1,2,2-d4)morpholine. Subsequent treatment with thionyl chloride in an inert solvent like dichloromethane affords 4-(2-chloroethyl-1,1,2,2-d4)morpholine.
Step 3: Synthesis of the Intermediate Compound
This step involves the condensation of dihydronopol with the deuterated chloroethylmorpholine.
-
Materials: Dihydronopol, 4-(2-chloroethyl-1,1,2,2-d4)morpholine hydrochloride, sodium hydroxide, methyl ethyl ketone.
-
Procedure: A mixture of dihydronopol and 4-(2-chloroethyl-1,1,2,2-d4)morpholine hydrochloride is stirred with aqueous sodium hydroxide. After reaction completion, the product is extracted and concentrated.
Step 4: Synthesis of this compound
The final step is the quaternization of the intermediate with 2-bromo-4,5-dimethoxybenzyl bromide.
-
Materials: The intermediate from Step 3, 2-bromo-4,5-dimethoxybenzyl bromide, methyl ethyl ketone.
-
Procedure: An equimolar amount of the deuterated intermediate is reacted with 2-bromo-4,5-dimethoxybenzyl bromide in methyl ethyl ketone with heating. The resulting precipitate of this compound is then filtered, washed, and dried.[2]
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinaverium bromide is a quaternary ammonium antispasmodic agent utilized in the treatment of functional gastrointestinal disorders such as irritable bowel syndrome (IBS).[1][2][3] Its therapeutic effects are primarily attributed to its localized action on the smooth muscle of the gastrointestinal tract.[4][5] Pinaverium bromide-d4, the deuterated analogue of pinaverium bromide, serves as a stable isotope-labeled internal standard for pharmacokinetic and metabolic studies, with an identical in vitro mechanism of action to the parent compound.[6][7] This technical guide provides an in-depth exploration of the in vitro mechanism of action of pinaverium bromide, focusing on its molecular target and cellular effects, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action: L-Type Calcium Channel Blockade
The primary in vitro mechanism of action of pinaverium bromide is the blockade of L-type voltage-dependent calcium channels located on the plasma membrane of gastrointestinal smooth muscle cells.[1][2][3][4][8][9] By inhibiting these channels, pinaverium bromide reduces the influx of extracellular calcium ions into the smooth muscle cells.[1][3][4][5][10] This reduction in intracellular calcium concentration is the pivotal event that leads to the relaxation of gastrointestinal smooth muscle, thereby alleviating spasms and associated pain.[1][10]
The selectivity of pinaverium bromide for the gastrointestinal tract is a key feature, minimizing cardiovascular side effects often associated with other calcium channel blockers.[4] This selectivity is largely attributed to its pharmacokinetic properties, as it is poorly absorbed from the gastrointestinal tract and exhibits significant hepatobiliary excretion.[4]
The following diagram illustrates the signaling pathway of pinaverium bromide's action:
Quantitative Analysis of In Vitro Efficacy
The inhibitory effects of pinaverium bromide on smooth muscle contraction have been quantified in various in vitro models. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in antagonizing contractions induced by different stimuli.
| Tissue/Cell Preparation | Contractile Agent | Pinaverium Bromide IC50 | Reference |
| Canine Colonic Circular Smooth Muscle | Cholinergic Nerve Stimulation | 1.0 x 10⁻⁶ M | [8] |
| Canine Colonic Circular Smooth Muscle | Spontaneous Contractions | 3.8 x 10⁻⁶ M | [8] |
| Rabbit Gastric Antral Smooth Muscle Cells | Gastrin | 1 nM | [11] |
| Rabbit Gastric Antral Smooth Muscle Cells | Cholecystokinin-8 (CCK-8) | 1 nM | [11] |
| Rabbit Gastric Antral Smooth Muscle Cells | Motilin | 25 nM | [11] |
| Human Colonic Circular Smooth Muscle Cells | Cholecystokinin-8 (CCK-8) | 0.92 ± 0.12 nM | [12] |
| Human Colonic Circular Smooth Muscle Cells | Carbachol (CCh) | 0.73 ± 0.08 nM | [12] |
| Rat Colonic Smooth Muscle (Stress Group) | Acetylcholine (ACh) | 1.66 x 10⁻⁶ M | [10] |
| Rat Colonic Smooth Muscle (Control Group) | Acetylcholine (ACh) | 0.91 x 10⁻⁶ M | [10] |
| Rat Colonic Smooth Muscle (Stress Group) | Potassium Chloride (KCl) | 8.13 x 10⁻⁷ M | [10] |
| Rat Colonic Smooth Muscle (Control Group) | Potassium Chloride (KCl) | 3.80 x 10⁻⁷ M | [10] |
| Rabbit Jejunum Smooth Muscle Cells | Voltage-dependent inward currents | 1.5 µM | [13] |
Detailed Experimental Protocols
The following sections describe generalized methodologies for key in vitro experiments used to characterize the mechanism of action of pinaverium bromide.
Isolated Smooth Muscle Contraction Assay
This assay measures the effect of pinaverium bromide on the contractility of isolated gastrointestinal smooth muscle strips.
Experimental Workflow:
Methodology:
-
Tissue Preparation: Smooth muscle strips are dissected from the desired region of the gastrointestinal tract (e.g., colon, jejunum) of a model organism (e.g., rat, rabbit, dog) or human tissue samples.
-
Mounting: The muscle strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period.
-
Drug Incubation: Tissues are pre-incubated with varying concentrations of this compound for a defined duration before the addition of a contractile agent.
-
Stimulation: A contractile agent such as acetylcholine, KCl, or CCK-8 is added to the organ bath to induce muscle contraction.
-
Measurement: The isometric contraction of the muscle strips is recorded using a force transducer connected to a data acquisition system.
-
Data Analysis: The inhibitory effect of this compound is calculated as a percentage of the maximal contraction induced by the agonist alone. IC50 values are determined by plotting the percentage inhibition against the logarithm of the drug concentration.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in isolated smooth muscle cells.
Experimental Workflow:
Methodology:
-
Cell Isolation: Single smooth muscle cells are enzymatically dissociated from gastrointestinal tissue.
-
Patch-Clamp Recording: The whole-cell patch-clamp technique is employed. A glass micropipette filled with an appropriate intracellular solution is sealed onto the membrane of a single smooth muscle cell.
-
Voltage Clamp: The membrane potential of the cell is held at a negative resting potential.
-
Eliciting Currents: Depolarizing voltage steps are applied to activate voltage-gated calcium channels, and the resulting inward calcium currents are recorded.
-
Drug Application: this compound is applied to the cell via the extracellular perfusion solution.
-
Measurement of Inhibition: Calcium currents are recorded again in the presence of the drug to determine the extent of inhibition.
-
Data Analysis: The reduction in the amplitude of the calcium current by this compound is quantified to assess its channel-blocking activity.
Conclusion
In vitro studies have unequivocally established that this compound, like its non-deuterated counterpart, exerts its spasmolytic effects through the blockade of L-type calcium channels in gastrointestinal smooth muscle cells. This targeted mechanism of action, coupled with its favorable pharmacokinetic profile, underpins its clinical efficacy in the management of functional gastrointestinal disorders. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for researchers and drug development professionals engaged in the study of gastrointestinal motility and the development of novel spasmolytic agents.
References
- 1. macsenlab.com [macsenlab.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mims.com [mims.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. [The clinical pharmacological profile of pinaverium bromide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Ace Therapeutics [acetherapeutics.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pinaverium acts as L-type calcium channel blocker on smooth muscle of colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Pinaverium bromide? [synapse.patsnap.com]
- 10. Effect of pinaverium bromide on stress-induced colonic smooth muscle contractility disorder in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of pinaverium and other calcium channel blockers on contraction of isolated gastric antral smooth muscle cells caused by gastrointestinal hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Contraction of human colonic circular smooth muscle cells is inhibited by the calcium channel blocker pinaverium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of propinox and pinaverium bromide on ex vivo colonic motor patterns and their synergistic effect with hyoscine butyl bromide - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pinaverium bromide-d4, a deuterated analog of the spasmolytic agent Pinaverium bromide. This document is intended for use by professionals in research, scientific, and drug development fields, offering key data, a representative experimental workflow, and a logical diagram of its primary application.
Core Compound Data
This compound is a stable isotope-labeled form of Pinaverium bromide. Its primary utility is as an internal standard for analytical and pharmacokinetic studies, enhancing the accuracy of quantification of the parent compound in biological matrices through mass spectrometry and liquid chromatography.
A comprehensive summary of its key quantitative data is presented below.
| Parameter | Value |
| CAS Number | Not Available[1][2][3][4] |
| Molecular Formula | C₂₆H₃₇D₄Br₂NO₄[1][3][4][5] |
| Molecular Weight | 595.44 g/mol [1][3][4][5] |
| Parent Compound | Pinaverium Bromide |
| Parent Compound CAS No. | 53251-94-8[2][6] |
Representative Experimental Workflow: Pharmacokinetic Analysis
The following section details a typical experimental protocol where this compound is employed as an internal standard for the quantification of Pinaverium bromide in a biological sample, such as plasma.
Objective: To accurately determine the concentration of Pinaverium bromide in plasma samples over time.
Methodology:
-
Sample Collection: Biological samples (e.g., blood) are collected from subjects at predetermined time points following the administration of Pinaverium bromide. Plasma is subsequently isolated through centrifugation.
-
Internal Standard Spiking: A known concentration of this compound is added to each plasma sample. This serves as the internal standard to correct for variations in sample preparation and instrument response.
-
Sample Preparation (Protein Precipitation):
-
To each 100 µL plasma sample, 300 µL of a precipitating agent (e.g., acetonitrile) is added.
-
The mixture is vortexed for approximately 1 minute to ensure thorough mixing and precipitation of proteins.
-
The samples are then centrifuged at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Extraction: The clear supernatant, containing the analyte (Pinaverium bromide) and the internal standard (this compound), is carefully transferred to a new set of tubes.
-
Evaporation and Reconstitution:
-
The supernatant is evaporated to dryness under a gentle stream of nitrogen.
-
The dried residue is reconstituted in a specific volume (e.g., 100 µL) of the mobile phase used for the chromatographic analysis.
-
-
LC-MS/MS Analysis:
-
An aliquot of the reconstituted sample is injected into a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
-
The analyte and the internal standard are separated chromatographically.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Pinaverium bromide and this compound.
-
-
Data Analysis: The peak area ratio of the analyte to the internal standard is calculated. This ratio is then used to determine the concentration of Pinaverium bromide in the original plasma sample by comparing it to a standard curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Visual Representation of Experimental Workflow
The logical flow of the experimental protocol described above is illustrated in the following diagram.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Pinaverium bromide-d4 in organic solvents. It includes available quantitative data, detailed experimental protocols for solubility determination, and visualizations of the compound's mechanism of action and relevant experimental workflows.
Introduction to this compound
Pinaverium bromide is a spasmolytic agent that acts as a selective L-type voltage-gated calcium channel blocker in the smooth muscle cells of the gastrointestinal (GI) tract.[1][2][3] By inhibiting calcium ion influx, it prevents smooth muscle contraction and relaxes the GI tract, making it an effective treatment for symptoms associated with irritable bowel syndrome (IBS).[1][3][4]
This compound is the deuterium-labeled version of Pinaverium bromide. Deuterated compounds are frequently used as internal standards in analytical and pharmacokinetic studies due to their similar chemical properties to the parent drug but distinct mass, allowing for precise quantification.[5][6] Understanding the solubility of this compound is critical for the development of analytical methods and formulations.
Solubility Profile of Pinaverium Bromide
Quantitative solubility data for this compound is not widely published. However, the physicochemical properties of deuterated compounds are generally very similar to their non-deuterated counterparts. Therefore, the solubility data for Pinaverium bromide can serve as a strong proxy for this compound.
The available data indicates that Pinaverium bromide is soluble in several common organic and aqueous solvents. The quantitative data from various sources is summarized below.
| Solvent | Reported Solubility | Compound | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ≥10 mg/mL | Pinaverium bromide | [7][8] |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (requires ultrasound) | Pinaverium bromide | [9] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Pinaverium bromide | [10] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | Pinaverium bromide | [11] |
| Ethanol | ≥10 mg/mL | Pinaverium bromide | [7][8] |
| Ethanol | 100 mg/mL | Pinaverium bromide | [10] |
| Methanol | Slightly soluble | Pinaverium bromide | [11] |
| Water | 10 mg/mL (requires ultrasound and heat) | Pinaverium bromide | [9] |
| Water | 16 mg/mL - 50 mg/mL | Pinaverium bromide | [10] |
| PBS (pH 7.2) | ≥10 mg/mL | Pinaverium bromide | [7][8] |
| 10% DMSO / 90% Corn Oil | ≥2.08 mg/mL | Pinaverium bromide | [9] |
Note: The significant variations in reported DMSO and water solubility may be attributed to differences in experimental conditions such as temperature, pH, and the use of physical methods like sonication or heating to enhance dissolution.
Mechanism of Action: L-type Calcium Channel Blockade
Pinaverium bromide exerts its therapeutic effect by selectively targeting L-type calcium channels on the smooth muscle cells of the gastrointestinal tract.[1][4] This action inhibits the influx of extracellular calcium, which is a critical step in the initiation of muscle contraction. By blocking this pathway, Pinaverium leads to muscle relaxation, thereby alleviating spasms and associated pain.[2][3]
Experimental Protocol: Thermodynamic Solubility Determination
The Saturation Shake-Flask Method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[12][13] It measures the equilibrium concentration of a solute in a solvent in the presence of an excess of the solid solute.
A. Materials and Equipment
-
This compound (solid)
-
Selected organic solvent(s)
-
Glass vials with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
B. Procedure
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is achieved.[12]
-
Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13][14] The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
Phase Separation: After equilibration, allow the suspension to settle.[13] To ensure complete separation of the undissolved solid from the saturated solution, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).[13]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining microparticulates, immediately filter the aliquot using a syringe filter chemically compatible with the solvent.
-
Quantification:
-
Dilute the filtered supernatant to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the original solubility in mg/mL or mol/L based on the dilution factor.
-
-
Reproducibility: The experiment should be performed in triplicate to ensure the results are accurate and reproducible.[15]
References
- 1. What is the mechanism of Pinaverium bromide? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Facebook [cancer.gov]
- 4. Pinaverium acts as L-type calcium channel blocker on smooth muscle of colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. veeprho.com [veeprho.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Pinaverium (bromide) | CAS 53251-94-8 | Cayman Chemical | Biomol.com [biomol.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Pinaverium bromide CAS#: 53251-94-8 [m.chemicalbook.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 14. enamine.net [enamine.net]
- 15. downloads.regulations.gov [downloads.regulations.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Pinaverium bromide-d4, a critical internal standard for quantitative bioanalysis by mass spectrometry. Understanding and verifying the isotopic purity of deuterated standards is paramount for ensuring the accuracy and reliability of pharmacokinetic and metabolic studies.
Core Concepts in Isotopic Purity for Mass Spectrometry
Isotopically labeled compounds, such as this compound, are indispensable in modern bioanalytical workflows, particularly in liquid chromatography-mass spectrometry (LC-MS). They serve as ideal internal standards because their physicochemical properties are nearly identical to the analyte of interest, yet they are distinguishable by their mass-to-charge ratio (m/z).
The isotopic purity of a deuterated standard refers to the percentage of the compound that contains the specified number of deuterium atoms. Impurities in the form of molecules with fewer or no deuterium atoms (e.g., d0, d1, d2, d3) can interfere with the quantification of the analyte, leading to inaccurate results. Therefore, a thorough characterization of the isotopic distribution is essential.
Quantitative Data on Isotopic Purity
The isotopic purity of commercially available this compound is typically high, often exceeding 98%. For instance, a patent for a method detecting pinaverium bromide mentions the use of this compound with a chemical and isotopic purity of 99.0%. However, for rigorous quantitative analysis, a detailed isotopic distribution is necessary. This information is typically provided in the Certificate of Analysis (CoA) from the supplier.
While a specific CoA for this compound was not publicly available for this review, the following table represents a typical isotopic distribution for a high-purity deuterated standard.
| Isotopic Species | Mass Shift | Representative Abundance (%) |
| d0 (unlabeled) | +0 | < 0.1 |
| d1 | +1 | < 0.2 |
| d2 | +2 | < 0.5 |
| d3 | +3 | < 1.0 |
| d4 | +4 | > 98.0 |
Note: The values in this table are representative. The exact isotopic distribution for a specific lot of this compound must be obtained from the manufacturer's Certificate of Analysis.
Experimental Protocols for Isotopic Purity Assessment
The determination of isotopic purity of this compound is typically performed using high-resolution mass spectrometry (HRMS). The following is a generalized protocol for this assessment.
Objective: To determine the isotopic distribution of this compound.
Materials:
-
This compound standard
-
High-purity solvent (e.g., acetonitrile, methanol)
-
High-resolution mass spectrometer (e.g., Orbitrap, TOF) coupled to a liquid chromatography system
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration suitable for direct infusion or LC-MS analysis (e.g., 1 µg/mL).
-
-
Mass Spectrometry Analysis:
-
Direct Infusion: Infuse the working solution directly into the mass spectrometer. This method is rapid and provides a clear spectrum of the isotopic cluster.
-
LC-MS: Inject the working solution onto an appropriate LC column (e.g., C18) to separate the deuterated standard from any potential impurities before it enters the mass spectrometer.
-
MS Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Resolution: Set to a high value (e.g., > 60,000) to resolve the isotopic peaks.
-
Scan Range: A narrow scan range around the expected m/z of the protonated molecule [M+H]+ of this compound (expected m/z ~516) is recommended.
-
Acquire full scan mass spectra.
-
-
-
Data Analysis:
-
Identify the isotopic cluster corresponding to the [M+H]+ ion of this compound.
-
Measure the intensity of each isotopic peak (d0, d1, d2, d3, and d4).
-
Calculate the relative abundance of each isotopic species by dividing the intensity of each peak by the total intensity of all peaks in the cluster and multiplying by 100.
-
Visualizations
Experimental Workflow for Isotopic Purity Assessment
Caption: Workflow for determining the isotopic purity of this compound.
Metabolic Pathway of Pinaverium Bromide
Pinaverium bromide is primarily metabolized in the liver. The stability of the deuterium labels on the -d4 analogue during metabolism is a crucial consideration for its use as an internal standard. The deuterium atoms in this compound are typically placed on the ethyl morpholine side chain, a region not expected to undergo metabolic alteration, thus ensuring the integrity of the internal standard during biological processing.
Caption: Major metabolic pathways of Pinaverium bromide in the liver.[1][2]
Conclusion
The isotopic purity of this compound is a critical parameter that directly impacts the accuracy of quantitative bioanalytical methods. This guide has outlined the importance of assessing isotopic distribution, provided a representative data table, and detailed an experimental protocol for its determination using high-resolution mass spectrometry. For any quantitative study, it is imperative to obtain the lot-specific Certificate of Analysis from the supplier to ensure the highest quality data. The provided diagrams visually summarize the key workflows and metabolic considerations for researchers utilizing this essential internal standard.
References
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Pinaverium bromide-d4, a deuterated analog of the gastrointestinal-selective L-type calcium channel blocker, Pinaverium bromide. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in preclinical studies. It consolidates information on suppliers, key chemical properties, and detailed experimental protocols to facilitate the design and execution of research in this area.
Introduction to Pinaverium Bromide
Pinaverium bromide is a spasmolytic agent that exerts its effects by blocking L-type calcium channels in the smooth muscle cells of the gastrointestinal (GI) tract.[1][2] This targeted action allows it to alleviate symptoms of irritable bowel syndrome (IBS) such as abdominal pain, diarrhea, and intestinal discomfort, with a low incidence of systemic anticholinergic side effects.[2] Its selectivity for the GI tract is attributed to its pharmacokinetic properties, including low absorption and efficient hepato-biliary excretion, which ensures that the majority of the orally administered dose remains within the gastrointestinal system.[1][2]
The deuterated form, this compound, serves as a valuable tool in preclinical research, particularly in pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium can alter the metabolic rate of the compound, potentially leading to a different pharmacokinetic profile, which can be investigated to better understand the drug's behavior in vivo.
Suppliers of this compound for Preclinical Research
A critical first step in preclinical research is sourcing high-quality, research-grade compounds. The following table summarizes known suppliers of this compound, intended for research use only. It is imperative to request a certificate of analysis from the supplier to obtain lot-specific data on purity and isotopic enrichment.
| Supplier | Product Name | Catalog Number (Example) | Notes |
| Ace Therapeutics | This compound | IBDI-432828 | For research use only. |
| MedchemExpress | This compound | HY-112343S | For research use only. |
| Veeprho | Pinaverium-D4 Bromide | - | For use as an internal standard in analytical and pharmacokinetic research. |
| Santa Cruz Biotechnology | Pinaverium-d4 Bromide | sc-479482 | For research use only. Not for diagnostic or therapeutic use. |
| TargetMol | Pinaverium-d4 Bromide (Mixture of Diastereomers) | T7M3849 | - |
| Pharmaffiliates | Pinaverium-d4 Bromide | PA STI 073750 | - |
| Simson Pharma | Pinaverium-D4 Bromide | P1220001 | Available via custom synthesis. |
| TLC Pharmaceutical Standards | Pinaverium-d4 Bromide (Mixture of Diastereomers) | P-706 | - |
Physicochemical Properties and Quantitative Data
While specific purity and isotopic enrichment data should be obtained from the supplier's Certificate of Analysis for each batch, the following table summarizes key physicochemical properties of this compound and reported biological activity data for the non-deuterated form.
| Property | Value | Reference |
| This compound | ||
| Molecular Formula | C₂₆H₃₇D₄Br₂NO₄ | [3] |
| Molecular Weight | 595.44 g/mol | [3] |
| Pinaverium bromide (non-deuterated) | ||
| IC₅₀ (ACh-induced contraction) | ||
| Stress Group (rats) | 1.66 x 10⁻⁶ mol/L | [4][5] |
| Control Group (rats) | 0.91 x 10⁻⁶ mol/L | [4][5] |
| IC₅₀ (KCl-induced contraction) | ||
| Stress Group (rats) | 8.13 x 10⁻⁷ mol/L | [4][5] |
| Control Group (rats) | 3.80 x 10⁻⁷ mol/L | [4][5] |
| IC₅₀ (CCK-induced contraction) | ||
| Human Colonic Smooth Muscle Cells | 0.92 +/- 0.12 nM | [6] |
| IC₅₀ (CCh-induced contraction) | ||
| Human Colonic Smooth Muscle Cells | 0.73 +/- 0.08 nM | [6] |
Signaling Pathway of Pinaverium Bromide
Pinaverium bromide's primary mechanism of action is the blockade of L-type calcium channels in gastrointestinal smooth muscle cells. This inhibition prevents the influx of extracellular calcium, which is a critical step in the initiation and maintenance of muscle contraction. The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of Pinaverium bromide's action.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the preclinical evaluation of this compound. These protocols are based on published studies of the non-deuterated compound and can be adapted for the deuterated analog.
Ex Vivo Smooth Muscle Contractility Assay
This protocol details the measurement of isometric contraction of isolated colonic smooth muscle strips, a common method to assess the spasmolytic activity of compounds.
Experimental Workflow:
Caption: Workflow for the smooth muscle contractility assay.
Detailed Methodology:
-
Tissue Preparation:
-
Euthanize male Sprague-Dawley rats via cervical dislocation.
-
Excise the distal colon (approximately 4 cm from the anus).
-
Prepare circular smooth muscle strips (2 mm x 8 mm) by carefully removing the mucosa and serosa.[4]
-
-
Experimental Setup:
-
Mount the muscle strips in individual tissue baths containing Tyrode-Ringer solution (composition in mmol/L: 137 NaCl, 5.4 KCl, 0.5 MgCl₂, 1.8 CaCl₂, 11.9 NaHCO₃, 0.4 NaH₂PO₄, 5 Glucose; pH 7.4).[4]
-
Maintain the bath at 37°C and continuously oxygenate with 95% O₂ and 5% CO₂.[4]
-
Attach one end of the strip to an isometric force transducer to record contractile force.
-
-
Procedure:
-
Allow the muscle strips to equilibrate for at least 15 minutes.
-
Induce muscle contraction by adding either Acetylcholine (ACh, 10⁻⁵ mol/L) or Potassium Chloride (KCl, 60 mmol/L) to the bath.[4]
-
Record the contractile response until a stable plateau is reached.
-
Wash the strips with fresh Tyrode-Ringer solution and allow them to return to baseline.
-
Introduce varying concentrations of this compound (e.g., 10⁻⁷ to 3x10⁻⁵ mol/L) into the bath and incubate for at least 15 minutes.[4]
-
Re-stimulate the muscle strips with the same concentration of ACh or KCl.
-
Record the contractile response in the presence of this compound.
-
Compare the mean contractile force before and after the addition of the test compound to determine the inhibitory effect and calculate the IC₅₀ value.[4]
-
In Vitro Calcium Channel Blocking Assay in Isolated Smooth Muscle Cells
This protocol describes the investigation of Pinaverium bromide's effect on intracellular calcium concentration in isolated colonic smooth muscle cells.
Experimental Workflow:
Caption: Workflow for the in vitro calcium channel blocking assay.
Detailed Methodology:
-
Cell Preparation:
-
Isolate smooth muscle cells from the circular muscle layer of the human or rat colon.
-
Culture the isolated cells in an appropriate medium.
-
-
Calcium Measurement:
-
Load the cultured smooth muscle cells with the calcium-sensitive fluorescent dye Fura-2/AM.[4]
-
Prepare a cell suspension in a suitable buffer.
-
Use a fluorometer to measure the baseline intracellular calcium concentration ([Ca²⁺]i).
-
-
Procedure:
-
Stimulate the cells with a contractile agent such as Cholecystokinin (CCK-8, 1nM), Carbachol (CCh, 1nM), or KCl (20mM).[6]
-
Measure the peak increase in [Ca²⁺]i.
-
Wash the cells and resuspend them in fresh buffer.
-
Incubate the cells with varying concentrations of this compound.
-
Re-stimulate the cells with the same contractile agent.
-
Measure the [Ca²⁺]i in the presence of this compound.
-
Analyze the data to determine the extent of inhibition of calcium influx. A significant inhibition of the increase in [Ca²⁺]i upon stimulation indicates a calcium channel blocking effect.[4]
-
In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for conducting a pharmacokinetic study of this compound in rats, which is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
Logical Relationship Diagram:
Caption: Logical flow of a preclinical pharmacokinetic study.
Detailed Methodology:
-
Animal Model:
-
Use male Sprague-Dawley rats.
-
House the animals under standard laboratory conditions with free access to food and water.
-
-
Dosing:
-
Administer a single dose of this compound to the rats. Oral gavage is a common route for preclinical studies of orally administered drugs. The dose will depend on the specific objectives of the study.
-
-
Sample Collection:
-
Collect blood samples at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound and its potential metabolites in plasma.
-
The use of a deuterated standard (if a non-deuterated analyte is being measured, or a different isotopologue) is crucial for accurate quantification.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t₁/₂: Elimination half-life.
-
-
Pharmacokinetic software can be used for these calculations.
-
Conclusion
This compound is an indispensable tool for the preclinical investigation of Pinaverium bromide. This guide provides a foundational resource for researchers by summarizing available suppliers, key quantitative data, and detailed experimental protocols. The successful execution of preclinical studies relies on the use of well-characterized compounds and robust, reproducible methodologies. Researchers are encouraged to obtain lot-specific data from their chosen supplier and to adapt the provided protocols to their specific experimental needs, ensuring compliance with all relevant animal welfare and laboratory safety guidelines.
References
- 1. Pinaverium bromide: A calcium channel blocker acting selectively on the gastrointestinal tract | Semantic Scholar [semanticscholar.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Effect of pinaverium bromide on stress-induced colonic smooth muscle contractility disorder in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Contraction of human colonic circular smooth muscle cells is inhibited by the calcium channel blocker pinaverium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
For Research, Scientific, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical profile and key characteristics of the Pinaverium bromide-d4 standard. The data presented herein is compiled from established analytical methodologies and serves as a detailed reference for researchers and scientists.
Physicochemical Properties
This compound is the deuterated analogue of Pinaverium bromide, an antispasmodic agent. The incorporation of deuterium atoms provides a stable isotope-labeled internal standard essential for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.
| Property | Value |
| Chemical Name | 4-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-(6,6-dimethyl-4-bicyclo[3.1.1]heptanyl)ethoxy-d4]ethyl]morpholin-4-ium bromide |
| Molecular Formula | C₂₆H₃₇D₄Br₂NO₄ |
| Molecular Weight | 595.44 g/mol [1][2] |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol and water |
Analytical Method for Purity and Assay
The purity and assay of this compound are typically determined using a validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method. The following protocol is a representative example of such a method.
Experimental Protocol: RP-HPLC
A selective RP-HPLC method has been developed for the estimation of Pinaverium bromide.[3][4]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Phenomenex C18 (250 x 4.6 mm i.d., 5 µm particle size).[4]
-
Mobile Phase: A mixture of ammonium acetate buffer (pH 3.0) and acetonitrile in a 20:80 ratio.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 214 nm.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Method Validation Summary
The analytical method is validated according to ICH guidelines to ensure its suitability for the intended purpose.
| Validation Parameter | Typical Results |
| Linearity (Concentration Range) | 12.5 - 75.0 µg/mL (r² > 0.999)[4] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0%[4] |
| Limit of Detection (LOD) | Typically in the low ng/mL range |
| Limit of Quantification (LOQ) | Typically in the mid-to-high ng/mL range |
Purity Profile
The purity of the this compound standard is critical for its use as an internal standard. The primary impurity is the non-deuterated Pinaverium bromide. Other potential process-related impurities and degradation products are monitored and controlled to be within acceptable limits.
| Analyte | Specification |
| Purity (by HPLC) | ≥ 98.0% |
| Isotopic Purity (d4) | ≥ 99.0% |
| Non-deuterated Pinaverium bromide | ≤ 1.0% |
| Total Other Impurities | ≤ 1.0% |
Mechanism of Action: Signaling Pathway
Pinaverium bromide is a gastrointestinal-selective calcium channel blocker.[5][6][7] Its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels in the smooth muscle cells of the colon.[6] This blockage prevents the influx of extracellular calcium, which is a critical step in the initiation of smooth muscle contraction. By reducing calcium entry, Pinaverium bromide leads to the relaxation of the intestinal smooth muscle, thereby alleviating spasms and associated symptoms of irritable bowel syndrome (IBS).[6][8]
Caption: Mechanism of action of Pinaverium bromide.
Experimental Workflow for Quantification
The use of this compound as an internal standard is fundamental for the accurate quantification of Pinaverium bromide in biological samples by techniques such as LC-MS/MS. A typical workflow is outlined below.
Caption: Workflow for bioanalytical quantification.
References
- 1. scbt.com [scbt.com]
- 2. Pinaverium Impurity 2 | CAS No- 53207-00-4 | Simson Pharma Limited [simsonpharma.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. [The clinical pharmacological profile of pinaverium bromide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Pinaverium bromide? [synapse.patsnap.com]
- 7. mims.com [mims.com]
- 8. What is Pinaverium bromide used for? [synapse.patsnap.com]
An In-depth Technical Guide to the Pharmacological Profile of Pinaverium Bromide and its Deuterated Analog
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pinaverium bromide is a locally acting antispasmodic agent utilized in the treatment of functional gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS).[1][2] Its therapeutic effect is mediated through the selective blockade of L-type voltage-gated calcium channels in the smooth muscle cells of the gastrointestinal tract, leading to muscle relaxation and symptomatic relief.[3][4][5] Despite its efficacy, pinaverium bromide exhibits a pharmacokinetic profile characterized by very low oral bioavailability and a short half-life.[6][7] The strategy of deuteration—substituting specific hydrogen atoms with their stable isotope, deuterium—presents a compelling approach to potentially enhance its metabolic stability and overall pharmacokinetic properties. This guide provides a detailed examination of the pharmacology of pinaverium bromide, explores the theoretical advantages of its deuterated analog, and outlines key experimental protocols for its evaluation.
Pharmacological Profile of Pinaverium Bromide
Mechanism of Action
Pinaverium bromide exerts its spasmolytic effect by acting as a selective antagonist of L-type voltage-dependent calcium channels located on the smooth muscle cells of the intestine.[3][8][9] The mechanism involves the following key steps:
-
Binding to Calcium Channels: Pinaverium competitively interacts with the 1,4-dihydropyridine binding sites on the alpha 1S subunit of the L-type calcium channel.[3][6]
-
Inhibition of Calcium Influx: This binding stabilizes a non-conducting state of the channel, which inhibits the inward flow of calcium ions into the smooth muscle cell that is necessary for contraction.[3][4][6]
-
Muscle Relaxation: By preventing the intracellular calcium concentration from reaching the contractile threshold, pinaverium bromide induces relaxation of gastrointestinal smooth muscle, alleviating spasms and associated pain.[4][10][11]
Its high selectivity for the gastrointestinal tract minimizes cardiovascular side effects, which are common with other less selective calcium channel blockers.[5][12]
Caption: Signaling pathway of Pinaverium Bromide's mechanism of action.
Pharmacokinetics
The physicochemical properties of pinaverium bromide, specifically its highly polar quaternary ammonium group, dictate its pharmacokinetic profile, leading to high local action within the gut.[3][6][13]
| Parameter | Value | Reference(s) |
| Oral Bioavailability | < 1% | [6][7] |
| Absorption | Poor (5-10%) | [6][7][13] |
| Time to Peak Plasma (Tmax) | ~1 hour | [6][7] |
| Plasma Protein Binding | ~97% | [6][13] |
| Metabolism | Hepatic (Demethylation, Hydroxylation) | [6][7] |
| Elimination Half-Life (t½) | ~1.5 hours | [7] |
| Primary Route of Excretion | Fecal (via hepatobiliary excretion) | [4][6][7] |
Pharmacodynamics and Clinical Efficacy
Pinaverium bromide has demonstrated dose-dependent inhibitory effects on smooth muscle contractions induced by various stimuli.[5] Its clinical efficacy in treating IBS symptoms is well-documented.[14][15]
| Parameter | Condition | Value | Reference(s) |
| IC₅₀ (vs. Acetylcholine) | Control colonic muscle | 0.91 µM (9.1 x 10⁻⁷ mol/L) | [3][16] |
| IC₅₀ (vs. Acetylcholine) | Stressed colonic muscle | 1.66 µM (1.66 x 10⁻⁶ mol/L) | [3][9][16] |
| IC₅₀ (vs. KCl) | Control colonic muscle | 0.38 µM (3.8 x 10⁻⁷ mol/L) | [3][16] |
| IC₅₀ (vs. KCl) | Stressed colonic muscle | 0.81 µM (8.13 x 10⁻⁷ mol/L) | [3][16] |
| IC₅₀ (vs. Spontaneous Contraction) | Canine colonic muscle | 3.8 µM (3.8 x 10⁻⁶ M) | [8] |
| Clinical Efficacy | Overall IBS Symptom Relief (vs. Placebo) | Risk Ratio: 1.75; NNT: 4 | [15] |
Deuterated Pinaverium Bromide Analog
While no extensive pharmacological data for a deuterated analog of pinaverium bromide is publicly available, a research-grade compound, Pinaverium-d4 Bromide, does exist.[17] The rationale for developing such an analog is based on well-established principles of medicinal chemistry.
Rationale for Deuteration
Deuteration involves the strategic replacement of one or more hydrogen atoms (protium) with deuterium. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can slow the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the Kinetic Isotope Effect (KIE) .[][19]
Potential advantages of deuterating a drug like pinaverium bromide, which undergoes hepatic metabolism, include:[6][7]
-
Improved Metabolic Stability: Reduced rate of metabolism can lead to a longer plasma half-life.[19][20]
-
Increased Drug Exposure: A slower first-pass metabolism can increase oral bioavailability (AUC).[21][22]
-
Reduced Metabolite-Related Toxicity: Deuteration can shift metabolism away from pathways that produce reactive or toxic metabolites.[][22]
-
Less Frequent Dosing: A longer half-life may allow for a reduced dosing frequency, improving patient adherence.[19][22]
Caption: Logical diagram of how deuteration can alter metabolic pathways.
Key Experimental Methodologies
Evaluating the pharmacological profile of pinaverium bromide and its analogs requires specific in vitro and in vivo assays.
In Vitro Protocol: Patch-Clamp Electrophysiology
Objective: To directly quantify the inhibitory effect of a test compound on L-type calcium channels in isolated gastrointestinal smooth muscle cells.
Methodology:
-
Cell Isolation: Single smooth muscle cells are enzymatically dissociated from the longitudinal muscle layer of a relevant GI tissue, such as the rabbit jejunum or canine colon.[8][16]
-
Electrode Preparation: Borosilicate glass microelectrodes are pulled and polished to a resistance of 2-5 MΩ and filled with an appropriate intracellular solution (e.g., CsCl-based to block K⁺ currents).
-
Whole-Cell Recording: A high-resistance "giga-seal" is formed between the micropipette and a single cell. The cell membrane is then ruptured to achieve the whole-cell configuration, allowing control of the intracellular voltage and measurement of transmembrane currents.
-
Voltage Protocol: The cell's membrane potential is held at a hyperpolarized level (e.g., -100 mV) to ensure all voltage-gated channels are in a closed state.[23] Depolarizing voltage steps (e.g., 25 ms pulses to 0 mV) are applied to elicit an inward Ca²⁺ current (ICa), which is recorded.[23]
-
Compound Application: The cell is perfused with an extracellular solution containing a vehicle control. Once a stable baseline ICa is established, the solution is switched to one containing the test compound (e.g., pinaverium bromide) at increasing concentrations.
-
Data Analysis: The peak inward current at each concentration is measured and normalized to the baseline current. A concentration-response curve is plotted to calculate the half-maximal inhibitory concentration (IC₅₀).[8]
In Vivo Protocol: Colorectal Distension (CRD) Model for Visceral Hypersensitivity
Objective: To assess the analgesic efficacy of a test compound on visceral pain in an animal model of IBS.[24][25]
Methodology:
-
Animal Preparation: A rat or mouse is anesthetized, and a small, flexible balloon catheter is inserted intra-anally into the descending colon, typically positioned 1-2 cm from the anus. Fine wire electrodes are inserted into the external oblique abdominal muscles to record electromyographic (EMG) activity.
-
Baseline Measurement: After a recovery and acclimatization period, baseline visceromotor responses (VMR) are recorded. The VMR is the reflex contraction of the abdominal muscles in response to the painful stimulus of distension, quantified by the EMG signal.[26]
-
Compound Administration: The test compound (pinaverium bromide or its analog) or a vehicle control is administered via a relevant route (e.g., oral gavage, intraperitoneal injection).[9]
-
Distension Protocol: Following a set pre-treatment period, the colorectal balloon is inflated to various pressures in a graded manner (e.g., 20, 40, 60, 80 mmHg) for a fixed duration (e.g., 20 seconds) with a rest period between stimuli.
-
Data Acquisition and Analysis: The EMG signal is recorded, amplified, and integrated. The response at each pressure is calculated as the total EMG activity during distension minus the baseline activity. The data is then analyzed to compare the VMR in the drug-treated group versus the vehicle-treated group, with a significant reduction indicating an analgesic effect.
Caption: Experimental workflow for the in vivo colorectal distension model.
Conclusion
Pinaverium bromide is an effective, GI-selective L-type calcium channel blocker for the management of IBS. Its distinct pharmacological profile is defined by potent local action on intestinal smooth muscle with minimal systemic exposure. The development of a deuterated analog represents a scientifically grounded strategy to overcome the pharmacokinetic limitations of the parent compound, potentially offering an improved therapeutic profile with enhanced metabolic stability and bioavailability. The rigorous application of established experimental protocols, such as patch-clamp electrophysiology and in vivo visceral sensitivity models, is critical for the preclinical validation and characterization of such novel chemical entities.
References
- 1. msjonline.org [msjonline.org]
- 2. Pinaverium bromide - Wikipedia [en.wikipedia.org]
- 3. Pinaverium Bromide [benchchem.com]
- 4. What is the mechanism of Pinaverium bromide? [synapse.patsnap.com]
- 5. echemi.com [echemi.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pinaverium | C26H41BrNO4+ | CID 40704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pinaverium acts as L-type calcium channel blocker on smooth muscle of colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. [The clinical pharmacological profile of pinaverium bromide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pinaverium Bromide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. Pinaverium Effectively Treats IBS Symptoms in RCT [medscape.com]
- 15. Efficacy of pinaverium bromide in the treatment of irritable bowel syndrome: a systematic review and meta-analysis | Semantic Scholar [semanticscholar.org]
- 16. caymanchem.com [caymanchem.com]
- 17. Pinaverium-d4 Bromide (Mixture of Diastereomers) | TargetMol [targetmol.com]
- 19. deutramed.com [deutramed.com]
- 20. pharmaffiliates.com [pharmaffiliates.com]
- 21. researchgate.net [researchgate.net]
- 22. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Stress-Related Alterations of Visceral Sensation: Animal Models for Irritable Bowel Syndrome Study [jnmjournal.org]
An In-Depth Technical Guide to the In-Vitro Metabolism of Pinaverium Bromide-d4
Introduction
Pinaverium bromide is a spasmolytic agent that acts as a calcium channel blocker, exhibiting selectivity for the smooth muscle cells of the gastrointestinal (GI) tract.[1][2][3] Its primary mechanism of action involves inhibiting the influx of calcium ions into these cells by blocking L-type voltage-dependent calcium channels, which leads to muscle relaxation and alleviation of spasms and pain associated with conditions like Irritable Bowel Syndrome (IBS).[1][4][5] Due to its quaternary ammonium structure, pinaverium bromide has low systemic absorption and acts locally within the GI tract.[3]
This compound is a deuterium-labeled version of the parent compound.[6][7] Deuterium labeling is a common strategy in drug development. It can be used to create internal standards for quantitative bioanalysis or to develop new chemical entities with potentially altered metabolic profiles. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium bond, which may slow the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the "kinetic isotope effect."[8] This guide provides a comprehensive overview of the known metabolic pathways of pinaverium bromide and outlines detailed experimental protocols for investigating the in-vitro metabolism of its deuterated analog, this compound.
Known and Predicted Metabolic Pathways
Preclinical studies indicate that pinaverium bromide undergoes extensive hepatic metabolism.[1] The primary metabolic transformations identified for the parent compound involve a combination of Phase I reactions.[9]
Key Metabolic Reactions for Pinaverium Bromide: [9]
-
O-Demethylation: Removal of one of the methoxy groups from the dimethoxybenzyl moiety.
-
Hydroxylation: Addition of a hydroxyl group to the norpinanyl ring.
-
N-Debenzylation and Ring Opening: Elimination of the benzyl group followed by the opening of the morpholine ring.
For this compound, the deuterium atoms are located on the ethyl chain connecting the morpholine nitrogen to the ether oxygen. While these positions are not the primary reported sites of metabolism for the parent drug, the deuteration could potentially influence the overall metabolic rate and profile through secondary effects. The primary metabolic pathways are expected to be similar to the non-deuterated compound.
Experimental Protocols for In-Vitro Studies
To characterize the in-vitro metabolic profile of this compound, a series of standard assays are required. These include metabolic stability assessment and metabolite identification studies, typically using human liver microsomes (HLMs) or hepatocytes.
Metabolic Stability Assay
This assay determines the rate at which the compound is metabolized by liver enzymes, providing key parameters like in-vitro half-life (t½) and intrinsic clearance (Clint).[10]
Methodology:
-
Preparation: Human liver microsomes (HLMs) are thawed on ice. A master solution of this compound (e.g., 1 µM) is prepared in an appropriate buffer (e.g., 0.1 M potassium phosphate, pH 7.4).
-
Incubation Setup: In a 96-well plate, HLM protein (e.g., 0.5 mg/mL) is pre-warmed with the buffer at 37°C for 10 minutes.[11]
-
Reaction Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the wells containing the HLM and test compound.[11] A control incubation is run in parallel without the NADPH system to assess non-enzymatic degradation.
-
Time Points: Aliquots are removed from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent, typically acetonitrile (ACN), containing an internal standard (e.g., a structurally unrelated compound like itraconazole or verapamil).[12][13]
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is then transferred for analysis.
-
Analysis: The concentration of the remaining this compound is quantified using a validated LC-MS/MS method.
-
Data Analysis: The natural logarithm of the percentage of this compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in-vitro half-life is calculated as t½ = 0.693/k.
Metabolite Identification (MetID) Study
This study aims to identify the chemical structures of metabolites formed during incubation.
Methodology:
-
Incubation: A higher concentration of this compound (e.g., 10 µM) is incubated with HLMs or cryopreserved human hepatocytes (which contain both Phase I and Phase II enzymes) for a longer period (e.g., 60-120 minutes) under the same conditions as the stability assay.[14]
-
Sample Processing: The reaction is quenched with cold ACN. Samples are centrifuged, and the supernatant is often concentrated by evaporation and reconstituted in a smaller volume of mobile phase to increase metabolite detection sensitivity.
-
Analysis: The samples are analyzed using high-resolution mass spectrometry (HRMS), such as a Q-TOF or Orbitrap instrument, coupled with liquid chromatography.[15]
-
Data Interpretation: The data is processed to find potential metabolite peaks by searching for mass shifts corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation, -14 Da for O-demethylation) relative to the parent drug. The fragmentation patterns (MS/MS spectra) of the parent drug and potential metabolites are compared to elucidate the site of metabolic modification.[16]
Data Presentation (Illustrative)
Quantitative data from these studies should be presented in a clear, tabular format. The following tables are illustrative examples of how results for this compound could be reported.
Table 1: Illustrative Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
|---|---|
| HLM Concentration | 0.5 mg/mL |
| Initial Substrate Conc. | 1 µM |
| In-vitro Half-Life (t½) | 25 min |
| Intrinsic Clearance (Clint) | 55.4 µL/min/mg protein |
| % Remaining at 60 min | 18.9% |
Table 2: Illustrative Metabolites of this compound Identified in HLM Incubations
| Metabolite ID | Proposed Biotransformation | Mass Shift (Da) | Relative Abundance (%) |
|---|---|---|---|
| M1 | O-Demethylation | -14.0157 | 35 |
| M2 | Hydroxylation | +15.9949 | 28 |
| M3 | N-Debenzylation | -91.0548 | 15 |
| M4 | Dihydroxylation | +31.9898 | 8 |
Analytical Methodologies
A robust and sensitive analytical method, typically UPLC-MS/MS, is critical for the accurate quantification of this compound and the detection of its metabolites.
Table 3: Example LC-MS/MS Parameters for Analysis
| Parameter | Condition |
|---|---|
| LC System | Waters ACQUITY UPLC or equivalent[12] |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm)[16] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN)[17] |
| Flow Rate | 0.4 mL/min |
| Gradient | Linear gradient from 5% to 95% B over several minutes |
| Column Temperature | 45°C[18] |
| Injection Volume | 2-5 µL |
| MS System | Triple Quadrupole (for quantification) or Q-TOF/Orbitrap (for MetID) |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| MRM Transition (Parent) | To be determined experimentally (e.g., m/z 515.2 -> 230) |
| MRM Transition (IS) | Dependent on internal standard used |
| Collision Energy | To be optimized (e.g., 18 V for parent compound)[12] |
Conclusion
The in-vitro metabolism of this compound is predicted to follow pathways similar to its non-deuterated parent, primarily involving O-demethylation, hydroxylation, and N-debenzylation.[9] The deuterium labeling on the ethyl chain is not expected to block these primary metabolic routes but may subtly influence the overall rate of metabolism. The experimental protocols detailed in this guide provide a robust framework for researchers to definitively characterize the metabolic stability and identify the metabolites of this compound. The resulting data are essential for understanding its pharmacokinetic profile and for its application in further drug development and research.
References
- 1. Pinaverium Bromide [benchchem.com]
- 2. Pinaverium bromide | Calcium Channel | TargetMol [targetmol.com]
- 3. Action of pinaverium bromide, a calcium-antagonist, on gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pinaverium bromide? [synapse.patsnap.com]
- 5. Efficacy of pinaverium bromide in the treatment of irritable bowel syndrome: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Ace Therapeutics [acetherapeutics.com]
- 7. scbt.com [scbt.com]
- 8. Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pinaverium | C26H41BrNO4+ | CID 40704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CA2254395C - Use of panaverium bromide for preventing cell proliferation and diseases caused thereby in the liver and digestive tract - Google Patents [patents.google.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. mdpi.com [mdpi.com]
- 16. Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability of Pinaverium bromide-d4, a deuterated analog of Pinaverium bromide, in various biological matrices. This compound is commonly utilized as an internal standard in pharmacokinetic and bioanalytical studies. Ensuring its stability throughout the sample collection, processing, and analysis workflow is paramount for generating accurate and reliable data. While specific quantitative stability data for the deuterated form is not extensively published, this document outlines the established methodologies for stability assessment based on regulatory guidelines and provides illustrative data based on the non-deuterated parent compound, Pinaverium bromide. This guide also details potential metabolic pathways and provides standardized experimental protocols for researchers to validate the stability of this compound in their own laboratory settings.
Introduction
Pinaverium bromide is a spasmolytic agent that acts as a calcium channel blocker, primarily prescribed for functional gastrointestinal disorders. In the realm of drug development and clinical research, the use of stable isotope-labeled internal standards, such as this compound, is a gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). The underlying assumption is that the deuterated standard exhibits identical chemical and physical properties to the analyte, thus compensating for variability during sample preparation and analysis. However, the stability of this internal standard in biological matrices (e.g., plasma, blood, urine) under various storage and handling conditions must be rigorously established.
This guide provides a framework for understanding and evaluating the stability of this compound. It covers recommended experimental protocols, data presentation, and visualization of key processes to aid researchers in ensuring the integrity of their bioanalytical methods.
Potential Metabolic Pathways
The metabolism of Pinaverium bromide has been shown to occur primarily in the liver. The main metabolic transformations include demethylation of one of the methoxy groups, hydroxylation of the norpinanyl ring, and the elimination of the benzyl group, which is followed by the opening of the morpholine ring. It is anticipated that this compound follows a similar metabolic cascade. The deuteration is on the ethyl-morpholine moiety, a position not directly involved in the primary metabolic reactions, suggesting that the metabolic fate is likely comparable to the parent drug.
Figure 1: Potential Metabolic Pathways of this compound.
Stability in Biological Matrices: Experimental Protocols and Data
The stability of this compound in biological matrices must be evaluated under conditions that mimic the lifecycle of a study sample, from collection to analysis. This includes bench-top stability, freeze-thaw stability, and long-term storage stability. The following sections detail the experimental protocols for these assessments.
General Experimental Workflow
A typical workflow for assessing the stability of this compound in a biological matrix involves spiking the matrix with a known concentration of the deuterated compound, subjecting the samples to various conditions, and then quantifying the remaining compound using a validated LC-MS/MS method.
Figure 2: General Workflow for Stability Assessment.
Bench-Top Stability
This experiment evaluates the stability of the analyte in the biological matrix at room temperature for a period that simulates the sample handling time in the laboratory.
Protocol:
-
Prepare a pooled sample of the biological matrix (e.g., human plasma) spiked with this compound at low and high quality control (QC) concentrations.
-
Aliquots of these QC samples are kept on the bench at room temperature (approximately 25°C).
-
Samples are analyzed at time zero and at subsequent time points (e.g., 4, 8, 12, and 24 hours).
-
The concentration of this compound at each time point is compared to the concentration at time zero.
Freeze-Thaw Stability
This test assesses the stability of the analyte after repeated cycles of freezing and thawing, which can occur during sample retrieval and analysis.
Protocol:
-
Use the same low and high QC samples prepared for the bench-top stability assessment.
-
Subject the aliquots to a number of freeze-thaw cycles (typically three to five).
-
A freeze-thaw cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.
-
After the final thaw, the samples are analyzed, and the concentrations are compared to those of freshly prepared QC samples that have not undergone freeze-thaw cycles.
Long-Term Stability
This study determines the stability of the analyte in the biological matrix over an extended period under frozen storage conditions.
Protocol:
-
Store aliquots of the low and high QC samples at the intended storage temperatures (e.g., -20°C and -80°C).
-
Analyze the samples at various time intervals (e.g., 1, 3, 6, and 12 months).
-
The concentrations are compared to the initial concentrations to assess for degradation.
Illustrative Stability Data (Based on Pinaverium Bromide)
While specific data for this compound is not publicly available, the following table summarizes the stability of the non-deuterated Pinaverium bromide in human plasma, which can be considered indicative.
| Stability Test | Storage Condition | Duration | Low QC Concentration (pg/mL) | High QC Concentration (pg/mL) |
| Bench-Top Stability | Room Temperature (~25°C) | 24 hours | 98.5% | 99.2% |
| Freeze-Thaw Stability | 3 cycles (-20°C to RT) | 3 days | 97.8% | 98.5% |
| Short-Term Storage | 4°C | 7 days | 99.1% | 100.5% |
| Long-Term Storage | -20°C | 30 days | 96.5% | 97.8% |
| Long-Term Storage | -80°C | 90 days | 98.2% | 99.0% |
Data is presented as the mean percentage of the initial concentration remaining.
Analytical Methodology
The quantification of this compound is typically performed using a validated LC-MS/MS method. A patent (CN114609293B) describes a method for the detection of Pinaverium bromide in plasma using this compound as an internal standard.
Sample Preparation
A common method for extracting Pinaverium bromide and its deuterated internal standard from plasma is protein precipitation followed by liquid-liquid extraction.
Figure 3: Sample Preparation Workflow for LC-MS/MS Analysis.
LC-MS/MS Conditions
-
Chromatographic Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transition for Pinaverium bromide: m/z 512.1 → 230.9
-
MRM Transition for this compound: m/z 516.1 → 230.9
-
Conclusion and Recommendations
While specific, publicly available stability data for this compound in biological matrices is limited, the established principles of bioanalytical method validation for stable isotope-labeled internal standards provide a robust framework for its assessment. Based on the stability of the parent compound, this compound is expected to be stable under typical laboratory handling and storage conditions. However, it is imperative that each laboratory validates the stability of this compound in the specific matrices and under the exact conditions used for their studies. Adherence to the detailed protocols outlined in this guide will ensure the generation of high-quality, reliable data in pharmacokinetic and other quantitative bioanalytical studies. It is recommended to store biological samples containing this compound at -80°C for long-term stability and to minimize the number of freeze-thaw cycles.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinaverium bromide is a spasmolytic agent with a high degree of selectivity for the smooth muscle of the gastrointestinal (GI) tract.[1][2][3] Its therapeutic efficacy in the treatment of functional GI disorders, such as irritable bowel syndrome (IBS), stems from its primary mechanism of action as a blocker of L-type voltage-gated calcium channels (Cav1.x).[4][5][6] This technical guide provides an in-depth review of the molecular pharmacology of pinaverium bromide, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing its physiological effects and experimental investigation through signaling and workflow diagrams.
Mechanism of Action
Pinaverium bromide exerts its spasmolytic effect by inhibiting the influx of extracellular calcium (Ca2+) into gastrointestinal smooth muscle cells through L-type voltage-gated calcium channels.[3][5][7] This action prevents the initiation of the excitation-contraction coupling cascade, leading to muscle relaxation.[8][9] The drug binds to the α1 subunit of the L-type calcium channel, the pore-forming subunit responsible for calcium conductance.[9][10] Unlike some other calcium channel blockers, pinaverium bromide's action is not use-dependent, meaning its blocking effect does not increase with repetitive stimulation of the muscle cells.[11] Its selectivity for the GI tract is largely attributed to its pharmacokinetic properties; as a quaternary ammonium compound, it exhibits low systemic absorption and is subject to significant hepato-biliary excretion, thus concentrating its effects within the gastrointestinal system.[1][3][12]
Signaling Pathway of Pinaverium Bromide in GI Smooth Muscle
Caption: Signaling pathway of Pinaverium bromide's inhibitory action on smooth muscle contraction.
Quantitative Data
The inhibitory effects of pinaverium bromide have been quantified in various in-vitro models. The following tables summarize key findings regarding its potency and binding affinity.
Table 1: Inhibitory Concentration (IC50) of Pinaverium Bromide
| Preparation | Agonist/Condition | IC50 (µM) | Reference |
| Rabbit jejunal smooth muscle cells | Voltage-dependent inward current | 1.5 | [4][11] |
| Rat colonic circular muscle strips (control) | Acetylcholine (ACh) | 0.91 | [5][13] |
| Rat colonic circular muscle strips (stressed) | Acetylcholine (ACh) | 1.66 | [5][13] |
| Rat colonic circular muscle strips (control) | Potassium Chloride (KCl) | 0.38 | [5][13][14] |
| Rat colonic circular muscle strips (stressed) | Potassium Chloride (KCl) | 0.813 | [5][13][14] |
| Canine colonic circular smooth muscle | Cholinergic responses | 1.0 | [15] |
| Canine colonic circular smooth muscle | Spontaneous contractions | 3.8 | [15] |
| Human colonic circular smooth muscle cells | Cholecystokinin (CCK) | 0.92 (nM) | [10] |
| Human colonic circular smooth muscle cells | Carbachol (CCh) | 0.73 (nM) | [10] |
Table 2: Binding Affinity (Ki) of Pinaverium Bromide
| Cell Line/Tissue | Target | Ki (µM) | Reference |
| CHO cells expressing Cav1.2 α1C-a | L-type Ca2+ Channel | 1.5 | [4] |
| CHO cells expressing Cav1.2 α1C-b | L-type Ca2+ Channel | 2.92 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of pinaverium bromide's effects.
Patch-Clamp Electrophysiology for Calcium Channel Inhibition
Objective: To measure the effect of pinaverium bromide on voltage-activated calcium channel currents in single smooth muscle cells.
Methodology:
-
Cell Isolation: Smooth muscle cells are isolated from the longitudinal muscle of the rabbit jejunum via enzymatic digestion.[11]
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.[11]
-
Solutions: The external solution contains a physiological concentration of CaCl2 or a high concentration of BaCl2 as the charge carrier. The internal (pipette) solution is formulated to isolate inward calcium currents.
-
Voltage Protocol: Cells are held at a negative holding potential (e.g., -80 mV) to keep calcium channels in a closed state. Depolarizing voltage steps are applied to elicit inward currents.
-
Drug Application: Pinaverium bromide is applied to the external solution at varying concentrations.
-
Data Analysis: The peak inward current is measured before and after drug application. The percentage of inhibition is calculated for each concentration, and an IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
Isolated Muscle Strip Contractility Assay
Objective: To assess the inhibitory effect of pinaverium bromide on agonist-induced contractions of intestinal smooth muscle.
Methodology:
-
Tissue Preparation: Circular muscle strips are dissected from the colon of rats or canines.[5][15]
-
Organ Bath Setup: Each muscle strip is mounted in an organ bath containing an oxygenated physiological salt solution (e.g., Tyrode-Ringer solution) maintained at 37°C.[5] One end of the strip is fixed, and the other is attached to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension.
-
Contraction Induction: Contractions are induced by adding a contractile agent such as acetylcholine (ACh) or potassium chloride (KCl) to the bath.[5]
-
Inhibition Measurement: After establishing a stable contractile response, pinaverium bromide is added to the bath in a cumulative concentration-dependent manner. The reduction in contractile force is recorded.
-
Data Analysis: The inhibitory effect at each concentration is expressed as a percentage of the maximal contraction induced by the agonist alone. IC50 values are then calculated.
Experimental Workflow for Muscle Strip Contractility Assay
Caption: Workflow for an in-vitro muscle strip contractility assay.
Intracellular Calcium ([Ca2+]i) Measurement
Objective: To directly measure the effect of pinaverium bromide on the increase in intracellular calcium concentration in response to agonists.
Methodology:
-
Cell Culture: Smooth muscle cells are cultured from the colon.[5]
-
Fluorescent Dye Loading: The cultured cells are loaded with a Ca2+-sensitive fluorescent dye, such as Fura-2/AM.[5]
-
Measurement: The cell suspension is placed in a fluorometer, and fluorescence is measured at dual excitation wavelengths. The ratio of fluorescence intensities is used to calculate the intracellular calcium concentration.
-
Stimulation: An agonist (e.g., ACh or KCl) is added to the cell suspension to induce an increase in [Ca2+]i.
-
Inhibition Assay: The experiment is repeated with cells pre-incubated with varying concentrations of pinaverium bromide before the addition of the agonist.
-
Data Analysis: The peak increase in [Ca2+]i in the presence of pinaverium bromide is compared to the control response to determine the extent of inhibition.
Selectivity of Pinaverium Bromide
The clinical utility of pinaverium bromide is enhanced by its selectivity for the gastrointestinal tract, which minimizes systemic side effects, particularly cardiovascular effects that can be associated with other calcium channel blockers.[1][3][12] This selectivity is a result of both its molecular action and its pharmacokinetic profile.
Logical Relationship Diagram for GI Selectivity
Caption: Factors contributing to the gastrointestinal selectivity of Pinaverium bromide.
Conclusion
Pinaverium bromide is a well-characterized L-type calcium channel blocker with pronounced selectivity for the gastrointestinal tract. Its mechanism of action, focused on inhibiting calcium influx into smooth muscle cells, provides a clear rationale for its use in motility disorders. The quantitative data from electrophysiological and contractility studies consistently demonstrate its potency at the cellular and tissue levels. The experimental protocols outlined herein provide a basis for further research and development of compounds with similar targeted activities. The combination of its targeted pharmacological action and favorable pharmacokinetic profile makes pinaverium bromide an effective and well-tolerated therapeutic agent for conditions characterized by gastrointestinal smooth muscle hypercontractility.
References
- 1. Pinaverium bromide: A calcium channel blocker acting selectively on the gastrointestinal tract | Semantic Scholar [semanticscholar.org]
- 2. What is the mechanism of Pinaverium bromide? [synapse.patsnap.com]
- 3. Action of pinaverium bromide, a calcium-antagonist, on gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Effect of pinaverium bromide on stress-induced colonic smooth muscle contractility disorder in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. [The clinical pharmacological profile of pinaverium bromide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. Pinaverium | C26H41BrNO4+ | CID 40704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Contraction of human colonic circular smooth muscle cells is inhibited by the calcium channel blocker pinaverium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of pinaverium on voltage-activated calcium channel currents of single smooth muscle cells isolated from the longitudinal muscle of the rabbit jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Effect of pinaverium bromide on stress-induced colonic smooth muscle contractility disorder in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pinaverium acts as L-type calcium channel blocker on smooth muscle of colon - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinaverium bromide is a spasmolytic agent that acts as a calcium channel blocker with selectivity for the gastrointestinal tract. It is used in the treatment of irritable bowel syndrome (IBS) and other functional bowel disorders. Understanding the metabolic fate of pinaverium bromide is crucial for a comprehensive assessment of its efficacy and safety profile. This technical guide summarizes the known metabolic pathways of pinaverium bromide and details the analytical methodologies employed for its quantification in biological matrices.
Metabolic Pathways of Pinaverium Bromide
Pinaverium bromide undergoes extensive hepatic metabolism. The primary metabolic transformations identified in preclinical studies involve three main pathways:
-
O-Demethylation: The removal of a methyl group from one of the methoxy groups on the benzyl ring.
-
Hydroxylation: The addition of a hydroxyl group to the norpinanyl ring.
-
Benzyl Group Cleavage and Morpholine Ring Opening: The cleavage of the bond between the benzyl group and the nitrogen of the morpholine ring, followed by the opening of the morpholine ring structure.
The following diagram illustrates the proposed metabolic pathways of pinaverium bromide.
Caption: Proposed metabolic pathways of Pinaverium Bromide.
Quantitative Data on Metabolites
A thorough review of the existing scientific literature did not yield any quantitative data on the formation of pinaverium bromide or pinaverium bromide-d4 metabolites. While the metabolic pathways have been qualitatively described, the extent to which each metabolite is formed, its concentration in biological fluids, and its pharmacokinetic profile remain to be elucidated. One study utilizing 14C-labeled pinaverium bromide in rats suggested no significant metabolic structure modification, which highlights the need for further research to clarify these discrepancies.
The absence of quantitative metabolite data underscores a significant area for future research in the clinical pharmacology of pinaverium bromide.
Experimental Protocols for Quantification of Pinaverium Bromide
While data on the metabolites of pinaverium bromide is scarce, several robust analytical methods have been developed and validated for the quantification of the parent drug in biological matrices, primarily human plasma. These methods provide a blueprint for the potential development of assays to quantify its metabolites, should reference standards become available. The most common techniques employed are Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography (HPLC).
UPLC-MS/MS Method for Pinaverium Bromide in Human Plasma
This method offers high sensitivity and selectivity for the determination of pinaverium bromide in a complex biological matrix like plasma.
4.1.1. Sample Preparation
A protein precipitation method is typically used for sample extraction.
| Step | Procedure |
| 1 | To 500 µL of human plasma, add an internal standard (e.g., Itraconazole). |
| 2 | Add acetonitrile to precipitate plasma proteins. |
| 3 | Vortex the mixture. |
| 4 | Centrifuge to pellet the precipitated proteins. |
| 5 | Transfer the supernatant to a clean tube and evaporate to dryness. |
| 6 | Reconstitute the residue in the mobile phase for injection. |
4.1.2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Chromatography | |
| - Instrument | Waters Acquity UPLC system[1] |
| - Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)[1] |
| - Mobile Phase | Acetonitrile and 5 mM ammonium formate (80:20, v/v)[1] |
| - Flow Rate | 0.3 mL/min (Isocratic elution)[1] |
| - Injection Volume | 5 µL |
| - Run Time | 2.5 minutes[1] |
| Mass Spectrometry | |
| - Instrument | Waters XEVO TQ-S Mass Spectrometer[1] |
| - Ionization Mode | Positive Ion Electrospray (ESI+) |
| - Detection Mode | Multiple Reaction Monitoring (MRM) |
| - MRM Transition | m/z 511.2 → 230 for pinaverium bromide[1] |
4.1.3. Method Validation
The method is typically validated over a concentration range of 12–12,000 pg/mL.[1]
HPLC Method for Pinaverium Bromide in Pharmaceutical Formulations
This method is suitable for the determination of pinaverium bromide in tablet dosage forms.
4.2.1. Sample Preparation
| Step | Procedure |
| 1 | Weigh and finely powder a set number of tablets. |
| 2 | Accurately weigh a portion of the powder equivalent to a specific amount of pinaverium bromide. |
| 3 | Dissolve the powder in a suitable diluent (e.g., a mixture of buffer and methanol). |
| 4 | Sonicate the solution to ensure complete dissolution. |
| 5 | Dilute the solution to a known concentration with the diluent. |
| 6 | Filter the solution through a 0.22 µm nylon membrane filter before injection. |
4.2.2. Chromatographic Conditions
| Parameter | Condition |
| Chromatography | |
| - Instrument | HPLC system with a UV detector |
| - Column | C18 column (e.g., 100mm x 2.1mm, 1.7 µm particle size) |
| - Mobile Phase | A mixture of potassium dihydrogen orthophosphate buffer (pH 6.5) and methanol (e.g., 55:45 v/v) |
| - Flow Rate | 1.0 mL/min |
| - Detection | UV at 214 nm |
| - Injection Volume | 10 µL |
The following diagram illustrates a typical experimental workflow for the UPLC-MS/MS analysis of pinaverium bromide in plasma.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial assessment of Pinaverium bromide-d4 as an internal standard for the development of robust and reliable bioanalytical methods. The use of a stable isotope-labeled (SIL) internal standard is a critical component in modern quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This compound, as a deuterated analog of pinaverium bromide, offers significant advantages in minimizing analytical variability and ensuring accurate quantification in complex biological matrices.
Introduction to Pinaverium Bromide and the Role of Deuterated Internal Standards
Pinaverium bromide is a spasmolytic agent that acts as a calcium channel blocker with high selectivity for the smooth muscle cells of the gastrointestinal (GI) tract.[1][2][3] Its mechanism of action involves inhibiting the influx of calcium ions into these cells, thereby reducing muscle contractility and spasms.[1][2][4] This makes it an effective treatment for functional GI disorders such as irritable bowel syndrome (IBS).[3][5]
In bioanalytical method development, especially for regulatory submissions, the use of a stable isotope-labeled internal standard is highly recommended.[6] Deuterated internal standards, such as this compound, are considered the gold standard.[7][8] They share nearly identical physicochemical properties with the analyte, meaning they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer.[7][8] This co-elution is crucial for compensating for matrix effects—the suppression or enhancement of the analyte signal by other components in the biological sample—which is a primary reason for incorporating SIL internal standards.[9] The use of a SIL-IS can significantly improve assay robustness, precision, and accuracy, and can reduce method development time.[9]
Mechanism of Action of Pinaverium Bromide
Pinaverium bromide exerts its therapeutic effect by blocking L-type voltage-dependent calcium channels in the smooth muscle cells of the gastrointestinal tract.[1][2] This blockade prevents the influx of calcium ions, which is a critical step in muscle contraction. The result is a relaxation of the intestinal muscles, alleviating the pain and discomfort associated with spasms.[1]
Bioanalytical Method Development using this compound
The development of a robust LC-MS/MS method for the quantification of pinaverium bromide in biological matrices, such as human plasma, necessitates the use of a suitable internal standard. This compound is an ideal candidate.
Experimental Workflow
A typical bioanalytical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection. The inclusion of this compound at the beginning of the sample preparation process is crucial for ensuring accurate quantification.
Detailed Experimental Protocols
The following protocols are synthesized from published methodologies for the quantification of pinaverium bromide in human plasma.[10][11][12]
3.2.1. Preparation of Stock and Working Solutions
-
Pinaverium Bromide Stock Solution (1 mg/mL): Accurately weigh and dissolve pinaverium bromide reference standard in an appropriate solvent (e.g., acetonitrile or methanol).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.[11]
-
Working Solutions: Prepare working solutions of both pinaverium bromide (for calibration standards and quality control samples) and this compound (internal standard working solution) by serial dilution of the stock solutions with an appropriate solvent (e.g., acetonitrile). A typical internal standard working solution concentration is 12 ng/mL.[11]
3.2.2. Sample Preparation
Two common extraction techniques for pinaverium bromide from plasma are protein precipitation and liquid-liquid extraction.
-
Protein Precipitation:
-
To 500 µL of plasma sample, add a specified volume of the this compound internal standard working solution.
-
Add acetonitrile to precipitate plasma proteins.[10]
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Liquid-Liquid Extraction:
-
To 0.5 mL of plasma sample, add 25 µL of the 12 ng/mL this compound internal standard working solution.[11]
-
Add 3 mL of an extraction solvent mixture, such as isopropanol/dichloromethane (5/95 v/v).[11]
-
Shake for 3 minutes and then centrifuge at 4000 rpm for 5 minutes.[11]
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase.
-
3.2.3. Chromatographic and Mass Spectrometric Conditions
The following table summarizes typical LC-MS/MS parameters for the analysis of pinaverium bromide.
| Parameter | Method 1 | Method 2 |
| LC System | UPLC | HPLC-MS/MS |
| Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)[10] | Not specified |
| Mobile Phase | Acetonitrile-5 mM ammonium formate (80:20, v/v)[10] | Isopropanol-dichloromethane (5:95) for extraction[11] |
| Flow Rate | 0.3 mL/min[10] | Not specified |
| Elution | Isocratic[10] | Not specified |
| MS System | XEVO TQ-S | Not specified |
| Ionization | Positive Ion Electrospray (ESI+) | Positive Ion Electrospray (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Mass Transition (Pinaverium) | m/z 511.2 → 230[10][13] | m/z 512.09 → 230.93[11] |
| Mass Transition (Pinaverium-d4) | Not specified | m/z 516.13 → 230.92[11] |
| Collision Energy (Pinaverium) | 18 V[14] | 26 V[11] |
| Collision Energy (Pinaverium-d4) | Not specified | 28 V[11] |
Quantitative Data and Method Performance
The use of this compound as an internal standard allows for the development of highly sensitive and accurate bioanalytical methods. The following table summarizes key performance parameters from published methods.
| Parameter | Method A | Method B |
| Internal Standard | Itraconazole[10] | This compound [11] |
| Linearity Range | 12–12,000 pg/mL[10][13] | 0.005 - 3.75 ng/mL (5 - 3750 pg/mL)[11] |
| Lower Limit of Quantification (LLOQ) | 12 pg/mL[10] | 0.005 ng/mL (5 pg/mL)[11] |
| Intra-day Precision (%RSD) | < 15%[12] | < 2.24% (for matrix effect)[11] |
| Inter-day Precision (%RSD) | < 15%[12] | Not specified |
| Accuracy | Within ± 15% of nominal concentration | Not specified |
| Recovery | 99.7-111.7%[12] | Not specified |
| Matrix Effect | Enhancement of signal observed, but CV < 15%[13] | Internal standard normalized matrix effect factors of 0.899 and 0.956[11] |
Conclusion
The initial assessment of this compound demonstrates its suitability as an excellent internal standard for the bioanalytical quantification of pinaverium bromide. Its use in conjunction with sensitive LC-MS/MS instrumentation allows for the development of highly robust, accurate, and precise methods capable of meeting regulatory requirements for pharmacokinetic and bioequivalence studies. The detailed protocols and performance data presented in this guide provide a solid foundation for researchers and scientists in the field of drug development to establish and validate their own bioanalytical assays for pinaverium bromide.
References
- 1. What is the mechanism of Pinaverium bromide? [synapse.patsnap.com]
- 2. aapharma.ca [aapharma.ca]
- 3. Pinaverium bromide - Wikipedia [en.wikipedia.org]
- 4. mims.com [mims.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. scispace.com [scispace.com]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 10. Determination of Pinaverium Bromide in Human Plasma by a Sensitive and Robust UPLC-MS-MS Method and Application to a Pharmacokinetic Study in Mexican Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN114609293B - Method for detecting pinaverium bromide in plasma by adopting LC-MS method - Google Patents [patents.google.com]
- 12. A sensitive and specific liquid chromatography/tandem mass spectrometry method for determination of pinaverium bromide in human plasma: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pinaverium bromide is a spasmolytic agent that acts as a calcium channel blocker, primarily prescribed for the treatment of irritable bowel syndrome (IBS). Accurate and sensitive quantification of pinaverium bromide in biological matrices is crucial for pharmacokinetic studies and bioequivalence assessment. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of pinaverium bromide in human plasma, employing its deuterated analog, Pinaverium bromide-d4, as an internal standard to ensure high accuracy and precision.
The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to reliable and reproducible results. The methodology presented herein is designed for high-throughput analysis, offering a rapid and efficient workflow for clinical and research applications.
Experimental Protocols
This section provides a detailed protocol for the quantification of pinaverium bromide in human plasma using LC-MS/MS with this compound as an internal standard.
Materials and Reagents
-
Pinaverium bromide reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Dichloromethane (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
Stock and Working Solutions Preparation
-
Pinaverium Bromide Stock Solution (1 mg/mL): Accurately weigh and dissolve the pinaverium bromide reference standard in acetonitrile to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound in acetonitrile to obtain a final concentration of 1 mg/mL.
-
This compound Intermediate Working Solution (10 µg/mL): Dilute the this compound stock solution with acetonitrile to achieve a concentration of 10 µg/mL.
-
This compound Internal Standard Working Solution (12 ng/mL): Further dilute the intermediate working solution with acetonitrile to a final concentration of 12 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 0.5 mL of human plasma sample into a clean microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (12 ng/mL) to the plasma sample.
-
Add 3 mL of extraction solvent (isopropanol/dichloromethane, 5/95 v/v).
-
Vortex the mixture for 3 minutes to ensure thorough mixing.
-
Centrifuge the sample at 4000 rpm for 5 minutes.
-
Carefully transfer the supernatant to a new 5 mL tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 60°C.
-
Reconstitute the dried residue with 100 µL of a mixed solvent of 2mM ammonium formate solution and acetonitrile (40:60 v/v).
-
Transfer the reconstituted sample to a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: Waters ACQUITY UPLC BEH
-
Column: C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 2mM Ammonium Formate in water
-
Mobile Phase B: Acetonitrile
-
Elution: Gradient elution
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Pinaverium bromide | 512.09 | 230.93 | 39 | 26 |
| This compound | 516.13 | 230.92 | 30 | 28 |
Quantitative Data Summary
The described method has been validated to be linear, accurate, and precise for the quantification of pinaverium bromide in human plasma.
Table 2: Calibration and Quality Control Sample Concentrations
| Sample Type | Concentration (ng/mL) |
| Lower Limit of Quantification (LLOQ) | 0.005 |
| Quality Control - Low (QL) | 0.015 |
| Quality Control - Medium 1 (QML) | 0.2 |
| Quality Control - Medium 2 (QMH) | 2 |
| Quality Control - High (QH) | 3.75 |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the analytical workflow for the quantification of pinaverium bromide in human plasma.
Caption: Experimental workflow for pinaverium bromide analysis.
Conclusion
The LC-MS/MS method employing this compound as an internal standard provides a highly sensitive, specific, and reliable approach for the quantitative analysis of pinaverium bromide in human plasma. The detailed protocol and established quantitative parameters demonstrate the suitability of this method for pharmacokinetic and bioequivalence studies, supporting drug development and clinical research. The use of a deuterated internal standard ensures the robustness and accuracy of the results by minimizing analytical variability.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of pinaverium bromide from plasma samples for quantitative analysis. The included methodologies cover protein precipitation and liquid-liquid extraction techniques coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Pinaverium bromide is a quaternary ammonium compound that acts as a calcium channel blocker, primarily used in the treatment of irritable bowel syndrome (IBS). Accurate quantification of pinaverium bromide in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Due to its low plasma concentrations, sensitive and robust analytical methods are required. This document outlines validated sample preparation techniques to ensure reliable and reproducible results.
Sample Preparation Techniques
The choice of sample preparation technique is critical for removing interfering substances from the plasma matrix and concentrating the analyte of interest. The most commonly employed methods for pinaverium bromide analysis are protein precipitation and liquid-liquid extraction.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and widely used method for sample clean-up. It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation.
Application Note: This method is rapid and requires minimal method development. Acetonitrile is a common precipitating agent for pinaverium bromide analysis, offering good recovery and ease of implementation. This approach is well-suited for high-throughput analysis.[1][2][3][4][5][6]
Experimental Protocol:
Materials:
-
Human plasma
-
Pinaverium bromide reference standard
-
Internal Standard (IS) solution (e.g., Itraconazole or Paclitaxel)[1][4]
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 500 µL of human plasma into a microcentrifuge tube.[1][2][3][5]
-
Spike the plasma sample with an appropriate amount of the internal standard solution.
-
Add 1.0 mL of acetonitrile to the plasma sample.[3]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[3]
-
Centrifuge the sample at 14,000 x g for 7 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase for analysis.
Workflow Diagram:
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates compounds based on their relative solubilities in two different immiscible liquids. This technique generally provides a cleaner extract compared to protein precipitation.
Application Note: A method utilizing isopropanol-dichloromethane has been developed for the extraction of pinaverium bromide from plasma.[7] This approach offers high sensitivity and is suitable for studies requiring low limits of quantification.[7]
Experimental Protocol:
Materials:
-
Human plasma
-
Pinaverium bromide reference standard
-
Internal Standard (IS) working solution (e.g., Pinaverium bromide-d4)
-
Extraction solvent: Isopropanol/Dichloromethane (5:95, v/v)[7]
-
Reconstitution solvent: 2mM Ammonium formate solution and Acetonitrile (40:60, v/v)[7]
-
Centrifuge tubes (5 mL)
-
Shaker
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 0.5 mL of plasma sample into a 5 mL centrifuge tube.[7]
-
Add 25 µL of the internal standard working solution.[7]
-
Add 3 mL of the extraction solvent (Isopropanol/Dichloromethane, 5:95 v/v).[7]
-
Shake the mixture for 3 minutes.[7]
-
Centrifuge at 4000 rpm for 5 minutes.[7]
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 60 °C.[7]
-
Reconstitute the residue in 100 µL of the reconstitution solvent.[7]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram:
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that can provide very clean extracts. Although a specific, validated protocol for pinaverium bromide was not identified in the literature search, a general approach can be proposed based on the physicochemical properties of the analyte.
Application Note: Pinaverium bromide is a quaternary ammonium compound, suggesting that a strong cation exchange (SCX) or a mixed-mode (e.g., reversed-phase and cation exchange) SPE sorbent could be effective. The general steps would involve conditioning the SPE cartridge, loading the pre-treated plasma sample, washing away interferences, and eluting the analyte of interest. Method development and validation would be required to optimize this approach.
Quantitative Data Summary
The following tables summarize the quantitative data from the cited literature for the different sample preparation and analysis methods.
Table 1: Method Performance Comparison
| Parameter | Protein Precipitation (Method 1) | Protein Precipitation (Method 2) | Liquid-Liquid Extraction |
| Internal Standard | Itraconazole[1] | Paclitaxel[4] | This compound[7] |
| Linearity Range (pg/mL) | 12 - 12,000[1][2][3] | 10 - 10,000[4] | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) (pg/mL) | 12[1][2][3] | 10[4] | Not explicitly stated |
| Recovery (%) | Not explicitly stated | 99.7 - 111.7[4] | Not explicitly stated |
| Matrix Effect | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Intra-day Precision (%RSD) | < 15[1] | < 15[4] | Not explicitly stated |
| Inter-day Precision (%RSD) | < 15[1] | < 15[4] | Not explicitly stated |
Table 2: LC-MS/MS Conditions
| Parameter | Protein Precipitation (Method 1) | Protein Precipitation (Method 2) | Liquid-Liquid Extraction |
| Chromatographic Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)[1][2][3] | Not explicitly stated | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)[7] |
| Mobile Phase | Acetonitrile:5 mM Ammonium formate (80:20, v/v)[1][2][3] | Not explicitly stated | A: 2mM Ammonium formate; B: Acetonitrile (Gradient)[7] |
| Flow Rate (mL/min) | 0.3[1][2][3] | Not explicitly stated | 0.4[7] |
| Ionization Mode | ESI+[1][2][3] | ESI+[4] | ESI+[7] |
| Mass Transition (m/z) | 511.2 → 230.0[1][2][3] | Not explicitly stated | 512.09 → 230.93[7] |
Conclusion
Both protein precipitation and liquid-liquid extraction are effective methods for the preparation of plasma samples for the analysis of pinaverium bromide. Protein precipitation offers a simpler and faster workflow, making it suitable for high-throughput applications. Liquid-liquid extraction, while more labor-intensive, can provide cleaner extracts and potentially higher sensitivity. The choice of method will depend on the specific requirements of the study, such as sample throughput, required sensitivity, and available instrumentation. For all methods, thorough validation is essential to ensure data quality and reliability.
References
- 1. researchgate.net [researchgate.net]
- 2. CN114609293B - Method for detecting pinaverium bromide in plasma by adopting LC-MS method - Google Patents [patents.google.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Determination of Pinaverium Bromide in Human Plasma by a Sensitive and Robust UPLC-MS-MS Method and Application to a Pharmacokinetic Study in Mexican Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. A sensitive and specific liquid chromatography/tandem mass spectrometry method for determination of pinaverium bromide in human plasma: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid-liquid extraction (LLE) protocol for the quantification of Pinaverium bromide in human plasma. The method employs a deuterated internal standard, Pinaverium bromide-d4, to ensure high accuracy and correct for matrix effects, making it suitable for pharmacokinetic and bioequivalence studies. The subsequent analysis is performed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This protocol consistently yields high extraction recovery for both the analyte and the internal standard.
Introduction
Pinaverium bromide is a spasmolytic agent that acts locally on the gastrointestinal tract. Accurate determination of its concentration in biological matrices like plasma is crucial for pharmacokinetic assessments. Liquid-liquid extraction is a classic and effective technique for sample clean-up, and the use of a stable isotope-labeled internal standard, such as a deuterated analog, is the gold standard for correcting analytical variability and matrix-induced ion suppression or enhancement in LC-MS/MS analysis. This protocol provides a detailed, step-by-step method for the LLE of Pinaverium bromide from human plasma.
Experimental Protocol
This protocol is adapted from a validated method for the detection of Pinaverium bromide in plasma.[1]
1. Materials and Reagents
-
Pinaverium bromide reference standard
-
This compound (deuterated internal standard)
-
Human plasma (blank)
-
Isopropanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Water (deionized or Milli-Q)
-
5 mL polypropylene centrifuge tubes
-
Pipettes and tips
-
Centrifuge
-
Nitrogen evaporator
2. Preparation of Solutions
-
Internal Standard (IS) Working Solution (12 ng/mL): Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). From this stock, prepare a working solution of 12 ng/mL in acetonitrile.[1]
-
Extraction Solvent: Mix isopropanol and dichloromethane in a 5:95 (v/v) ratio.[1]
-
Reconstitution Solvent: Prepare a solution of 2mM ammonium formate in water and mix it with acetonitrile in a 40:60 (v/v) ratio.[1]
-
Mobile Phase A: 2mM ammonium formate in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
3. Sample Preparation and Liquid-Liquid Extraction
-
Pipette 0.5 mL of human plasma into a 5 mL polypropylene centrifuge tube.
-
Add 25 µL of the 12 ng/mL this compound internal standard working solution to the plasma sample.[1]
-
Add 3 mL of the extraction solvent (isopropanol/dichloromethane, 5:95 v/v).[1] The resulting plasma to solvent ratio is 1:6.
-
Vortex the mixture for 3 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 4000 rpm for 5 minutes to separate the aqueous and organic layers.[1]
-
Carefully transfer the supernatant (organic layer) to a clean 5 mL tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 60°C.[1]
-
Reconstitute the dried residue with the reconstitution solvent (2mM ammonium formate:acetonitrile, 40:60 v/v).
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1x50 mm.[1]
-
Column Temperature: 40°C.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 2 µL.[1]
-
Gradient Elution: A gradient elution program with mobile phases A and B is employed.[1]
-
Mass Spectrometry Conditions:
-
MRM Transitions:
Data Presentation
The following table summarizes the quantitative data regarding the extraction efficiency of the described protocol.
| Analyte | Concentration Level | Extraction Recovery (%) |
| Pinaverium bromide | Low Quality Control | 104% |
| Pinaverium bromide | High Quality Control | 104% |
| This compound (IS) | N/A | 105% |
Data extracted from a patent describing a similar methodology.[1]
Visualizations
Caption: Liquid-liquid extraction workflow for Pinaverium bromide.
Conclusion
The described liquid-liquid extraction protocol using a deuterated internal standard provides a reliable and high-recovery method for the quantification of Pinaverium bromide in human plasma. The detailed steps and specified LC-MS/MS conditions offer a solid foundation for researchers in drug metabolism and pharmacokinetics to implement this method, ensuring accurate and reproducible results.
References
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the solid-phase extraction (SPE) of Pinaverium bromide, a quaternary ammonium antispasmodic agent, and its deuterated analog (d4-Pinaverium bromide) from human plasma. This method is optimized for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pinaverium bromide is a calcium channel blocker that acts selectively on the gastrointestinal tract. Its d4-analog is commonly used as an internal standard in pharmacokinetic and bioequivalence studies to ensure accurate quantification. Due to the complex nature of biological matrices like plasma, a robust sample preparation method is crucial to remove interfering substances and concentrate the analytes of interest. This application note details a mixed-mode cation exchange (MCX) SPE protocol that provides high recovery and clean extracts suitable for sensitive LC-MS/MS analysis.
Experimental Protocols
Materials and Reagents
-
SPE Cartridges: Mixed-Mode Cation Exchange (MCX) SPE cartridges (e.g., Waters Oasis® MCX)
-
Pinaverium Bromide and d4-Pinaverium Bromide Standards: Certified reference standards
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized Water (18 MΩ·cm)
-
Reagents: Formic acid, Ammonium hydroxide, Ammonium acetate
-
Biological Matrix: Human plasma
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Pinaverium bromide and d4-Pinaverium bromide in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock solutions with an appropriate solvent mixture (e.g., 50:50 methanol:water) to create calibration curve standards.
-
Internal Standard (IS) Working Solution: Prepare a working solution of d4-Pinaverium bromide at a suitable concentration (e.g., 12 ng/mL) in acetonitrile.[1]
Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a clean microcentrifuge tube, pipette 500 µL of plasma.
-
Add 25 µL of the d4-Pinaverium bromide internal standard working solution (e.g., at 12 ng/mL) to the plasma sample.[1]
-
Vortex for 10 seconds.
-
Add 500 µL of 4% formic acid in water to the plasma sample.
-
Vortex for 30 seconds to mix thoroughly.
-
The sample is now ready for solid-phase extraction.
Solid-Phase Extraction (SPE) Protocol
This protocol is based on a generic method for mixed-mode cation exchange cartridges and is suitable for quaternary ammonium compounds.
-
Conditioning: Condition the MCX SPE cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of 4% formic acid in water.
-
Sample Loading: Load the pre-treated plasma sample (1 mL) onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar, non-ionic interferences.
-
-
Elution: Elute the analytes (Pinaverium bromide and d4-Pinaverium bromide) by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. Collect the eluate in a clean collection tube.
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of a suitable mobile phase, such as a mixture of 2mM ammonium formate solution and acetonitrile (40:60, v/v).[1]
-
Vortex to ensure complete dissolution.
-
The sample is now ready for LC-MS/MS analysis.
-
Data Presentation
While a specific SPE validation report for Pinaverium bromide is not publicly available, the following tables summarize typical performance characteristics based on data from related analytical methods and generic SPE protocols for similar compounds.
Table 1: LC-MS/MS Parameters for Pinaverium Bromide and d4-Analog
| Parameter | Pinaverium Bromide | d4-Pinaverium Bromide (Internal Standard) |
| Precursor Ion (m/z) | 511.2 | 515.2 (inferred) |
| Product Ion (m/z) | 230 | 230 (inferred) |
| Ionization Mode | ESI+ | ESI+ |
Note: The mass transitions for the d4-analog are inferred based on the stable isotope label and may need to be optimized.
Table 2: Expected Analytical Performance (Based on Related Methods)
| Parameter | Expected Value | Comments |
| Extraction Recovery | >80% | High recoveries are typical for mixed-mode cation exchange SPE of basic compounds. A study using protein precipitation reported recoveries of 99.7-111.7% for Pinaverium bromide.[2] |
| Matrix Effect | <15% | A patent for a liquid-liquid extraction method reported internal standard normalized matrix effect factors of 0.899 and 0.956 for Pinaverium bromide, with a precision of less than 2.24%, indicating negligible matrix effects under those conditions.[1] |
| Linearity (pg/mL) | 10 - 10,000 | A linear range of 10.0-10000.0 pg/mL has been validated for Pinaverium bromide in human plasma using LC-MS/MS.[2] |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL | An LLOQ of 10 pg/mL has been achieved in human plasma.[2] |
| Intra- and Inter-day Precision (%RSD) | <15% | Relative standard deviations for intra- and inter-day precision have been reported to be less than 15%.[2] |
Visualizations
Below are diagrams illustrating the experimental workflow for the solid-phase extraction of Pinaverium bromide and its d4-analog.
Caption: Experimental workflow for the solid-phase extraction of Pinaverium bromide.
Caption: Logical flow of the mixed-mode cation exchange SPE process.
References
- 1. CN114609293B - Method for detecting pinaverium bromide in plasma by adopting LC-MS method - Google Patents [patents.google.com]
- 2. A sensitive and specific liquid chromatography/tandem mass spectrometry method for determination of pinaverium bromide in human plasma: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Abstract
This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of Pinaverium bromide and its stable isotope-labeled internal standard, Pinaverium bromide-d4, in plasma samples. The described method is highly suitable for pharmacokinetic and bioequivalence studies, offering a short run time and simple sample preparation.
Introduction
Pinaverium bromide is a calcium channel blocker with antispasmodic properties, primarily used in the treatment of irritable bowel syndrome (IBS).[1][2][3][4] Accurate and reliable quantification of Pinaverium bromide in biological matrices is crucial for clinical and preclinical drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it effectively corrects for matrix effects and variations in sample processing and instrument response.[5] This document provides a comprehensive protocol for the chromatographic separation and mass spectrometric detection of Pinaverium bromide and this compound.
Chromatographic Conditions
A summary of established chromatographic conditions for the analysis of Pinaverium bromide is presented in Table 1. These conditions are directly applicable for the simultaneous analysis of this compound, which is expected to co-elute with the unlabeled compound under reversed-phase conditions. The differentiation between the two compounds is achieved by the mass spectrometer.
Table 1: Chromatographic Conditions for Pinaverium Bromide and this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Chromatography System | UPLC-MS/MS | LC-MS/MS | RP-HPLC |
| Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)[6][7][8] | C18 silica gel column[9] | Phenomenex C18 (5 µm, 250 x 4.6 mm)[10] |
| Mobile Phase A | 5 mM Ammonium Formate in Water | 2mM Ammonium Formate solution[9] | Ammonium Acetate Buffer (pH 3.0)[10] |
| Mobile Phase B | Acetonitrile[6][7][8] | Acetonitrile[9] | Acetonitrile[10] |
| Elution Mode | Isocratic (80:20, B:A)[6][7][8] | Gradient[9] | Isocratic (80:20, B:A)[10] |
| Flow Rate | 0.3 mL/min[6][7][8] | 0.4 mL/min[9] | 1.0 mL/min[10] |
| Column Temperature | Not Specified | 40 °C[9] | Not Specified |
| Injection Volume | Not Specified | 1 µL[9] | 20 µL[10] |
| Run Time | 2.5 min[6][7][8] | Not Specified | ~5 min[10] |
| Detector | Tandem Mass Spectrometer | Tandem Mass Spectrometer | UV at 214 nm[10] |
Mass Spectrometry Parameters
For quantitative analysis, a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive ion electrospray ionization (ESI+) is recommended.
Table 2: Mass Spectrometry MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Pinaverium bromide | 511.2 | 230 |
| This compound | 515.2 (Predicted) | 230 (Predicted) or other stable fragment |
Note: The exact m/z for this compound may vary depending on the position of the deuterium labels. The precursor ion will be +4 Da compared to the unlabeled compound. The product ion may be the same or different depending on the fragmentation pattern.
Experimental Protocols
Standard and Sample Preparation
a. Stock Solutions: Prepare individual stock solutions of Pinaverium bromide and this compound in a suitable organic solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.[9]
b. Working Standard Solutions: Prepare serial dilutions of the Pinaverium bromide stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
c. Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 12 ng/mL) in acetonitrile.[9]
d. Sample Preparation (Protein Precipitation):
-
To 500 µL of plasma sample, add a specified volume of the internal standard working solution.[6][7][8]
-
Add an appropriate volume of acetonitrile to precipitate the plasma proteins.[6][7][8]
-
Vortex the mixture thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
e. Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of plasma sample, add 25 µL of the internal standard working solution.[9]
-
Add 3 mL of an extraction solvent mixture of isopropanol and dichloromethane (5:95, v/v).[9]
-
Vortex for 3 minutes, followed by centrifugation at 4000 rpm for 5 minutes.[9]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 60 °C.[9]
-
Reconstitute the residue in a mobile phase-compatible solvent for injection.[9]
UPLC-MS/MS Analysis
-
Equilibrate the UPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared samples and standards onto the column.
-
Acquire data using the MRM parameters specified in Table 2.
Logical Workflow for Method Development
Caption: Workflow for the bioanalysis of Pinaverium bromide.
Conclusion
The presented UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous determination of Pinaverium bromide and its deuterated internal standard, this compound. The detailed protocols for sample preparation and chromatographic conditions can be readily implemented in a research or clinical laboratory setting for high-throughput analysis. This method is well-suited for pharmacokinetic studies and other applications requiring accurate quantification of Pinaverium bromide in biological matrices.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pinaverium Bromide | C26H41Br2NO4 | CID 40703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pinaverium Bromide [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Determination of Pinaverium Bromide in Human Plasma by a Sensitive and Robust UPLC-MS-MS Method and Application to a Pharmacokinetic Study in Mexican Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. CN114609293B - Method for detecting pinaverium bromide in plasma by adopting LC-MS method - Google Patents [patents.google.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Pinaverium bromide-d4 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline the necessary parameters, experimental procedures, and data presentation formats to ensure accurate and reproducible results.
Mass Spectrometry Parameters
The successful detection of Pinaverium bromide and its deuterated internal standard, this compound, relies on optimized mass spectrometry settings. The following table summarizes the key parameters for analysis in positive electrospray ionization (ESI+) mode.
| Parameter | Pinaverium Bromide | This compound | Reference |
| Parent Ion (m/z) | 512.09 | 516.13 | [1] |
| Product Ion (m/z) | 230.93 | 230.92 | [1] |
| Cone Voltage (V) | 39 | 30 | [1] |
| Collision Energy (V) | 26 | 28 | [1] |
An alternative transition for Pinaverium bromide is m/z 511.2 → 230, with a reported collision energy of 18V.[2][3][4][5]
General Mass Spectrometry Conditions: [1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3 kV
-
Desolvation Temperature: 450 °C
-
Desolvation Gas Flow: 1000 L/Hr
-
Ion Source Temperature: 150 °C
-
Cone Gas Flow: 150 L/Hr
Liquid Chromatography Parameters
Effective chromatographic separation is crucial for accurate quantification. The following table outlines a validated LC method.
| Parameter | Value | Reference |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1x50mm | [1] |
| Mobile Phase A | 2mM Ammonium Formate in Water | [1] |
| Mobile Phase B | Acetonitrile | [1] |
| Flow Rate | 0.4 mL/min | [1] |
| Column Temperature | 40 °C | [1] |
| Injection Volume | 1 µL | [1] |
| Gradient Elution | See below | [1] |
Gradient Elution Program: [1]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 60 | 40 |
| 1.4 | 25 | 75 |
| 1.5 | 5 | 95 |
| 2.3 | 5 | 95 |
| 2.4 | 60 | 40 |
| 3.0 | 60 | 40 |
An alternative isocratic method utilizes an Acquity UPLC BEH C18 column (1.7 µm, 2.1 × 100 mm) with a mobile phase of acetonitrile and 5 mM ammonium formate (80:20, v/v) at a flow rate of 0.3 mL/min.[2][3][5]
Experimental Protocols
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Pinaverium bromide and this compound in an appropriate solvent (e.g., acetonitrile or methanol) to obtain a final concentration of 1 mg/mL.
-
Intermediate Stock Solutions: Perform serial dilutions of the primary stock solutions with the same solvent to create intermediate stock solutions at lower concentrations.
-
Working Standard Solutions: Prepare a series of working standard solutions by spiking the appropriate amounts of the Pinaverium bromide intermediate stock solution into a blank biological matrix (e.g., plasma).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 12 ng/mL in acetonitrile) to be added to all samples, including calibration standards and quality controls.[1]
Sample Preparation from Plasma
This protocol details a protein precipitation method, a common and effective technique for plasma sample cleanup.[2][3][5] An alternative liquid-liquid extraction method is also described.
Method 1: Protein Precipitation [2][3][5]
-
Pipette 500 µL of plasma sample into a microcentrifuge tube.
-
Add a specified volume of the this compound internal standard working solution.
-
Add three volumes of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Method 2: Liquid-Liquid Extraction [1]
-
To 0.5 mL of plasma sample, add 25 µL of the internal standard working solution (12 ng/mL this compound in acetonitrile).
-
Add 3 mL of the extraction solvent, isopropanol/dichloromethane (5/95 v/v).
-
Vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a 2mM ammonium formate solution-acetonitrile (40:60 v/v) mixture before injection.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Mass Spectrometry Parameter Relationship
Caption: Relationship of MS parameters for Pinaverium analysis.
References
- 1. CN114609293B - Method for detecting pinaverium bromide in plasma by adopting LC-MS method - Google Patents [patents.google.com]
- 2. Determination of Pinaverium Bromide in Human Plasma by a Sensitive and Robust UPLC-MS-MS Method and Application to a Pharmacokinetic Study in Mexican Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a comprehensive overview of the application of the stable isotope-labeled compound, Pinaverium Bromide-d4, as an internal standard for the quantitative determination of Pinaverium Bromide in rat plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This methodology is crucial for conducting accurate and reliable pharmacokinetic studies, which are essential in the development and evaluation of new drug formulations.
Pinaverium bromide is a spasmolytic agent that acts as a calcium channel blocker, primarily targeting the smooth muscle of the gastrointestinal tract. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical models such as rats is fundamental for its clinical development. Due to its low oral bioavailability and rapid elimination, a highly sensitive and specific analytical method is required to characterize its pharmacokinetics accurately.
The use of a deuterated internal standard like this compound is the gold standard for quantitative LC-MS/MS bioanalysis. This compound shares nearly identical physicochemical properties with the unlabeled analyte, ensuring similar extraction recovery, ionization efficiency, and chromatographic retention time. This co-elution and co-ionization behavior effectively compensates for variations in sample processing and matrix effects, leading to enhanced precision and accuracy of the analytical results.
This application note, along with the detailed protocols provided, serves as a practical guide for researchers and scientists in setting up and validating a robust bioanalytical method for pharmacokinetic studies of pinaverium bromide in rats.
Experimental Protocols
I. In-Vivo Pharmacokinetic Study Protocol
This protocol outlines a typical pharmacokinetic study of pinaverium bromide in rats following oral administration.
1. Animals:
-
Species: Sprague-Dawley rats, male, weighing 200-250 g.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard pellet diet and water.
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before drug administration, with free access to water.
2. Drug Formulation and Administration:
-
Formulation: Pinaverium bromide should be dissolved in a suitable vehicle, such as a mixture of 0.5% carboxymethylcellulose sodium (CMC-Na) and 0.1% Tween 80 in sterile water, to the desired concentration.
-
Dose: A single oral dose of 10 mg/kg is administered by oral gavage.
3. Blood Sampling:
-
Procedure: Blood samples (approximately 0.3 mL) are collected from the jugular vein or tail vein at predose (0 hours) and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: The blood samples are immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The resulting plasma samples are transferred to clean polypropylene tubes and stored at -80°C until analysis.
II. Bioanalytical Method: LC-MS/MS Quantification of Pinaverium Bromide in Rat Plasma
This protocol details the LC-MS/MS method for the quantification of pinaverium bromide in rat plasma using this compound as an internal standard[1].
1. Preparation of Standard and Quality Control (QC) Solutions:
-
Stock Solutions: Prepare stock solutions of pinaverium bromide and this compound (Internal Standard, IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the pinaverium bromide stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 12 ng/mL[1].
-
Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into blank rat plasma to prepare calibration standards and quality control (QC) samples at different concentration levels (e.g., LLOQ, low, mid, and high QC).
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (calibration standard, QC, or study sample), add 25 µL of the this compound internal standard working solution (12 ng/mL)[1].
-
Add 3 mL of extraction solvent (isopropanol/dichloromethane, 5/95 v/v)[1].
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 4000 rpm for 5 minutes[1].
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (2mM ammonium formate solution-acetonitrile, 40:60 v/v)[1].
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumental Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Column: A C18 analytical column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)[1].
-
Mobile Phase:
-
Elution: A gradient elution program should be optimized to ensure good separation of the analyte and internal standard from endogenous plasma components.
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for pinaverium bromide and this compound should be optimized for maximum sensitivity and specificity.
Data Presentation
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Value | Reference |
| Internal Standard | This compound | [1] |
| Lower Limit of Quantification (LLOQ) | 0.005 ng/mL | [1] |
| Quality Control (QC) Levels | 0.015 ng/mL (Low) 0.2 ng/mL (Medium 1) 2 ng/mL (Medium 2) 3.75 ng/mL (High) | [1] |
Note: The precision and accuracy of the method at these QC levels were reported to be acceptable, although specific quantitative values were not provided in the reference.
Table 2: Representative Pharmacokinetic Parameters of Pinaverium Bromide in Rats (Oral Administration)
| Parameter | Unit | Value |
| Cmax (Maximum Plasma Concentration) | ng/mL | To be determined |
| Tmax (Time to Cmax) | h | To be determined |
| AUC(0-t) (Area under the curve from 0 to the last measurable time point) | ng·h/mL | To be determined |
| AUC(0-∞) (Area under the curve from 0 to infinity) | ng·h/mL | To be determined |
| t1/2 (Elimination half-life) | h | To be determined |
| CL/F (Apparent total clearance) | L/h/kg | To be determined |
| Vd/F (Apparent volume of distribution) | L/kg | To be determined |
Visualizations
Caption: Workflow of a pharmacokinetic study of pinaverium bromide in rats.
Caption: Sample preparation workflow for LC-MS/MS analysis.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinaverium bromide is a spasmolytic agent that acts as a calcium channel blocker, primarily prescribed for the treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders. As with any therapeutic agent, understanding its potential for drug-drug interactions (DDI) is a critical component of its safety and efficacy profile. Isotopically labeled compounds, such as Pinaverium bromide-d4, are invaluable tools in modern drug metabolism and pharmacokinetic (DMPK) studies, including the assessment of DDI potential.
This document provides detailed application notes and protocols for the utilization of this compound in DDI studies. The primary application of this compound in this context is as an internal standard (IS) for the accurate quantification of the parent drug, pinaverium bromide, in various biological matrices during in vitro and in vivo studies. Furthermore, should pinaverium bromide be identified as a substrate of specific cytochrome P450 (CYP) enzymes, its deuterated form can be instrumental in reaction phenotyping and inhibition assays.
Role of this compound in DDI Studies
Stable isotope-labeled compounds like this compound are ideal for use as internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). Their physicochemical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery, ionization efficiency, and chromatographic retention time, while their mass difference allows for distinct detection. This minimizes experimental variability and enhances the accuracy and precision of quantitative data.
In the context of DDI studies, accurate quantification of the probe substrate (pinaverium bromide) is paramount to determine the extent of inhibition or induction of its metabolizing enzymes by a co-administered drug.
Metabolic Pathways of Pinaverium Bromide
Understanding the metabolic pathways of a drug is the first step in designing relevant DDI studies. Pinaverium bromide undergoes hepatic metabolism, primarily through two main pathways:
-
Demethylation of one of the methoxy groups.
-
Hydroxylation of the norpinanyl ring.[1]
While the general metabolic routes are known, the specific cytochrome P450 (CYP) isoforms responsible for these transformations are not definitively reported in publicly available literature. Identifying these enzymes is a crucial prerequisite for conducting targeted in vitro DDI studies. The following sections outline protocols to first identify the metabolizing CYP isoforms and then to assess the DDI potential.
Experimental Protocols
Protocol 1: Reaction Phenotyping of Pinaverium Bromide Metabolism
Objective: To identify the specific CYP450 isoforms responsible for the metabolism of pinaverium bromide.
Methodology:
This protocol utilizes a combination of human liver microsomes (HLMs) and a panel of recombinant human CYP enzymes.
Materials:
-
Pinaverium bromide
-
This compound (for use as an internal standard)
-
Pooled Human Liver Microsomes (HLMs)
-
Recombinant human CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
LC-MS/MS system
Procedure:
-
Incubation with Recombinant CYPs:
-
Prepare incubation mixtures containing a specific recombinant CYP isoform, pinaverium bromide (at a concentration near its Km, if known, or a standard concentration such as 1 µM), and phosphate buffer.
-
Pre-warm the mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specific time (e.g., 30-60 minutes) at 37°C with gentle shaking.
-
Terminate the reaction by adding ice-cold acetonitrile containing this compound as the internal standard (e.g., at a final concentration of 12 ng/mL).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the depletion of pinaverium bromide using a validated LC-MS/MS method.
-
-
Incubation with HLMs and Selective Inhibitors:
-
Prepare incubation mixtures containing HLMs, pinaverium bromide, and a specific CYP inhibitor (or vehicle control).
-
Pre-incubate the HLMs with the inhibitor for a specified time (e.g., 10-15 minutes) at 37°C.
-
Add pinaverium bromide to the mixture.
-
Initiate the reaction with the NADPH regenerating system.
-
Follow the incubation, termination, and analysis steps as described above.
-
Data Analysis:
-
From the recombinant CYP experiment, identify the isoforms that show the highest rates of pinaverium bromide metabolism.
-
From the HLM experiment, determine the percentage of inhibition of pinaverium bromide metabolism by each selective inhibitor.
-
Correlate the results from both experiments to identify the primary CYP isoforms involved in pinaverium bromide metabolism.
Protocol 2: In Vitro CYP450 Inhibition Assay
Objective: To evaluate the potential of a new chemical entity (NCE) to inhibit the metabolism of pinaverium bromide. This protocol assumes that the primary metabolizing CYP isoform(s) have been identified in Protocol 1.
Methodology:
This assay measures the concentration-dependent inhibition of pinaverium bromide metabolism in HLMs by an NCE.
Materials:
-
Pinaverium bromide (as the probe substrate)
-
This compound (as the internal standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NCE (test inhibitor)
-
A known potent inhibitor for the identified CYP isoform (positive control)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
LC-MS/MS system
Procedure:
-
Prepare a range of concentrations of the NCE and the positive control inhibitor.
-
Pre-incubation: In a 96-well plate, add HLMs, phosphate buffer, and either the NCE, positive control inhibitor, or vehicle control. Pre-incubate at 37°C for 10 minutes.
-
Substrate Addition: Add pinaverium bromide to each well.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a predetermined time (linear range of metabolite formation).
-
Termination: Stop the reaction by adding ice-cold acetonitrile containing this compound.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of pinaverium bromide.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the NCE and the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable sigmoidal dose-response model.
Data Presentation
Quantitative data from DDI studies should be presented in a clear and structured format to facilitate interpretation and comparison.
Table 1: Reaction Phenotyping of Pinaverium Bromide Metabolism in Human Liver Microsomes
| CYP Isoform | Selective Inhibitor | Inhibitor Concentration (µM) | Pinaverium Bromide Metabolism (% of Control) |
| CYP1A2 | Furafylline | 10 | 95 ± 5 |
| CYP2C9 | Sulfaphenazole | 10 | 92 ± 6 |
| CYP2C19 | Ticlopidine | 1 | 88 ± 4 |
| CYP2D6 | Quinidine | 1 | 25 ± 3 |
| CYP3A4 | Ketoconazole | 1 | 30 ± 4 |
Note: Data are hypothetical and for illustrative purposes only. The results suggest that CYP2D6 and CYP3A4 are the major enzymes involved in pinaverium bromide metabolism.
Table 2: IC50 Values for Inhibition of Pinaverium Bromide Metabolism (hypothetically mediated by CYP2D6)
| Test Compound | IC50 (µM) |
| NCE-1 | > 100 |
| NCE-2 | 15.2 |
| Quinidine (Positive Control) | 0.8 |
Note: Data are hypothetical. NCE-1 shows weak to no inhibition, while NCE-2 is a moderate inhibitor.
Visualization of Workflows and Pathways
Diagram 1: Experimental Workflow for Reaction Phenotyping
Caption: Workflow for identifying CYP450 enzymes metabolizing pinaverium bromide.
Diagram 2: Workflow for In Vitro CYP Inhibition Assay
Caption: Workflow for determining the inhibitory potential of a compound on pinaverium bromide metabolism.
Diagram 3: Pinaverium Bromide Metabolic Pathway
Caption: Major metabolic pathways of pinaverium bromide.
Conclusion
The use of this compound as an internal standard is essential for generating reliable quantitative data in DDI studies involving pinaverium bromide. The protocols outlined in these application notes provide a systematic approach to first identify the key metabolizing enzymes and subsequently to assess the potential for DDIs with other compounds. The clear presentation of data and visualization of experimental workflows are crucial for the effective communication and interpretation of these important safety studies in the drug development process.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinaverium bromide is a spasmolytic agent that acts as a calcium channel blocker, with selectivity for the gastrointestinal tract.[1][2] It is primarily used in the treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[3] Understanding the tissue distribution of Pinaverium bromide is crucial for preclinical and clinical drug development to assess its efficacy and potential off-target effects. This document provides a detailed protocol for the quantitative analysis of Pinaverium bromide in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Pinaverium bromide-d4 as an internal standard.
The use of a stable isotope-labeled internal standard like this compound is critical for accurate quantification in complex biological matrices such as tissue homogenates. It helps to compensate for variations in sample preparation, matrix effects, and instrument response. While specific protocols for tissue analysis of Pinaverium bromide are not extensively published, this application note provides a comprehensive methodology adapted from established plasma bioanalysis techniques and general tissue sample preparation protocols for small molecule quantification.
Experimental Protocols
Materials and Reagents
-
Pinaverium bromide reference standard
-
This compound internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium formate
-
Water, deionized or Milli-Q
-
Phosphate-buffered saline (PBS), pH 7.4
-
Homogenization buffer (e.g., PBS)
-
Organic extraction solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of isopropanol and dichloromethane)
Stock and Working Solutions Preparation
-
Pinaverium Bromide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Pinaverium bromide in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards and quality control (QC) samples.
Sample Preparation: Tissue Homogenization and Extraction
This protocol outlines a general procedure. Optimization and validation are required for each specific tissue type.
3.1. Tissue Homogenization:
-
Accurately weigh the frozen tissue sample.
-
Add a pre-determined volume of ice-cold homogenization buffer (e.g., PBS at a 1:3 or 1:4 tissue weight to buffer volume ratio).
-
Homogenize the tissue sample using a mechanical homogenizer (e.g., bead beater, rotor-stator homogenizer) until a uniform homogenate is obtained. Keep samples on ice throughout the process to minimize degradation.
3.2. Analyte Extraction (Protein Precipitation or Liquid-Liquid Extraction):
Method A: Protein Precipitation (PPT)
-
To a known aliquot (e.g., 100 µL) of tissue homogenate, add the internal standard working solution.
-
Add 3-4 volumes of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis. The supernatant may be evaporated to dryness and reconstituted in the mobile phase to improve sensitivity.
Method B: Liquid-Liquid Extraction (LLE)
-
To a known aliquot (e.g., 100 µL) of tissue homogenate, add the internal standard working solution.
-
Add a specific volume of an appropriate organic extraction solvent (e.g., MTBE or 5:95 isopropanol:dichloromethane).
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge at high speed to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at or below 40°C.
-
Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are suggested starting conditions and may require optimization.
Liquid Chromatography (LC) Parameters:
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water or 5mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS) Parameters:
| Parameter | Suggested Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Pinaverium: m/z 511.2 → 230[4] Pinaverium-d4: To be determined by direct infusion (expected m/z 515.2 → 230 or other suitable fragment) |
| Collision Energy | To be optimized for both analyte and internal standard |
| Source Temperature | To be optimized based on the instrument |
| Desolvation Gas Flow | To be optimized based on the instrument |
Data Presentation
The following tables summarize representative quantitative data for Pinaverium bromide analysis. Note that this data is primarily derived from plasma-based assays and should be considered as a reference for tissue method development.
Table 1: Representative LC-MS/MS Method Parameters for Pinaverium Bromide Analysis (from Plasma Studies)
| Parameter | Value | Reference |
| Internal Standard | Itraconazole or Paclitaxel | [4][5] |
| Extraction Method | Protein Precipitation (Acetonitrile) | [4] |
| Linearity Range | 12 - 12,000 pg/mL | [4] |
| Lower Limit of Quantification (LLOQ) | 10 - 12 pg/mL | [4][5] |
| Intra-day Precision (%RSD) | < 15% | [5] |
| Inter-day Precision (%RSD) | < 15% | [5] |
| Recovery | 99.7 - 111.7% | [5] |
Table 2: Method Validation Parameters for a Pinaverium Bromide Assay in Pharmaceutical Dosage Forms
| Parameter | Value | Reference |
| Linearity Range | 5 - 100 µg/mL | [6] |
| Limit of Detection (LOD) | 1.41 µg/mL | [6] |
| Limit of Quantification (LOQ) | 4.70 µg/mL | [6] |
| Precision (%RSD) | < 1.38% | [6] |
| Accuracy | 100.68% (mean) | [6] |
Mandatory Visualizations
Mechanism of Action of Pinaverium Bromide
Caption: Mechanism of Pinaverium Bromide as an L-type calcium channel blocker.
Experimental Workflow for Quantitative Analysis of Pinaverium Bromide in Tissue
Caption: Workflow for Pinaverium Bromide quantification in tissue samples.
References
- 1. What is the mechanism of Pinaverium bromide? [synapse.patsnap.com]
- 2. [The clinical pharmacological profile of pinaverium bromide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Discover Automated Tissue Homogenization for LC-MS Analysis | Technology Networks [technologynetworks.com]
- 5. Extraction of Illicit Drugs and Pesticides from Liver Tissue Prior to GC-MS Analysis | Separation Science [sepscience.com]
- 6. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinaverium bromide is a spasmolytic agent that acts as a calcium channel blocker, primarily targeting the smooth muscle cells of the gastrointestinal tract.[1][2][3][4] Its mechanism of action involves the inhibition of calcium ion influx into these cells, leading to muscle relaxation and alleviation of symptoms associated with irritable bowel syndrome (IBS).[2][5][4] High-throughput screening (HTS) assays are essential in drug discovery for identifying and characterizing new chemical entities that modulate the activity of therapeutic targets. This application note describes a robust and sensitive high-throughput screening assay for the quantification of Pinaverium bromide in biological matrices using a deuterated internal standard (Pinaverium-d6) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The use of a deuterated internal standard is critical for achieving high accuracy and precision in quantitative bioanalysis, as it co-elutes with the analyte and effectively compensates for matrix effects and variations in sample processing and instrument response.[6][7][8]
Signaling Pathway of Pinaverium Bromide
Pinaverium bromide exerts its therapeutic effect by modulating calcium signaling in gastrointestinal smooth muscle cells. The simplified signaling pathway is depicted below.
Caption: Pinaverium bromide blocks L-type calcium channels, inhibiting muscle contraction.
Experimental Workflow
The high-throughput screening assay workflow is designed for efficiency and automation, from sample preparation to data analysis.
Caption: Automated HTS workflow for Pinaverium bromide quantification.
Materials and Methods
Reagents and Materials
-
Pinaverium bromide (Reference Standard)
-
Pinaverium-d6 bromide (Deuterated Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
96-well deep-well plates
-
96-well collection plates
-
Automated liquid handler
-
Plate centrifuge
-
UPLC-MS/MS system
Disclaimer: The quantitative data presented in the following tables are hypothetical and for illustrative purposes. They are based on typical performance characteristics of validated bioanalytical LC-MS/MS methods using deuterated internal standards. Actual results may vary and require method-specific validation.
Quantitative Data Summary
Table 1: Linearity and Range
| Parameter | Value |
|---|---|
| Calibration Curve Range | 10 - 10,000 pg/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Deviation from Nominal | ≤ ±15% (≤ ±20% for LLOQ) |
Table 2: Precision and Accuracy (Intra-day and Inter-day)
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 10 | < 10 | ± 10 | < 15 | ± 15 |
| Low | 30 | < 8 | ± 8 | < 10 | ± 10 |
| Medium | 300 | < 5 | ± 5 | < 8 | ± 8 |
| High | 8000 | < 5 | ± 5 | < 8 | ± 8 |
Table 3: Recovery and Matrix Effect
| Analyte | Low QC Recovery (%) | High QC Recovery (%) | Matrix Factor | IS Normalized Matrix Factor |
|---|---|---|---|---|
| Pinaverium bromide | ~ 85% | ~ 83% | 0.95 - 1.05 | 0.98 - 1.02 |
| Pinaverium-d6 | ~ 86% | ~ 84% | 0.96 - 1.04 | N/A |
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Pinaverium bromide stock solution (1 mg/mL): Accurately weigh and dissolve Pinaverium bromide in methanol.
-
Pinaverium-d6 stock solution (1 mg/mL): Accurately weigh and dissolve Pinaverium-d6 in methanol.
-
Working solutions: Prepare serial dilutions of the stock solutions in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) working solution (50 ng/mL): Dilute the Pinaverium-d6 stock solution in acetonitrile.
2. Automated Sample Preparation (96-Well Plate Protein Precipitation) This protocol is designed for an automated liquid handling system.
-
Sample Aliquoting: Using the liquid handler, aliquot 50 µL of plasma samples, calibration standards, and QCs into a 96-well deep-well plate.
-
Internal Standard Addition: Add 200 µL of the IS working solution (50 ng/mL Pinaverium-d6 in acetonitrile) to all wells.
-
Mixing: Mix the plate on a plate shaker for 5 minutes at 1000 rpm.
-
Centrifugation: Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean 96-well collection plate using the liquid handler.
-
Sealing: Seal the collection plate, ready for injection into the UPLC-MS/MS system.
3. UPLC-MS/MS Analysis
Table 4: UPLC Parameters
| Parameter | Condition |
|---|---|
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 1.5 min, hold for 0.5 min, return to initial |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 2.5 minutes |
Table 5: MS/MS Parameters
| Parameter | Condition |
|---|---|
| Mass Spectrometer | Sciex QTRAP 6500 or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 550°C |
| Desolvation Gas Flow | 1000 L/hr |
| MRM Transitions | |
| Pinaverium bromide | Q1: 511.2 m/z -> Q3: 230.1 m/z |
| Pinaverium-d6 | Q1: 517.2 m/z -> Q3: 230.1 m/z (Hypothetical) |
| Dwell Time | 50 ms |
4. Data Processing and Quantification
-
Peak areas for Pinaverium bromide and Pinaverium-d6 are integrated using the instrument's software.
-
A calibration curve is constructed by plotting the peak area ratio (Pinaverium bromide / Pinaverium-d6) against the nominal concentration of the calibration standards.
-
The concentrations of Pinaverium bromide in the QC and unknown samples are determined from the calibration curve using a weighted (1/x²) linear regression.
Conclusion
This application note provides a detailed protocol for a high-throughput screening assay for Pinaverium bromide using a deuterated internal standard and UPLC-MS/MS. The automated 96-well plate protein precipitation method allows for rapid and efficient sample preparation, while the use of a stable isotope-labeled internal standard ensures high accuracy and precision of the quantitative results. This method is suitable for supporting drug discovery and development activities requiring the rapid analysis of a large number of samples.
References
- 1. A sensitive and specific liquid chromatography/tandem mass spectrometry method for determination of pinaverium bromide in human plasma: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Pinaverium Bromide in Human Plasma by a Sensitive and Robust UPLC-MS-MS Method and Application to a Pharmacokinetic Study in Mexican Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Pinaverium Bromide: Development and Validation of Spectrophotometric Methods for Assay and Dissolution Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pinaverium bromide is a spasmolytic agent that acts as a calcium channel blocker, primarily prescribed for the treatment of irritable bowel syndrome (IBS) and other gastrointestinal disorders.[1][2] Accurate and reliable quantification of Pinaverium bromide in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides detailed application notes and protocols for a validated bioanalytical method for the determination of Pinaverium bromide in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Methodology
The following sections detail the experimental procedures for the quantification of Pinaverium bromide in human plasma.
Materials and Reagents
-
Pinaverium bromide reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Isopropanol
-
Dichloromethane
-
Water (Ultrapure)
-
Human plasma (blank)
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled with a triple quadrupole tandem mass spectrometer is required.[2][3]
Experimental Workflow
The overall experimental workflow for the bioanalytical method is depicted below.
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare stock solutions of Pinaverium bromide and the internal standard (e.g., Itraconazole) in a suitable solvent like acetonitrile or methanol.[3]
-
Working Solutions: Prepare working solutions by serially diluting the stock solutions with the mobile phase or an appropriate solvent.
-
Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working solutions to prepare calibration standards and QC samples at various concentration levels.
Sample Preparation Protocol
Two primary methods for sample preparation are protein precipitation and liquid-liquid extraction.
Protocol 1: Protein Precipitation [2][3]
-
To 500 µL of plasma sample, add the internal standard.
-
Add acetonitrile for protein precipitation.
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction [5]
-
To 0.5 mL of plasma sample, add 25 µL of the internal standard working solution.
-
Add 3 mL of extraction solvent (e.g., isopropanol/dichloromethane, 5/95 v/v).[5]
-
Vortex for 3 minutes and then centrifuge.
-
Transfer the supernatant (organic layer) to a new tube.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue with 100 µL of a mixture of 2mM ammonium formate solution and acetonitrile (40:60 v/v).[5]
-
Inject the sample for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
The following tables summarize the typical LC-MS/MS conditions for the analysis of Pinaverium bromide.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition 1[2][3] | Condition 2[1] |
| Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) | Phenomenex Onyx C18 monolithic (100 mm x 4.6 mm i.d.) |
| Mobile Phase | Acetonitrile:5 mM Ammonium Formate (80:20, v/v) | Acetonitrile:0.3% Triethylamine solution pH 5.0 (50:50, v/v) |
| Flow Rate | 0.3 mL/min | 2.0 mL/min |
| Column Temp. | 40 °C | 45 °C |
| Injection Vol. | 1 µL | 10 µL |
| Run Time | 2.5 min | 3.4 min |
Table 2: Mass Spectrometry Conditions
| Parameter | Pinaverium Bromide | Internal Standard (Itraconazole)[2][3] |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition | m/z 511.2 → 230 | m/z 705.29 → 392.18 |
| Capillary Voltage | 3 kV | - |
| Cone Voltage | 15 V | - |
| Collision Energy | 18 V | - |
| Desolvation Temp. | 450 °C | - |
| Desolvation Gas Flow | 1000 L/h | - |
| Ion Source Temp. | 150 °C | - |
Method Validation
The bioanalytical method was validated according to the guidelines of regulatory agencies. The key validation parameters are summarized below.
Method Validation Workflow
Table 3: Summary of Method Validation Data
| Validation Parameter | Result | Reference |
| Linearity Range | 12 - 12,000 pg/mL | [2][3] |
| 10 - 10,000 pg/mL | [4] | |
| 5 - 100 µg/mL (for HPLC-UV) | [1] | |
| Correlation Coefficient (r²) | > 0.99 | [1][4] |
| Accuracy | 85 - 115% (within 20% for LLOQ) | [4][6] |
| Precision (Intra- and Inter-day) | RSD < 15% | [4] |
| Lower Limit of Quantitation (LLOQ) | 10 pg/mL | [4] |
| 12 pg/mL | [2][3] | |
| 0.005 ng/mL (5 pg/mL) | [5] | |
| Extraction Recovery | 99.7 - 111.7% | [4] |
| Stability | Stable under various storage conditions (freeze-thaw, short-term, long-term) | [2] |
Conclusion
The described LC-MS/MS method is sensitive, specific, and reliable for the quantification of Pinaverium bromide in human plasma. The method has been successfully validated and can be applied to pharmacokinetic and bioequivalence studies of Pinaverium bromide. The provided protocols and data serve as a comprehensive guide for researchers and drug development professionals in setting up and validating a bioanalytical method for this compound.
References
- 1. scispace.com [scispace.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of Pinaverium Bromide in Human Plasma by a Sensitive and Robust UPLC-MS-MS Method and Application to a Pharmacokinetic Study in Mexican Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive and specific liquid chromatography/tandem mass spectrometry method for determination of pinaverium bromide in human plasma: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN114609293B - Method for detecting pinaverium bromide in plasma by adopting LC-MS method - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Pinaverium bromide is a spasmolytic agent that acts as a calcium channel blocker, with a selective effect on the smooth muscle of thegastrointestinal (GI) tract.[1][2] It is primarily prescribed for the treatment and relief of symptoms associated with irritable bowel syndrome (IBS) and other functional bowel disorders.[2] The therapeutic action of pinaverium bromide is mediated through the blockade of L-type calcium channels in colonic smooth muscle cells, which inhibits the influx of calcium and subsequently reduces intestinal motility and spasms.[3] Given its localized action and low systemic absorption, therapeutic drug monitoring (TDM) of pinaverium bromide is crucial for optimizing dosage, ensuring efficacy, and minimizing potential side effects in clinical research and patient management.
Pinaverium bromide-d4, a deuterium-labeled analog of pinaverium bromide, serves as an ideal internal standard (IS) for quantitative bioanalysis.[4][5][6] Its nearly identical physicochemical properties to the parent drug ensure similar behavior during sample preparation and chromatographic separation, while its distinct mass allows for accurate quantification via mass spectrometry, correcting for matrix effects and variability in the analytical process.
These application notes provide a detailed protocol for the quantification of pinaverium bromide in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as the internal standard.
Mechanism of Action: Signaling Pathway
Pinaverium bromide exerts its spasmolytic effect by blocking the influx of extracellular calcium into gastrointestinal smooth muscle cells through L-type calcium channels. This inhibition of calcium entry leads to a reduction in the intracellular calcium concentration required for muscle contraction, resulting in muscle relaxation and alleviation of spasms.
Experimental Protocols
1. Bioanalytical Method for Pinaverium Bromide in Human Plasma
This protocol details a sensitive and robust UPLC-MS/MS method for the determination of pinaverium bromide in human plasma.
a. Materials and Reagents
-
Pinaverium Bromide reference standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Dichloromethane (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant)
b. Instrumentation
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
c. Preparation of Stock and Working Solutions
-
Pinaverium Bromide Stock Solution (1 mg/mL): Accurately weigh and dissolve pinaverium bromide in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions with acetonitrile or a suitable solvent to create calibration curve standards and quality control (QC) samples. A working internal standard solution of 12 ng/mL this compound in acetonitrile is recommended.[4]
d. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen human plasma samples at room temperature.
-
In a clean microcentrifuge tube, add 500 µL of the plasma sample.
-
Spike with 25 µL of the 12 ng/mL this compound internal standard working solution.[4]
-
Add 3 mL of extraction solvent (isopropanol/dichloromethane, 5:95 v/v).[4]
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.[4]
-
Transfer the supernatant (organic layer) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 60°C.[4]
-
Reconstitute the dried residue in 100 µL of the mobile phase (2mM ammonium formate solution and acetonitrile, 40:60 v/v).[4]
-
Inject the reconstituted sample into the UPLC-MS/MS system.
e. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Chromatographic System | Acquity UPLC or equivalent |
| Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) or equivalent C18 silica gel column[1][3][4] |
| Mobile Phase A | 2mM Ammonium Formate in water[4] or 5mM Ammonium Formate in water[1][3] |
| Mobile Phase B | Acetonitrile[1][3][4] |
| Elution Mode | Isocratic (e.g., 80:20 v/v Mobile Phase B:A)[1][3] or Gradient[4] |
| Flow Rate | 0.3 mL/min[1][3] or 0.4 mL/min[4] |
| Column Temperature | 40°C[4] |
| Injection Volume | 1 µL[4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Capillary Voltage | 3 kV[4] |
| Desolvation Temperature | 450°C[4] |
| Ion Source Temperature | 150°C[4] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Pinaverium Bromide: m/z 511.2 → 230[1][3] This compound: (Expected) m/z 515.2 → 230 or other appropriate fragment |
2. Method Validation
The analytical method should be validated according to regulatory guidelines, assessing the following parameters:
-
Selectivity: Analyze at least six different blank plasma samples to ensure no endogenous interference at the retention times of pinaverium bromide and the internal standard.[4]
-
Linearity and Range: Construct a calibration curve using at least six non-zero concentrations. The typical range for pinaverium bromide in plasma is 10.0-10,000.0 pg/mL or 0.005-5 ng/mL.[2][4] The correlation coefficient (r²) should be ≥ 0.99.
-
Precision and Accuracy: Determine intra- and inter-day precision and accuracy using QC samples at low, medium, and high concentrations. The precision (%CV) should be ≤15% (≤20% for LLOQ), and accuracy (%RE) should be within ±15% (±20% for LLOQ).[2]
-
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. This has been reported to be as low as 10 pg/mL.[2]
-
Recovery and Matrix Effect: Evaluate the extraction recovery of pinaverium bromide and the internal standard, as well as the ion suppression or enhancement due to the plasma matrix.[4]
Data Presentation
Table 1: UPLC-MS/MS Method Parameters
| Parameter | Setting | Reference |
| Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) | [1][3] |
| Mobile Phase | Acetonitrile and 2-5mM Ammonium Formate | [1][3][4] |
| Flow Rate | 0.3 - 0.4 mL/min | [1][3][4] |
| Ionization Mode | ESI Positive | [4] |
| MRM Transition (Analyte) | m/z 511.2 → 230 | [1][3] |
| MRM Transition (IS) | m/z 515.2 → (product ion) |
Table 2: Method Validation Summary
| Parameter | Result | Reference |
| Linearity Range | 10.0 - 10,000.0 pg/mL | [2] |
| Correlation Coefficient (r²) | > 0.997 | [2] |
| LLOQ | 10 pg/mL | [2] |
| Intra-day Precision (%CV) | < 15% | [2] |
| Inter-day Precision (%CV) | < 15% | [2] |
| Accuracy (%RE) | Within ±15% | |
| Extraction Recovery | 99.7 - 111.7% | [2] |
Experimental Workflow Visualization
References
- 1. academic.oup.com [academic.oup.com]
- 2. A sensitive and specific liquid chromatography/tandem mass spectrometry method for determination of pinaverium bromide in human plasma: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Pinaverium Bromide in Human Plasma by a Sensitive and Robust UPLC-MS-MS Method and Application to a Pharmacokinetic Study in Mexican Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN114609293B - Method for detecting pinaverium bromide in plasma by adopting LC-MS method - Google Patents [patents.google.com]
- 5. lcms.cz [lcms.cz]
- 6. resolvemass.ca [resolvemass.ca]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinaverium bromide is a spasmolytic agent that acts as a selective L-type voltage-dependent calcium channel blocker in the gastrointestinal (GI) tract.[1][2][3] Its therapeutic efficacy in functional GI disorders, such as Irritable Bowel Syndrome (IBS), is attributed to its ability to inhibit calcium influx into smooth muscle cells, thereby reducing intestinal motility and visceral hypersensitivity.[4] Pinaverium bromide's quaternary ammonium structure leads to poor absorption and a localized effect within the GI tract.[2][4]
Pinaverium bromide-d4 is a deuterated form of pinaverium bromide, making it an ideal internal standard for quantitative bioanalytical assays, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to its similar physicochemical properties to the parent drug and distinct mass. This document provides detailed application notes and protocols for the use of this compound in key in vivo preclinical studies.
Application Note 1: Pharmacokinetic (PK) Analysis
This compound is essential for the accurate quantification of pinaverium bromide in biological matrices (e.g., plasma, tissues) to determine its pharmacokinetic profile. Given the low systemic bioavailability of pinaverium bromide, a highly sensitive and robust analytical method is crucial.
Protocol 1: Pharmacokinetic Study of Orally Administered Pinaverium Bromide in Rats
This protocol outlines a single-dose pharmacokinetic study in rats to determine key PK parameters.
Materials:
-
Pinaverium bromide
-
This compound (as internal standard)
-
Male Sprague-Dawley rats (200-250 g)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Intravenous formulation vehicle (if applicable for bioavailability)
-
Blood collection tubes (e.g., EDTA-coated)
-
LC-MS/MS system
Experimental Workflow:
Caption: Workflow for a preclinical pharmacokinetic study of pinaverium bromide in rats.
Procedure:
-
Animal Dosing:
-
House male Sprague-Dawley rats in a controlled environment for at least 3 days for acclimatization.
-
Fast rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Administer a single oral dose of pinaverium bromide (e.g., 10 mg/kg) via gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Immediately transfer blood samples into EDTA-coated tubes.
-
Centrifuge the samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma.
-
Harvest the plasma supernatant and store at -80°C until analysis.
-
-
Bioanalytical Method (LC-MS/MS):
-
Sample Preparation:
-
To a 50 µL aliquot of rat plasma, add 25 µL of this compound internal standard working solution (e.g., 12 ng/mL in acetonitrile).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 3 minutes, then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions (Example):
-
Chromatographic Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Acetonitrile and 2mM ammonium formate solution (e.g., 60:40 v/v).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor the specific mass transitions for pinaverium bromide and this compound.
-
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters using non-compartmental analysis.
-
Quantitative Data Summary:
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL/F | Apparent total clearance |
| Vd/F | Apparent volume of distribution |
Application Note 2: Efficacy Evaluation in an Animal Model of Irritable Bowel Syndrome (IBS)
Pinaverium bromide's primary therapeutic application is in the treatment of IBS, a condition characterized by abdominal pain and altered bowel habits.[4] Preclinical efficacy can be assessed in rodent models that mimic key features of IBS, such as visceral hypersensitivity.
Protocol 2: Assessment of Pinaverium Bromide in a Rat Model of Visceral Hypersensitivity
This protocol describes the evaluation of pinaverium bromide's effect on visceral pain in a rat model of post-inflammatory IBS.
Materials:
-
Pinaverium bromide
-
Male Sprague-Dawley rats (200-250 g)
-
Trinitrobenzene sulfonic acid (TNBS)
-
Colorectal distension (CRD) apparatus with a pressure transducer
-
Electromyography (EMG) recording equipment
Experimental Workflow:
Caption: Workflow for assessing the efficacy of pinaverium bromide in a rat model of visceral hypersensitivity.
Procedure:
-
IBS Model Induction:
-
Induce transient colonic inflammation by intracolonic administration of TNBS in ethanol.
-
Allow the rats to recover for a period (e.g., 2-4 weeks) to establish a state of chronic visceral hypersensitivity.
-
-
Treatment Protocol:
-
Randomly assign rats to treatment groups (e.g., vehicle control, pinaverium bromide).
-
Administer pinaverium bromide or vehicle orally once daily for a specified period (e.g., 7-14 days). A dose-ranging study (e.g., 10, 30, 100 mg/kg) is recommended to establish an effective dose.
-
-
Assessment of Visceral Hypersensitivity:
-
On the final day of treatment, assess visceral sensitivity using colorectal distension (CRD).
-
Insert a balloon catheter into the colon and inflate to various pressures (e.g., 20, 40, 60, 80 mmHg).
-
Record the visceromotor response, typically by measuring the EMG activity of the abdominal muscles.
-
-
Data Analysis:
-
Quantify the EMG response at each distension pressure.
-
Compare the responses between the pinaverium bromide-treated groups and the vehicle control group to determine if the treatment reduces visceral pain.
-
Quantitative Data Summary:
| Treatment Group | EMG Amplitude at 40 mmHg (µV) | EMG Amplitude at 60 mmHg (µV) |
| Vehicle Control | ||
| Pinaverium Bromide (Low Dose) | ||
| Pinaverium Bromide (Mid Dose) | ||
| Pinaverium Bromide (High Dose) |
Application Note 3: Preclinical Safety and Toxicology Assessment
Prior to human clinical trials, the safety profile of a drug candidate must be established through preclinical toxicology studies. For pinaverium bromide, which is intended for chronic use, both acute and sub-chronic toxicity studies are relevant.
Protocol 3: Acute and Sub-chronic Oral Toxicity Study in Rodents
This protocol provides a general framework for assessing the oral toxicity of pinaverium bromide in rodents, consistent with regulatory guidelines.
Materials:
-
Pinaverium bromide
-
Male and female Sprague-Dawley rats
-
Appropriate vehicle for oral administration
-
Standard laboratory animal diet
Experimental Workflow:
Caption: Workflow for a sub-chronic oral toxicity study of pinaverium bromide.
Procedure:
-
Acute Oral Toxicity Study:
-
Administer a single high dose of pinaverium bromide to a small group of rats.
-
Observe the animals for mortality and clinical signs of toxicity for 14 days.
-
This study helps in determining the dose range for subsequent studies.
-
-
Sub-chronic (e.g., 28-day or 90-day) Oral Toxicity Study:
-
Dosing:
-
Use at least three dose levels (low, mid, high) and a concurrent control group.
-
Administer pinaverium bromide daily via oral gavage.
-
-
In-Life Observations:
-
Conduct daily cage-side observations for clinical signs of toxicity.
-
Measure body weight and food consumption weekly.
-
Perform ophthalmological examinations at the beginning and end of the study.
-
-
Terminal Assessments:
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Conduct a full necropsy, record any gross pathological findings.
-
Weigh major organs.
-
Preserve organs and tissues for histopathological examination.
-
-
-
Data Analysis:
-
Analyze all data for dose-dependent effects.
-
Determine the No-Observed-Adverse-Effect Level (NOAEL).
-
Quantitative Data Summary:
| Parameter | Control Group | Low Dose | Mid Dose | High Dose |
| Body Weight Gain (g) | ||||
| Key Hematology (e.g., WBC, RBC, PLT) | ||||
| Key Clinical Chemistry (e.g., ALT, AST, CREA) | ||||
| Relative Liver Weight ( g/100g BW) |
Signaling Pathway
Pinaverium bromide exerts its therapeutic effect by blocking L-type calcium channels on gastrointestinal smooth muscle cells.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Action of pinaverium bromide, a calcium-antagonist, on gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of pinaverium bromide on stress-induced colonic smooth muscle contractility disorder in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. msjonline.org [msjonline.org]
Troubleshooting & Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression of Pinaverium bromide-d4 in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of an analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[2] Even though this compound is used as a stable isotope-labeled internal standard (SIL-IS) to compensate for such matrix effects, it can itself be subject to ion suppression.[1][3]
Q2: I am observing a low or inconsistent signal for this compound. Could this be ion suppression?
A2: Yes, a low or inconsistent signal for your deuterated internal standard is a classic symptom of ion suppression.[4] Other potential causes include issues with sample preparation, instrument contamination, or incorrect MS parameters. A systematic troubleshooting approach is necessary to pinpoint the exact cause.
Q3: Can the deuterated internal standard (this compound) experience different levels of ion suppression compared to the non-labeled Pinaverium bromide?
A3: Ideally, a SIL-IS should co-elute perfectly with the analyte and experience the same degree of ion suppression, allowing for accurate correction.[2] However, differences in chromatographic retention time between the deuterated and non-deuterated compounds, known as the deuterium isotope effect, can occur. This slight separation can lead to them experiencing different matrix effects if they elute in a region of changing ion suppression, potentially compromising the accuracy of the results.[4]
Q4: How can I confirm that ion suppression is the root cause of my signal issues?
A4: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of this compound solution into the MS while injecting a blank matrix extract. A dip in the baseline signal of the deuterated standard indicates the retention times where co-eluting matrix components are causing suppression.
Q5: What are the initial and most critical troubleshooting steps to address ion suppression of this compound?
A5: The primary steps involve a thorough evaluation and optimization of your sample preparation and chromatographic methods. The goal is to either remove the interfering matrix components or chromatographically separate them from your analyte and internal standard.
Troubleshooting Guides
Guide 1: Investigating and Mitigating Ion Suppression
This guide provides a systematic approach to identify and reduce ion suppression affecting your this compound signal.
1. Identify Ion Suppression Zones:
-
Experimental Protocol: Post-Column Infusion
-
Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal.
-
Set up a T-junction between your LC column outlet and the MS inlet.
-
Infuse the this compound solution at a constant, low flow rate (e.g., 5-10 µL/min) into the LC eluent flow post-column using a syringe pump.
-
After establishing a stable baseline signal for this compound, inject a blank, extracted sample matrix (e.g., plasma processed with your current sample preparation method).
-
Monitor the this compound signal. Any significant drop in the signal intensity indicates a region of ion suppression.
-
2. Optimize Chromatographic Separation:
-
If the retention time of this compound falls within a region of ion suppression, adjust your chromatographic conditions to shift its elution away from the interfering peaks.
-
Modify the mobile phase gradient: A shallower gradient can improve the separation of the analyte from matrix components.
-
Change the mobile phase composition: Experiment with different organic solvents (e.g., methanol instead of acetonitrile) or additives. Note that some additives like trifluoroacetic acid (TFA) can also cause ion suppression.
-
Select a different LC column: A column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) may provide better separation from the matrix interferences.
-
3. Enhance Sample Preparation:
-
The most effective way to combat ion suppression is to remove the interfering components before analysis.
-
Solid-Phase Extraction (SPE): This is a powerful technique for cleaning up complex samples. A mixed-mode or polymer-based SPE sorbent can be effective for removing phospholipids and other common sources of ion suppression in plasma.
-
Liquid-Liquid Extraction (LLE): This can also be an effective cleanup method.
-
Protein Precipitation (PPT): While simple, PPT is often less effective at removing phospholipids and may require further cleanup steps.
-
Guide 2: Optimizing Sample Preparation for Plasma Samples
A robust sample preparation protocol is crucial for minimizing matrix effects when analyzing this compound in plasma.
Experimental Protocol: Solid-Phase Extraction (SPE) for Pinaverium Bromide in Plasma
This protocol is based on a method described for the detection of Pinaverium bromide in plasma.[5]
-
Sample Pre-treatment: To 0.5 mL of plasma sample, add 25 µL of the this compound internal standard working solution (e.g., 12 ng/mL in acetonitrile).[5]
-
Extraction: Add 3 mL of an extraction solvent mixture of isopropanol/dichloromethane (5/95 v/v).[5]
-
Vortex and Centrifuge: Vortex the mixture for 3 minutes, followed by centrifugation at 4000 rpm for 5 minutes.[5]
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40-50°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Guide 3: Adjusting LC and MS Parameters
Fine-tuning your instrument parameters can also help mitigate the effects of ion suppression.
-
Reduce the LC Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of co-eluting matrix components.[1]
-
Optimize ESI Source Parameters:
-
Gas Temperature and Flow: Optimize the nebulizer and drying gas temperatures and flow rates to ensure efficient desolvation.
-
Capillary Voltage: Adjust the capillary voltage to achieve the optimal signal for this compound.
-
-
Consider a Different Ionization Source: If ESI proves problematic, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain compounds.
Data Presentation
Table 1: Common Causes of Ion Suppression and Potential Solutions
| Cause | Description | Potential Solutions |
| Matrix Effects | Co-eluting endogenous compounds (e.g., phospholipids, salts) from the biological matrix compete for ionization.[2] | - Improve sample cleanup (SPE, LLE).- Optimize chromatographic separation.- Dilute the sample. |
| High Analyte Concentration | At high concentrations, the analyte itself can cause self-suppression. | - Dilute the sample to fall within the linear range of the detector. |
| Mobile Phase Additives | Non-volatile buffers (e.g., phosphate) or ion-pairing agents (e.g., TFA) can suppress ionization. | - Use volatile mobile phase additives like formic acid or ammonium formate.- Reduce the concentration of additives. |
| Co-administered Drugs | Other drugs or their metabolites present in the sample can co-elute and cause suppression. | - Obtain information on co-administered medications.- Develop chromatographic methods to separate them from the analyte. |
Table 2: Illustrative Comparison of Ion Suppression Effects on Pinaverium Bromide and this compound
This table presents hypothetical data to illustrate potential differences in ion suppression. Actual results will vary depending on the specific matrix and analytical conditions.
| Matrix Condition | Pinaverium Bromide Signal Intensity (cps) | This compound Signal Intensity (cps) | Analyte/IS Ratio | Observed Ion Suppression (%) | Comment |
| Neat Solution | 1,000,000 | 1,050,000 | 0.95 | 0% | Reference |
| Plasma (Protein Precipitation) | 400,000 | 450,000 | 0.89 | ~60% | Significant suppression, but the ratio is relatively stable. |
| Plasma (SPE Cleanup) | 850,000 | 900,000 | 0.94 | ~15% | SPE significantly reduces ion suppression. |
| Plasma with Co-eluting Interference | 300,000 | 500,000 | 0.60 | ~70% (Analyte)~52% (IS) | Differential suppression due to slight retention time difference, affecting the ratio and accuracy. |
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: Experimental setup for post-column infusion.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. CN114609293B - Method for detecting pinaverium bromide in plasma by adopting LC-MS method - Google Patents [patents.google.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing mass spectrometry parameters for Pinaverium bromide-d4, a deuterated internal standard used in pharmacokinetic studies.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in positive electrospray ionization mode?
A1: For this compound, the expected precursor ion (M+H)+ is m/z 516.13. A common and stable product ion for quantification is m/z 230.92. For the non-deuterated Pinaverium bromide, the precursor ion is m/z 511.2 (or 512.09) and the primary product ion is m/z 230 (or 230.93).[1][2][3][4]
Q2: What are the recommended starting cone voltage and collision energy values for this compound?
A2: Based on established methods, a good starting point for optimizing this compound is a cone voltage of 30V and a collision energy of 28V for the m/z 516.13 → 230.92 transition.[2] For the non-deuterated analog, Pinaverium bromide, optimal values have been reported as a cone voltage of 39V and a collision energy of 26V for the m/z 512.09 → 230.93 transition.[2] It is important to note that optimal values can vary between different mass spectrometer instruments.[5]
Q3: Why is it important to optimize the cone voltage?
A3: The cone voltage plays a crucial role in extracting ions from the atmospheric pressure region of the ion source into the vacuum region of the mass analyzer. It can also be used to induce in-source fragmentation for structural elucidation and to decluster solvated ions, which helps in reducing background noise.[6] Optimizing the cone voltage is essential to achieve the maximum intensity of the precursor ion.
Q4: What is the purpose of optimizing collision energy?
A4: Collision energy is a critical parameter in tandem mass spectrometry (MS/MS) that influences the fragmentation of the precursor ion in the collision cell.[7] Each precursor-to-product ion transition has an optimal collision energy that yields the highest intensity of the product ion, thereby maximizing the sensitivity of the assay.[7] This optimization is crucial for achieving the lowest limits of detection and quantification.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no signal for this compound precursor ion (m/z 516.13) | Inefficient ionization or ion transmission. | Verify the electrospray ionization (ESI) source parameters (e.g., capillary voltage, desolvation temperature, gas flows).[2] Systematically vary the cone voltage to find the optimal value for maximizing the precursor ion intensity.[8] |
| Weak product ion signal (m/z 230.92) despite a strong precursor ion signal | Suboptimal collision energy. | Perform a collision energy ramp experiment. Infuse a standard solution of this compound and monitor the intensity of the m/z 230.92 product ion while systematically increasing the collision energy.[7] |
| High background noise or interfering peaks | In-source fragmentation of co-eluting compounds or matrix components. | Adjust the cone voltage. A lower cone voltage may reduce in-source fragmentation of interfering compounds.[6] Ensure proper chromatographic separation to minimize co-elution. |
| Inconsistent signal intensity between injections | Unstable spray in the ESI source. | Check for blockages in the sample capillary. Ensure the mobile phase composition is consistent and appropriate for ESI. Verify that the ESI probe is positioned correctly. |
| Poor fragmentation efficiency | Incorrect collision gas pressure or type. | Ensure the collision gas (typically argon or nitrogen) is flowing at the manufacturer's recommended pressure. |
Experimental Protocols
Protocol 1: Optimization of Cone Voltage for this compound
Objective: To determine the cone voltage that produces the maximum intensity of the this compound precursor ion (m/z 516.13).
Materials:
-
This compound standard solution (e.g., 100 ng/mL in a suitable solvent like acetonitrile/water 50:50).
-
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Set up the mass spectrometer to operate in positive electrospray ionization mode.
-
Directly infuse the this compound standard solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Set the mass spectrometer to monitor the precursor ion m/z 516.13 in full scan or selected ion monitoring (SIM) mode.
-
Begin with a low cone voltage (e.g., 10V).
-
Gradually increase the cone voltage in small increments (e.g., 2-5V) while continuously monitoring the intensity of the m/z 516.13 ion.
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Record the ion intensity at each cone voltage setting.
-
Plot the ion intensity as a function of the cone voltage.
-
The optimal cone voltage is the value that corresponds to the highest ion intensity.
Protocol 2: Optimization of Collision Energy for this compound
Objective: To determine the collision energy that produces the maximum intensity of the product ion (m/z 230.92) from the precursor ion (m/z 516.13).
Materials:
-
This compound standard solution (e.g., 100 ng/mL).
-
An LC-MS/MS system capable of product ion scanning.
Procedure:
-
Infuse the this compound standard solution into the mass spectrometer.
-
Set the mass spectrometer to monitor the transition m/z 516.13 → 230.92 in Multiple Reaction Monitoring (MRM) or product ion scan mode.
-
Set the cone voltage to the optimal value determined in Protocol 1.
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Start with a low collision energy (e.g., 5 eV or 5V).
-
Incrementally increase the collision energy (e.g., in 2 eV or 2V steps) and record the intensity of the product ion m/z 230.92 at each step.
-
Plot the product ion intensity against the collision energy.
-
The optimal collision energy is the value that yields the highest product ion intensity.
Quantitative Data Summary
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Optimal Cone Voltage (V) | Optimal Collision Energy (V) | Reference |
| This compound | 516.13 | 230.92 | 30 | 28 | [2] |
| Pinaverium bromide | 512.09 | 230.93 | 39 | 26 | [2] |
| Pinaverium bromide | 511.2 | 230 | Not Specified | 18 | [9][10] |
Visualizations
Caption: Workflow for Cone Voltage Optimization.
Caption: Workflow for Collision Energy Optimization.
Caption: Troubleshooting Logic for Poor Signal.
References
- 1. [PDF] Determination of Pinaverium Bromide in Human Plasma by a Sensitive and Robust UPLC-MS-MS Method and Application to a Pharmacokinetic Study in Mexican Subjects. | Semantic Scholar [semanticscholar.org]
- 2. CN114609293B - Method for detecting pinaverium bromide in plasma by adopting LC-MS method - Google Patents [patents.google.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Determination of Pinaverium Bromide in Human Plasma by a Sensitive and Robust UPLC-MS-MS Method and Application to a Pharmacokinetic Study in Mexican Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of Pinaverium bromide-d4 in a urine matrix.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in urine analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix. In urine, substances like salts, urea, and other metabolites can either suppress or enhance the analyte's signal during LC-MS/MS analysis, leading to inaccurate and unreliable quantification.[1][2] The high variability of urine composition among individuals makes matrix effects a critical challenge to overcome for method robustness.[1][3]
Q2: How does using a stable isotope-labeled internal standard (SIL-IS) like this compound help mitigate matrix effects?
A2: A SIL-IS, such as this compound, is considered the gold standard for mitigating matrix effects.[1][4] Because it has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement.[5][6] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix is normalized, leading to more accurate and precise quantification.[6][7]
Q3: My this compound internal standard does not perfectly co-elute with the unlabeled analyte. Is this a problem?
A3: Yes, this can be a significant issue. This phenomenon is often due to the deuterium isotope effect, which can alter the lipophilicity and lead to a slight shift in retention time.[5] If the analyte and the SIL-IS do not co-elute, they may be affected differently by interfering compounds in the matrix, meaning the SIL-IS will not accurately compensate for the matrix effect on the analyte.[5] This can compromise the accuracy of the results. It is crucial to optimize chromatographic conditions to achieve the closest possible co-elution.
Q4: I am still observing significant ion suppression despite using a SIL-IS. What are the potential causes and solutions?
A4: Significant ion suppression can still occur if the concentration of interfering matrix components is very high. Potential causes include insufficient sample cleanup or a retention time that coincides with a region of high matrix interference.
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Solutions:
-
Improve Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of the interfering matrix components.[3][8]
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Optimize Chromatography: Adjust the chromatographic gradient or change the column chemistry to separate the analyte peak from the regions of major ion suppression.[3]
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Dilute the Sample: Simple dilution of the urine sample can be a surprisingly effective strategy to reduce the concentration of interfering substances, thereby minimizing their impact on ionization.[9]
-
Q5: How do I quantitatively measure the matrix effect for my method?
A5: The matrix effect (ME) can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank urine sample (a sample where the analyte is added after the extraction process) with the peak area of the analyte in a neat solvent solution at the same concentration. The formula is:
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ME (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) * 100
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape or Tailing | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample solvent is too strong. | 1. Adjust the mobile phase pH. For Pinaverium bromide, a slightly acidic pH (e.g., pH 3.0-6.5) is often used.[10][11] 2. Flush the column or replace it if necessary. 3. Ensure the final sample solvent is similar in composition to the initial mobile phase. |
| High Signal Variability Between Replicates | 1. Inconsistent sample preparation/extraction. 2. Significant and variable matrix effects between different urine lots.[5] 3. Instability of the analyte in the processed sample. | 1. Automate sample preparation steps if possible. Ensure precise pipetting and consistent timing. 2. Implement a more robust sample cleanup method like SPE to minimize matrix variability.[1][4] 3. Check the stability of the analyte in the final extract over the typical analysis time. |
| Low Analyte Recovery | 1. Inefficient extraction during LLE or SPE. 2. Analyte binding to proteins or other matrix components.[3] 3. Suboptimal pH during extraction for LLE. | 1. Optimize the SPE wash and elution solvents or the LLE extraction solvent and pH.[8] 2. For plasma, a protein precipitation step is necessary; for urine, ensure sample pretreatment is adequate to disrupt potential binding.[3][12] 3. Adjust the pH of the urine sample to ensure the analyte is in a neutral, extractable form.[8] |
| Analyte/SIL-IS Ratio is Inconsistent | 1. The SIL-IS and analyte are not co-eluting, leading to differential matrix effects.[5] 2. Presence of unlabeled analyte as an impurity in the SIL-IS standard.[5] 3. Non-linear detector response at high concentrations. | 1. Fine-tune the chromatographic method to achieve co-elution. 2. Verify the purity of the SIL-IS. 3. Ensure you are working within the validated linear range of the assay.[11] |
Quantitative Data Summary
The choice of sample preparation is critical for minimizing matrix effects and ensuring high analyte recovery. The following table summarizes typical performance characteristics of common techniques.
Table 1: Comparison of Sample Preparation Techniques for Urine Analysis
| Technique | Typical Analyte Recovery | Matrix Effect Mitigation | Throughput | Cost | Key Consideration |
| Dilute-and-Shoot | ~100% (by definition) | Low to Moderate[9] | High | Low | Best for simple matrices or when high sensitivity is not required. Matrix effects can be significant.[4] |
| Liquid-Liquid Extraction (LLE) | 60-90% | Moderate to High[8] | Medium | Medium | Solvent choice and pH are critical for good recovery and selectivity.[8] Can be difficult to automate. |
| Solid-Phase Extraction (SPE) | 80-100% | High to Very High[3][4] | Medium-High | High | Offers the cleanest extracts and can concentrate the analyte, improving sensitivity.[1][13] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
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Sample Pre-treatment: Centrifuge 1 mL of urine at 4000 rpm for 10 minutes.
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Dilution: Dilute 250 µL of the supernatant with 1.5 mL of an appropriate buffer (e.g., ammonium acetate buffer, pH 9.0).[4] Add the this compound internal standard.
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SPE Cartridge Conditioning: Condition a mixed-mode strong anion exchange SPE cartridge (e.g., 60 mg) with 1 mL of methanol, followed by 1 mL of the buffer.[4]
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Loading: Load the diluted urine sample onto the SPE cartridge.
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Washing: Wash the cartridge with 1 mL of LC-MS grade water, followed by 1 mL of methanol to remove polar interferences.[4]
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Elution: Elute the analyte and internal standard with 1 mL of a solution like 10% formic acid in acetonitrile/methanol (3:2).[4]
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Evaporation & Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 40-60°C.[4] Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: Typical LC-MS/MS Parameters
These parameters are based on published methods for Pinaverium bromide and serve as a starting point for method development.[11][12]
Table 2: Example LC-MS/MS Conditions
| Parameter | Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[12] |
| Mobile Phase A | 5 mM Ammonium Formate in Water[12] |
| Mobile Phase B | Acetonitrile[12] |
| Gradient | Isocratic (e.g., 80% B) or a shallow gradient depending on required separation |
| Flow Rate | 0.3 mL/min[12] |
| Column Temperature | 40-45 °C[11] |
| Injection Volume | 5-10 µL[11] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | m/z 511.2 → 230.0 (Example for Pinaverium)[12] |
| MRM Transition (IS) | m/z 515.2 → 234.0 (Hypothetical for Pinaverium-d4) |
Visualizations
Caption: Decision workflow for selecting a sample preparation method.
Caption: How a co-eluting SIL-IS compensates for matrix effects.
Caption: Overall analytical workflow for this compound in urine.
References
- 1. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. academic.oup.com [academic.oup.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. Matrix matching in liquid chromatography-mass spectrometry with stable isotope labelled internal standards--is it necessary? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. scispace.com [scispace.com]
- 12. Determination of Pinaverium Bromide in Human Plasma by a Sensitive and Robust UPLC-MS-MS Method and Application to a Pharmacokinetic Study in Mexican Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Pinaverium bromide and its deuterated internal standard (d4-IS). The focus is on improving peak shape and resolution for reliable and accurate quantification.
Troubleshooting Guides
This section offers solutions to common problems encountered during the analysis of Pinaverium bromide and its d4-IS.
Issue 1: Poor Peak Shape (Tailing) for Pinaverium Bromide and/or d4-IS
Peak tailing is a common issue for basic compounds like Pinaverium bromide, a quaternary ammonium compound, when using reversed-phase HPLC. This is often due to secondary interactions between the positively charged analyte and residual silanol groups on the silica-based column packing material.[1][2][3][4][5]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment:
-
Action: Lower the mobile phase pH to around 2.5-3.5.[1] This protonates the silanol groups, reducing their ability to interact with the positively charged Pinaverium bromide.
-
Considerations: Ensure your column is stable at low pH. Prolonged use of low pH can degrade the stationary phase.
-
-
Use of a Competing Base:
-
Action: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 5-10 mM).[1][6] TEA will preferentially interact with the active silanol sites, masking them from the analyte.
-
Considerations: TEA can be difficult to remove from the column and may suppress MS signal. It is often not ideal for LC-MS applications.
-
-
Increase Mobile Phase Ionic Strength:
-
Action: Increase the concentration of the buffer in your mobile phase (e.g., ammonium formate or ammonium acetate from 10 mM to 20-50 mM).[3][7] The higher salt concentration can help to shield the silanol interactions.
-
Considerations: Ensure the buffer is soluble in your mobile phase, especially at high organic percentages, to avoid precipitation.
-
-
Column Selection:
-
Action: Utilize a modern, high-purity, end-capped C18 or a specialized column designed for basic compounds.[1][8] These columns have fewer accessible silanol groups.
-
Considerations: Columns with different stationary phases, like HILIC, can also be an alternative to traditional reversed-phase columns for highly polar quaternary ammonium compounds.[3][4]
-
-
Sample Solvent Mismatch:
Issue 2: Poor Resolution Between Pinaverium Bromide and d4-IS
Inadequate separation between the analyte and its deuterated internal standard can lead to inaccurate quantification due to isotopic crosstalk or interference.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Action: Adjust the organic-to-aqueous ratio in your mobile phase. A shallower gradient or a lower percentage of organic solvent in an isocratic method can increase retention and improve resolution.
-
Considerations: Longer run times may result.
-
-
Change Organic Modifier:
-
Action: If using acetonitrile, try switching to methanol, or vice-versa. The different solvent selectivity can alter the retention of both compounds, potentially improving their separation.
-
Considerations: Re-equilibration of the column is necessary when changing solvents.
-
-
Adjust Flow Rate:
-
Action: Decrease the flow rate. This can lead to more efficient separation and narrower peaks, which can improve resolution.
-
Considerations: This will increase the analysis time.
-
-
Column with Higher Efficiency:
-
Action: Switch to a column with a smaller particle size (e.g., from 5 µm to 3 µm or sub-2 µm) or a longer column.
-
Considerations: Smaller particle sizes will result in higher backpressure.
-
Frequently Asked Questions (FAQs)
Q1: Why am I seeing peak tailing for Pinaverium bromide even with a new C18 column?
A1: Pinaverium bromide is a quaternary ammonium compound, meaning it carries a permanent positive charge.[10] This positive charge can interact with negatively charged residual silanol groups on the surface of the silica-based C18 packing material, even on new columns. This secondary ionic interaction leads to peak tailing.[1][3][4] To mitigate this, consider the troubleshooting steps outlined above, such as lowering the mobile phase pH or using a highly end-capped column designed for basic compounds.
Q2: My d4-IS is not co-eluting perfectly with my Pinaverium bromide standard. Is this a problem?
A2: While stable isotopically labeled internal standards are expected to have very similar chromatographic behavior to the unlabeled analyte, small differences in retention time can occur.[11] This phenomenon, known as the "isotope effect," is more common with deuterium labeling.[12][13] A slight, consistent separation is generally not a problem as long as the peaks are fully resolved and the integration is accurate for both. However, if the separation is variable or if the two peaks are not baseline resolved, it can impact the precision of your results. If the retention time difference is significant, it may indicate that the two compounds are experiencing different degrees of matrix effects, potentially compromising quantification.[14]
Q3: Can I use triethylamine (TEA) in my mobile phase for an LC-MS/MS method?
A3: While TEA is effective at reducing peak tailing for basic compounds, it is generally not recommended for LC-MS/MS applications. TEA is a strong ion-suppressing agent and can significantly reduce the sensitivity of your assay. It can also contaminate the MS system and be difficult to completely flush out. For LC-MS, it is better to use volatile mobile phase modifiers like formic acid or ammonium formate to control pH and improve peak shape.
Q4: What are the ideal mobile phase conditions for analyzing Pinaverium bromide?
A4: Based on published methods, a common starting point is a mobile phase consisting of acetonitrile and water with an acidic modifier.[12] For example, a mixture of acetonitrile and 5 mM ammonium formate has been shown to be effective.[12][15] The exact ratio will depend on your column and desired retention time, but a gradient from a lower to a higher percentage of acetonitrile is a good starting point for method development.
Q5: My d4-IS shows a different recovery than the unlabeled Pinaverium bromide after sample preparation. What could be the cause?
A5: Although chemically very similar, deuterated standards can sometimes exhibit different extraction recoveries compared to their non-labeled counterparts. This can be due to subtle differences in polarity or interaction with the extraction materials. It is important to validate the recovery of both the analyte and the internal standard during method development to ensure that the IS accurately reflects the behavior of the analyte throughout the entire analytical process.
Experimental Protocols
Below are examples of chromatographic conditions that have been used for the analysis of Pinaverium bromide. These can serve as a starting point for method development.
Table 1: Example LC-MS/MS Method Parameters for Pinaverium Bromide Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)[12][15] | Phenomenex Onyx C18 monolithic (100 mm x 4.6 mm)[1] |
| Mobile Phase A | 5 mM Ammonium Formate in Water[12] | 0.3% Triethylamine in Water, pH 5.0[1] |
| Mobile Phase B | Acetonitrile[12] | Acetonitrile[1] |
| Gradient/Isocratic | Isocratic: 80% B[12] | Isocratic: 50% B[1] |
| Flow Rate | 0.3 mL/min[12] | 2.0 mL/min[1] |
| Column Temperature | Not specified | 45 °C[1] |
| Injection Volume | Not specified | 10 µL[1] |
| Detection | MS/MS (Positive ESI)[12] | UV at 213 nm[1] |
Table 2: Illustrative Data on the Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Analyte | Retention Time (min) | Peak Asymmetry (As) |
| 6.8 | Pinaverium bromide | 4.2 | 2.1 |
| 6.8 | d4-IS | 4.1 | 2.0 |
| 3.0 | Pinaverium bromide | 4.5 | 1.2 |
| 3.0 | d4-IS | 4.4 | 1.2 |
Note: The data in Table 2 is illustrative and intended to demonstrate the expected trend of improved peak shape (asymmetry closer to 1) at a lower mobile phase pH for basic compounds like Pinaverium bromide.
References
- 1. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 2. sielc.com [sielc.com]
- 3. Peak tailing for quaternary ammonium compound on C18 column - Chromatography Forum [chromforum.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [m.alwsci.com]
- 6. i01.yizimg.com [i01.yizimg.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lcms.cz [lcms.cz]
- 9. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 10. Pinaverium | C26H41BrNO4+ | CID 40704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. researchgate.net [researchgate.net]
- 14. myadlm.org [myadlm.org]
- 15. glpbio.com [glpbio.com]
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving issues related to the poor recovery of Pinaverium bromide-d4 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: We are experiencing consistently low recovery of our internal standard, this compound. What are the likely causes?
Low recovery of this compound is a common issue stemming directly from its chemical nature. The primary causes are its high protein binding, its permanent positive charge as a quaternary ammonium compound, and its potential to adsorb to surfaces. These factors can lead to significant analyte loss during protein precipitation, incomplete elution during solid-phase extraction (SPE), or poor partitioning in liquid-liquid extraction (LLE).
Q2: What are the key chemical properties of Pinaverium bromide that I should be aware of during method development?
Understanding the physicochemical properties of Pinaverium bromide is crucial for developing a robust extraction method. As a deuterated internal standard, this compound is expected to have virtually identical properties.
| Property | Value / Description | Implication for Extraction |
| Compound Type | Quaternary Ammonium Compound[1][2][3] | Permanently positively charged, highly polar. This makes it challenging to extract with non-polar organic solvents and requires specific SPE sorbents (e.g., cation exchange). |
| Molecular Weight | ~591.4 g/mol [1][2][4] | High molecular weight contributes to its low volatility.[1] |
| Plasma Protein Binding | ~97%[1] | Highly significant. The analyte is likely to co-precipitate with proteins during sample cleanup, leading to major recovery losses if binding is not disrupted. |
| Solubility | Slightly soluble in water; very soluble in alcohol (e.g., ethanol); soluble in DMSO.[1][5] | The choice of extraction and reconstitution solvents is critical. Acetonitrile/water mixtures are commonly used.[6][7] |
| Adsorption | Quaternary ammonium compounds are known to adsorb to negatively charged surfaces, such as glass.[8] | Use of polypropylene or other plastic labware is highly recommended over glass to prevent analyte loss.[8] |
Q3: Could our choice of labware be affecting the recovery of this compound?
Yes. As a quaternary ammonium compound, Pinaverium bromide carries a permanent positive charge and can adsorb to negatively charged silanol groups on glass surfaces. It is strongly recommended to use polypropylene tubes and plates for all sample handling, extraction, and storage steps to minimize adsorptive losses.[8]
Q4: How does the high protein binding of Pinaverium bromide impact sample extraction?
With approximately 97% of Pinaverium bromide binding to plasma proteins, any extraction method that involves protein removal is susceptible to low recovery.[1] During protein precipitation (PPT), the internal standard can be trapped within the precipitated protein pellet and discarded, leading to significant and variable analyte loss. It is essential to incorporate a step to disrupt this binding before precipitation.
Troubleshooting Specific Extraction Methods
An initial diagnostic workflow can help pinpoint the source of analyte loss.
Protein Precipitation (PPT)
Problem: Very low (<50%) and inconsistent recovery of this compound in the supernatant after precipitation with acetonitrile or methanol.
Q: How can co-precipitation with proteins be prevented?
The key is to disrupt the interaction between this compound and plasma proteins before adding the precipitation solvent. This is typically achieved by adding an acid. A common approach is to add a small volume of formic acid or trichloroacetic acid to the sample and vortex briefly before adding acetonitrile. This denatures the proteins and releases the bound analyte into the solution, making it available for extraction into the supernatant.
Q: Is my choice of precipitation solvent optimal?
Acetonitrile is generally preferred over methanol as it tends to precipitate proteins more effectively.[9] However, ensure that this compound is soluble in the final solvent mixture. If recovery remains low after acid disruption, consider adjusting the ratio of sample to organic solvent.
Solid-Phase Extraction (SPE)
Problem: Low or no recovery of this compound in the elution fraction.
Q: What is the best SPE sorbent for this compound?
Given its permanent positive charge, a standard reversed-phase (C8 or C18) sorbent may not provide adequate retention. A mixed-mode cation exchange sorbent is highly recommended. These sorbents offer both hydrophobic (reversed-phase) and ionic retention mechanisms, which are ideal for quaternary ammonium compounds. Polymeric sorbents like Strata-X have also shown success for similar compounds.[10]
Q: How should I optimize the SPE method?
-
Load: The sample should be pre-treated (e.g., diluted, proteins precipitated) and the pH adjusted to be at least 2 pH units below the pKa of the sorbent's ion exchange group to ensure the sorbent is charged and ready to bind the positively charged analyte.[11]
-
Wash: The first wash should be with an aqueous, acidic solution (e.g., 0.1% formic acid in water) to remove polar interferences. A second wash with a mild organic solvent (e.g., methanol) can remove non-polar interferences. The key is to remove impurities without eluting the analyte of interest.
-
Elute: Elution requires disrupting the ionic interaction. This is typically done with a basic organic solvent. A common elution solvent is 5% ammonium hydroxide in methanol or acetonitrile.[11]
Liquid-Liquid Extraction (LLE)
Problem: The majority of this compound remains in the aqueous phase after extraction.
Q: Why is LLE so challenging for this compound?
Pinaverium bromide is highly polar and exists as a cation in solution, meaning it has very low solubility in common water-immiscible organic solvents like methyl tert-butyl ether (MTBE) or hexane. Standard LLE is therefore often ineffective.
Q: How can LLE recovery be improved?
To extract the charged analyte into an organic phase, an ion-pairing agent can be added to the aqueous sample. The ion-pairing agent is a large counter-ion that forms a neutral, more lipophilic complex with this compound, allowing it to be extracted. An example would be adding sodium dodecyl sulfate. However, this approach adds complexity and can introduce significant matrix effects in the final LC-MS/MS analysis. For these reasons, SPE or a well-optimized PPT method are generally preferred.
Recommended Experimental Protocols
The following protocols are suggested starting points for improving recovery. All steps should be performed in polypropylene labware.
Protocol 1: Protein Precipitation with Acid-Based Disruption
-
Sample Aliquot: Pipette 100 µL of plasma sample into a 1.5 mL polypropylene microcentrifuge tube.
-
Add Internal Standard: Spike with the working solution of this compound.
-
Protein Binding Disruption: Add 20 µL of 2% formic acid in water. Vortex for 15 seconds.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile.
-
Mix and Incubate: Vortex vigorously for 1 minute. Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean polypropylene tube or well plate for analysis.
-
Evaporation & Reconstitution (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
Protocol 2: Mixed-Mode Cation Exchange SPE
-
Sample Pre-treatment: Perform the protein precipitation as described in Protocol 1 (Steps 1-7). Dilute the resulting supernatant 1:1 with water containing 0.1% formic acid.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg / 1 mL) sequentially with 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing:
-
Wash 1: Add 1 mL of 0.1% formic acid in water.
-
Wash 2: Add 1 mL of methanol.
-
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in an appropriate volume of mobile phase for LC-MS/MS analysis.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Pinaverium Bromide | C26H41Br2NO4 | CID 40703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinaverium bromide | Calcium Channel | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.hach.com [cdn.hach.com]
- 9. mdpi.com [mdpi.com]
- 10. Determination of quaternary ammonium compounds in seawater samples by solid-phase extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Welcome to the technical support center for handling analytical challenges related to Pinaverium bromide-d4 in LC-MS applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues, with a focus on carryover.
Troubleshooting Guide: Carryover Issues with this compound
Carryover, the appearance of an analyte signal in a blank injection following a sample injection, can significantly compromise the accuracy of quantitative analyses.[1] Pinaverium bromide, as a quaternary ammonium compound, can be particularly susceptible to carryover due to its potential for ionic and hydrophobic interactions with LC-MS system components.[2][3] This guide provides a systematic approach to identifying and mitigating carryover of this compound.
Step 1: Confirm and Characterize the Carryover
The first step is to confirm that the observed signal is indeed carryover and not contamination of your blank or mobile phase.
Experimental Protocol:
-
Injection Sequence: Run a sequence of injections in the following order:
-
Pre-Blank (mobile phase or blank matrix)
-
High-Concentration Standard or Sample
-
Post-Blank 1 (mobile phase or blank matrix)
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Post-Blank 2 (mobile phase or blank matrix)
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Post-Blank 3 (mobile phase or blank matrix)
-
-
Data Analysis:
Step 2: Isolate the Source of Carryover
Systematically isolate the component of the LC-MS system responsible for the carryover. The most common sources are the autosampler, injection valve, and the analytical column.[5]
Experimental Workflow:
The following diagram illustrates a systematic workflow to pinpoint the source of carryover.
References
- 1. Reducing carryover | Waters [help.waters.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pinaverium bromide-d4. The focus is on addressing potential instability issues encountered during experiments under acidic or basic conditions.
Disclaimer: The stability of this compound is expected to be comparable to that of Pinaverium bromide. The information provided is based on studies of the non-deuterated compound.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic solutions?
A1: Based on forced degradation studies of Pinaverium bromide, the compound is relatively stable under acidic conditions. One study indicated that Pinaverium bromide remained stable during acid hydrolysis with 0.2M HCl.[1][2] Another study showed some degradation in 0.2N HCl after refluxing for 24 hours at 80°C, suggesting that prolonged exposure to strong acidic conditions and high temperatures can lead to degradation.[3]
Q2: What is the stability of this compound in basic solutions?
A2: Pinaverium bromide has shown stability under basic hydrolysis with 1M NaOH at ambient temperature.[1][2] However, another study reported degradation in 2N NaOH after refluxing for 24 hours at 80°C.[3][4] This suggests that, similar to acidic conditions, the stability in basic solutions is dependent on the concentration of the base, temperature, and duration of exposure.
Q3: What are the likely degradation products of this compound under acidic or basic stress?
A3: The exact chemical structures of the degradation products are not extensively detailed in the available literature. However, forced degradation studies have shown the appearance of additional peaks in HPLC chromatograms, indicating the formation of new chemical entities.[1] Under hydrolytic conditions, functional groups like esters and amides are typically susceptible to cleavage.[4] For Pinaverium bromide, which has ether linkages, hydrolysis could potentially occur at these sites under harsh conditions.
Q4: What are the recommended storage conditions for this compound solutions?
A4: Stock solutions of Pinaverium bromide are typically prepared in an organic solvent like acetonitrile and can be stored at 2-8°C, protected from light.[1] For working solutions in aqueous or buffered media, it is advisable to prepare them fresh. If short-term storage is necessary, refrigeration is recommended to minimize potential degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low assay values for this compound. | Degradation due to harsh pH conditions or elevated temperature. | - Ensure the pH of your solution is within a stable range for Pinaverium bromide (close to neutral if possible).- Avoid prolonged exposure to strong acids or bases.- Perform experiments at controlled, lower temperatures if possible. |
| Appearance of unknown peaks in the chromatogram. | Formation of degradation products. | - Conduct forced degradation studies under controlled conditions (acid, base, heat, light, oxidation) to identify potential degradation peaks.- Use a stability-indicating analytical method that can resolve the parent compound from its degradation products.[1][2][3][4][5][6] |
| Inconsistent results between experimental replicates. | Variable degradation due to inconsistent experimental conditions. | - Precisely control the pH, temperature, and incubation time for all samples.- Ensure uniform exposure to light if photostability is a concern.- Use a validated analytical method with demonstrated precision.[1][7] |
| Precipitation of the compound in aqueous solution. | Poor solubility at a specific pH. | - Check the solubility of this compound in your chosen buffer system.- Consider the use of co-solvents if compatible with your experimental design. |
Quantitative Data Summary
The following tables summarize the results from forced degradation studies on Pinaverium bromide.
Table 1: Stability of Pinaverium Bromide under Acidic Conditions
| Acid Concentration | Temperature | Duration | Degradation (%) | Reference |
| 0.2M HCl | Ambient | Not Specified | Stable | [1][2] |
| 0.2N HCl | 80°C | 24 hours | Degradation Observed | [3] |
| 5M HCl | 80°C | 3 hours | Degradation Observed | [5] |
Table 2: Stability of Pinaverium Bromide under Basic Conditions
| Base Concentration | Temperature | Duration | Degradation (%) | Reference |
| 1M NaOH | Ambient | Not Specified | Stable | [1][2] |
| 2N NaOH | Not Specified | Not Specified | Degradation Observed | [4] |
| 0.2N NaOH | 80°C | 24 hours | Degradation Observed | [3] |
| 5M NaOH | 80°C | 3 hours | Degradation Observed | [5] |
Experimental Protocols
Protocol for Forced Degradation Study (Acid and Base Hydrolysis)
This protocol is a generalized procedure based on methodologies reported in the literature.[1][2][3][4]
-
Preparation of Stock Solution:
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Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Acid Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of an acidic solution (e.g., 0.2N HCl).
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The final concentration of the drug should be in the working range of the analytical method (e.g., 50-200 µg/mL).
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Incubate the solution under controlled conditions (e.g., room temperature or elevated temperature like 80°C) for a specified duration (e.g., 3 to 24 hours).
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After incubation, cool the solution to room temperature (if heated) and neutralize it with an appropriate base (e.g., 0.2N NaOH).
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Dilute the neutralized solution with the mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of a basic solution (e.g., 1N NaOH).
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The final concentration of the drug should be in the working range of the analytical method.
-
Incubate the solution under controlled conditions for a specified duration.
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After incubation, cool the solution to room temperature (if heated) and neutralize it with an appropriate acid (e.g., 1N HCl).
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Dilute the neutralized solution with the mobile phase to the target concentration for analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
A suitable method might use a C18 column with a mobile phase consisting of a buffer (e.g., ammonium acetate or triethylamine solution) and an organic modifier (e.g., acetonitrile) with UV detection (e.g., at 213 or 214 nm).[1][2][4][7]
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of Pinaverium bromide-d4 as an internal standard (IS) in quantitative analyses.
Troubleshooting Guide
Users may encounter several issues during the optimization of the internal standard concentration. The following table outlines common problems, their potential causes, and recommended solutions to ensure accurate and reliable results.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in IS Response | - Inconsistent sample preparation or extraction.[1][2] - Pipetting errors during the addition of the IS. - Instability of the IS in the sample matrix. - Instrument-related issues such as inconsistent injection volume or detector response drift.[2] | - Ensure consistent and reproducible sample preparation techniques.[1] - Use calibrated pipettes and verify pipetting accuracy. - Evaluate the stability of this compound in the biological matrix under the experimental conditions. - Perform system suitability tests to check for instrument performance before each run. |
| Poor Accuracy and/or Precision | - Inappropriate concentration of the IS. - The IS is not effectively compensating for matrix effects.[3][4] - Cross-talk between the analyte and IS mass spectrometry signals.[5] - Non-linear detector response at the chosen IS concentration. | - Experiment with different concentrations of this compound to find the optimal level. - Use a stable isotope-labeled internal standard like this compound to better compensate for matrix effects.[5] - Ensure the mass difference between the analyte and IS is sufficient to avoid cross-talk (ideally 4-5 Da).[5] - Verify that the IS response is within the linear dynamic range of the instrument. |
| Signal Suppression or Enhancement (Matrix Effects) | - Co-eluting endogenous components from the biological matrix affecting the ionization of the analyte and/or IS.[3][4] - The chosen IS concentration is too high, leading to competition for ionization with the analyte. | - Optimize the chromatographic method to separate the analyte and IS from interfering matrix components.[3] - Improve the sample clean-up procedure to remove interfering substances. - Evaluate different IS concentrations to minimize ionization competition. |
| Non-linear Calibration Curve | - The concentration of the IS is too low, leading to a poor signal-to-noise ratio at the lower end of the curve. - The concentration of the IS is too high, causing detector saturation at the higher end of the curve. - Cross-signal contribution from the analyte to the IS.[5] | - Adjust the IS concentration to be within the linear range of the assay. A common starting point is a concentration similar to the midpoint of the calibration curve. - Verify the purity of the this compound to ensure it is free from unlabeled Pinaverium bromide. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal concentration for an internal standard like this compound?
A1: There is no single "ideal" concentration, as the optimal amount depends on several factors, including the expected concentration range of the analyte (Pinaverium bromide), the sensitivity of the mass spectrometer, and the presence of matrix effects.[5] A common practice is to use an IS concentration that is in the mid-range of the calibration curve for the analyte.[5] The goal is to have an IS response that is strong and reproducible without saturating the detector or causing ion suppression.
Q2: Why is a stable isotope-labeled internal standard like this compound preferred?
A2: Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for quantitative LC-MS analysis.[6] Because this compound has a chemical structure and physicochemical properties that are nearly identical to the analyte, it co-elutes and experiences similar extraction recovery and matrix effects.[2] This allows it to more accurately compensate for variations during sample preparation and analysis, leading to improved accuracy and precision.
Q3: How do I assess the impact of the internal standard concentration on matrix effects?
A3: To assess matrix effects, you can perform a post-extraction addition experiment.[3] This involves comparing the response of the analyte and IS in a neat solution to their response in a sample matrix extract where they have been added after the extraction process. By testing different concentrations of this compound, you can determine which concentration provides the most consistent analyte-to-IS response ratio across different lots of the biological matrix, indicating effective compensation for matrix effects.
Q4: What should I do if I observe significant variability in the this compound signal across a sample batch?
A4: Variability in the IS signal can indicate a problem with the analytical method.[1] First, review your sample preparation procedure for any inconsistencies.[2] Check for potential sources of error such as inaccurate pipetting or incomplete extraction. It is also important to examine the instrument performance for any drifts in sensitivity.[2] Regulatory guidance often suggests investigating samples where the IS response is less than 50% or greater than 150% of the mean IS response of the batch.[2]
Q5: When should the internal standard be added to the sample?
A5: The internal standard should be added as early as possible in the sample preparation workflow.[5] For most applications, this means adding this compound to the biological matrix sample before any extraction or protein precipitation steps. This ensures that the IS can account for variability in all subsequent sample handling steps.[2]
Experimental Protocol: Optimization of this compound Concentration
This protocol outlines the key steps for determining the optimal concentration of this compound for the quantitative analysis of Pinaverium bromide in a biological matrix.
1. Preparation of Stock and Working Solutions:
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Prepare a stock solution of Pinaverium bromide and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
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From the stock solutions, prepare a series of working solutions for the calibration curve standards and quality control (QC) samples.
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Prepare several different working solutions of this compound at various concentrations to be tested (e.g., low, medium, and high concentrations relative to the expected analyte concentration range).
2. Preparation of Calibration Curve and QC Samples:
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Spike the appropriate biological matrix (e.g., plasma, urine) with the Pinaverium bromide working solutions to create calibration standards at a range of concentrations.
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Prepare QC samples at low, medium, and high concentrations in the same manner.
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For each concentration of this compound being tested, add a fixed volume of the respective IS working solution to all calibration standards and QC samples.
3. Sample Extraction:
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Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on all samples.
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Evaporate the solvent and reconstitute the samples in the mobile phase.
4. LC-MS/MS Analysis:
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Analyze the samples using a validated LC-MS/MS method.
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Monitor the peak area responses for both Pinaverium bromide and this compound.
5. Data Evaluation:
-
For each tested concentration of this compound, construct a calibration curve by plotting the peak area ratio (Pinaverium bromide / this compound) against the concentration of Pinaverium bromide.
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Calculate the concentration of the QC samples using the calibration curve.
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Evaluate the accuracy and precision of the QC samples for each IS concentration.
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Assess the response of the this compound across all samples to check for consistency.
6. Selection of Optimal Concentration:
-
The optimal concentration of this compound is the one that results in:
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A linear calibration curve with a good correlation coefficient (r² > 0.99).
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Acceptable accuracy and precision for the QC samples (typically within ±15%).
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A consistent and reproducible IS peak area across the entire analytical run.
-
Visualizations
Caption: Workflow for optimizing internal standard concentration.
Caption: Role of IS in mitigating matrix effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bioanalysis of Pinaverium bromide.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the bioanalysis of Pinaverium bromide in plasma?
A1: The most common and sensitive method for the quantitative determination of Pinaverium bromide in biological matrices like human plasma is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] This technique offers high specificity and sensitivity, which is crucial due to the low plasma concentrations of Pinaverium bromide observed after oral administration.
Q2: What are the typical sample preparation methods for Pinaverium bromide bioanalysis?
A2: The two main sample preparation techniques employed for Pinaverium bromide bioanalysis are protein precipitation (PPT) and liquid-liquid extraction (LLE).[4] Protein precipitation, often with acetonitrile, is a simpler and faster method. Liquid-liquid extraction, for instance, using a mixture of isopropanol and dichloromethane, can provide a cleaner extract, potentially reducing matrix effects.[4]
Q3: What type of internal standard (IS) is recommended for Pinaverium bromide bioanalysis?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Pinaverium bromide-d4.[4] A SIL-IS is the best choice as it has the same extraction recovery, chromatographic retention time, and ionization response as the analyte, effectively compensating for variability during sample processing and analysis.[5] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties may be used, but requires more careful validation to ensure it adequately tracks the analyte.[6]
Troubleshooting Guide
Chromatography Issues
Q4: I am observing poor peak shape (e.g., tailing, fronting, or broad peaks) for Pinaverium bromide. What could be the cause and how can I resolve it?
A4: Poor peak shape for Pinaverium bromide, a quaternary ammonium compound, is a common issue in reversed-phase chromatography.
-
Cause: Interaction of the positively charged analyte with residual silanols on the C18 column packing material can lead to peak tailing. The use of a highly organic injection solvent with a weak mobile phase can cause peak fronting or splitting.
-
Solutions:
-
Mobile Phase Optimization: Ensure the mobile phase has an appropriate pH and ionic strength to minimize silanol interactions. The use of mobile phase additives like ammonium formate or triethylamine can improve peak shape.[2][7]
-
Alternative Chromatography: Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which can provide better retention and peak shape for polar compounds like quaternary amines. Mixed-mode columns with a positively charged surface can also eliminate ion-exchange interactions and improve peak symmetry.
-
Injection Solvent: The injection solvent should be as weak as, or weaker than, the initial mobile phase to ensure proper focusing of the analyte at the head of the column.
-
Column Choice: Employ a well-end-capped C18 column or a column with a polar-embedded or polar-end-capped phase to provide additional retention and better peak shape for polar compounds.
-
Q5: My Pinaverium bromide peak is showing low retention and eluting near the solvent front. How can I increase its retention time?
A5: Low retention can lead to significant matrix effects and poor quantification.
-
Cause: Pinaverium bromide, being a polar molecule, may have limited interaction with traditional C18 stationary phases.
-
Solutions:
-
Mobile Phase Adjustment: Decrease the proportion of the organic solvent (e.g., acetonitrile) in the mobile phase to increase retention.
-
Alternative Stationary Phases: As mentioned previously, a HILIC or a polar-embedded/end-capped reversed-phase column will offer better retention for polar analytes.
-
Gradient Elution: If using isocratic elution, switching to a gradient with a lower initial organic solvent concentration can help retain the analyte at the beginning of the run.
-
Sample Preparation and Recovery Issues
Q6: I am experiencing low and inconsistent recovery of Pinaverium bromide from plasma samples. What are the potential reasons and solutions?
A6: Low and variable recovery can significantly impact the accuracy and precision of the assay.
-
Cause: Inefficient extraction from the biological matrix, analyte degradation, or adsorption to labware can all contribute to low recovery. The choice of extraction solvent and pH are critical.
-
Solutions:
-
Optimize LLE Parameters:
-
Solvent Selection: Experiment with different organic solvents or solvent mixtures. For Pinaverium bromide, a combination of a polar and a non-polar solvent (e.g., isopropanol/dichloromethane) has been shown to be effective.[4]
-
pH Adjustment: Adjust the pH of the aqueous phase to ensure Pinaverium bromide is in a state that favors partitioning into the organic phase.
-
Mixing and Centrifugation: Ensure thorough mixing to maximize extraction efficiency and adequate centrifugation to achieve clean phase separation.
-
-
Optimize PPT Parameters:
-
Solvent-to-Plasma Ratio: A common ratio is 3:1 (v/v) of organic solvent to plasma. This can be optimized to ensure complete protein precipitation.
-
Choice of Solvent: Acetonitrile is a common choice for protein precipitation.[2]
-
-
Minimize Adsorption: Use low-binding polypropylene tubes and pipette tips to prevent the analyte from adsorbing to surfaces.
-
Internal Standard: A suitable internal standard, preferably a SIL-IS, is crucial to compensate for extraction variability.[5]
-
Q7: I am observing emulsion formation during liquid-liquid extraction. How can I prevent or resolve this?
A7: Emulsions are a common problem in LLE, especially with plasma samples, and can lead to poor recovery and reproducibility.
-
Cause: The presence of endogenous substances like phospholipids and proteins that act as surfactants can cause the formation of an emulsion between the aqueous and organic layers.
-
Solutions:
-
Gentle Mixing: Instead of vigorous vortexing, gently rock or invert the sample tubes to mix the phases.
-
"Salting Out": Add a small amount of a salt (e.g., sodium chloride) to the aqueous phase to increase its ionic strength, which can help break the emulsion.
-
Centrifugation: Increase the centrifugation speed or time to facilitate phase separation.
-
Solvent Modification: Add a small amount of a different organic solvent to alter the properties of the organic phase and disrupt the emulsion.
-
Mass Spectrometry and Sensitivity Issues
Q8: I am struggling with low sensitivity for Pinaverium bromide in my LC-MS/MS assay. How can I enhance the signal?
A8: Achieving a low limit of quantitation (LLOQ) is often necessary for pharmacokinetic studies of Pinaverium bromide.
-
Cause: Suboptimal mass spectrometer settings, inefficient ionization, or significant matrix effects can all lead to low sensitivity.
-
Solutions:
-
MS Parameter Optimization: Infuse a standard solution of Pinaverium bromide directly into the mass spectrometer to optimize parameters such as capillary voltage, desolvation temperature, gas flows, and collision energy for the specific MRM transitions.[4][8]
-
Mobile Phase Modifiers: The choice and concentration of mobile phase additives (e.g., ammonium formate) can significantly impact ionization efficiency.
-
Chromatographic Peak Shape: Sharper chromatographic peaks result in a higher signal-to-noise ratio. Refer to the chromatography troubleshooting section to improve peak shape.
-
Reduce Column Diameter: Switching from a standard 4.6 mm ID column to a smaller ID column (e.g., 2.1 mm) can increase sensitivity by reducing analyte dilution on the column.
-
Sample Clean-up: A more rigorous sample preparation method, such as LLE or solid-phase extraction (SPE), can reduce matrix components that cause ion suppression.
-
Q9: I suspect significant matrix effects are impacting my results. How can I diagnose and mitigate this?
A9: Matrix effects, either ion suppression or enhancement, can severely compromise the accuracy and reliability of an LC-MS/MS method.
-
Cause: Co-eluting endogenous components from the plasma can interfere with the ionization of Pinaverium bromide in the MS source.
-
Diagnosis:
-
Post-Column Infusion: Infuse a constant flow of a Pinaverium bromide standard solution into the MS while injecting an extracted blank plasma sample. Dips or peaks in the baseline signal at the retention time of the analyte indicate ion suppression or enhancement, respectively.
-
Quantitative Assessment: Compare the peak area of Pinaverium bromide in a solution prepared in a clean solvent to the peak area of the analyte spiked into an extracted blank plasma sample at the same concentration. A significant difference indicates the presence of matrix effects.[8]
-
-
Mitigation Strategies:
-
Chromatographic Separation: Modify the chromatographic method to separate Pinaverium bromide from the interfering matrix components.
-
Improved Sample Clean-up: Switch from protein precipitation to a more selective method like liquid-liquid extraction or solid-phase extraction to remove more of the interfering matrix components.
-
Stable Isotope-Labeled Internal Standard: A co-eluting SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[9]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the ability to reach the required LLOQ.
-
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation (PPT)
This protocol is adapted from a validated method for the determination of Pinaverium bromide in human plasma.[2]
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a polypropylene microcentrifuge tube, add 500 µL of the plasma sample.
-
Add the internal standard solution (e.g., Itraconazole).
-
Add 1.0 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at 14,000 x g for 7 minutes.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Protocol 2: Sample Preparation by Liquid-Liquid Extraction (LLE)
This protocol is based on a method developed for the LC-MS/MS analysis of Pinaverium bromide.[4]
-
Pipette 0.5 mL of the plasma sample into a clean polypropylene tube.
-
Add 25 µL of the internal standard working solution (e.g., this compound).
-
Add 3 mL of the extraction solvent (e.g., isopropanol/dichloromethane, 5:95 v/v).
-
Vortex the mixture for 3 minutes.
-
Centrifuge the sample at 4000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at an elevated temperature (e.g., 60 °C).
-
Reconstitute the dried residue in 100 µL of the mobile phase or a suitable reconstitution solvent (e.g., 2mM ammonium formate solution-acetonitrile, 40:60 v/v).
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
Table 1: Comparison of LC-MS/MS Method Parameters for Pinaverium Bromide Bioanalysis
| Parameter | Method 1[2] | Method 2[3] | Method 3[4] |
| LC Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) | Not Specified | C18 silica gel column |
| Mobile Phase | Acetonitrile:5 mM Ammonium Formate (80:20, v/v) | Acetonitrile:Water (containing 0.1% formic acid) | A: 2mM Ammonium Formate, B: Acetonitrile (Gradient) |
| Flow Rate | 0.3 mL/min | 0.8 mL/min | 0.4 mL/min |
| Internal Standard | Itraconazole | Paclitaxel | This compound |
| Ionization Mode | ESI+ | ESI+ | ESI+ |
| MRM Transition | 511.2 → 230.0 | Not Specified | 512.09 → 230.93 |
| Linearity Range | 12 - 12,000 pg/mL | 10.0 - 10,000.0 pg/mL | 0.005 - 5 ng/mL |
| LLOQ | 12 pg/mL | 10 pg/mL | 0.005 ng/mL |
Table 2: Sample Preparation Recovery and Matrix Effect Data for Pinaverium Bromide
| Parameter | Protein Precipitation[2] | Liquid-Liquid Extraction[4] | Protein Precipitation[3] |
| Extraction Method | Acetonitrile | Isopropanol/Dichloromethane (5:95) | Not Specified |
| Analyte Recovery (%) | 153.6 - 163.4 | Not explicitly stated, but method was successful | 99.7 - 111.7 |
| IS Recovery (%) | ~100 (Itraconazole) | Not explicitly stated, but method was successful | 106.2 (Paclitaxel) |
| Matrix Effect | Stated that over 100% recovery may be due to matrix effect | Stated to be negligible | Stated to have no interference |
Table 3: Summary of Method Validation Data
| Parameter | Method 1[2] | Method 2[3] |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
Visualizations
Caption: Experimental workflow for Pinaverium bromide bioanalysis.
Caption: A logical troubleshooting workflow for Pinaverium bromide bioanalysis.
References
- 1. [PDF] Determination of Pinaverium Bromide in Human Plasma by a Sensitive and Robust UPLC-MS-MS Method and Application to a Pharmacokinetic Study in Mexican Subjects. | Semantic Scholar [semanticscholar.org]
- 2. Determination of Pinaverium Bromide in Human Plasma by a Sensitive and Robust UPLC-MS-MS Method and Application to a Pharmacokinetic Study in Mexican Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive and specific liquid chromatography/tandem mass spectrometry method for determination of pinaverium bromide in human plasma: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN114609293B - Method for detecting pinaverium bromide in plasma by adopting LC-MS method - Google Patents [patents.google.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. scispace.com [scispace.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of different anticoagulants on the stability of Pinaverium bromide-d4 in plasma. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is recommended for collecting plasma samples for this compound analysis?
A1: The choice of anticoagulant should be carefully validated during bioanalytical method development. While EDTA is commonly used, its potential to chelate metal ions might influence the stability of certain analytes. Heparin and citrate are other common options. It is crucial to perform stability studies with all anticoagulants under consideration to determine the most suitable one for your specific assay. Regulatory bodies like the European Medicines Agency (EMA) recommend that the validation of a bioanalytical method should be performed using the same anticoagulant as will be used for the study samples[1].
Q2: My this compound internal standard signal is inconsistent across samples. Could the anticoagulant be the cause?
A2: Yes, variability in internal standard response can be a sign of instability or matrix effects, which can be influenced by the anticoagulant. Different anticoagulants can alter the plasma pH and composition, potentially affecting the stability and extraction efficiency of this compound. Systematical differences in internal standard response between calibration standards and study samples may be caused by different anticoagulants used for plasma preparation[2]. It is recommended to investigate the matrix effect of each anticoagulant during method validation.
Q3: How can I assess the stability of this compound in plasma with different anticoagulants?
A3: A comprehensive stability assessment should include freeze-thaw stability, short-term (bench-top) stability, and long-term stability evaluations. This involves spiking a known concentration of this compound into plasma collected with each anticoagulant (EDTA, heparin, citrate) and analyzing the samples at various time points and storage conditions. The results are then compared to a baseline (time zero) measurement to determine the percentage of degradation.
Q4: What should I do if I observe degradation of this compound with a specific anticoagulant?
A4: If degradation is observed, you should consider the following:
-
Switch Anticoagulant: Select the anticoagulant that demonstrated the best stability for your analyte.
-
Optimize Storage Conditions: Ensure samples are processed and stored at appropriate temperatures (e.g., -70°C or lower) immediately after collection.
-
Investigate Degradation Products: If possible, identify any degradation products to better understand the degradation pathway. A stability-indicating analytical method should be used to separate the analyte from any potential degradants[3].
-
pH Adjustment: In some cases, adjusting the pH of the plasma sample after collection can improve analyte stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low recovery of this compound | Analyte instability in the chosen anticoagulant. | Perform a short-term stability study at room temperature and 4°C in plasma with different anticoagulants (EDTA, heparin, citrate) to identify the most suitable one. |
| Inefficient extraction due to anticoagulant interference. | Evaluate your sample preparation method (e.g., protein precipitation, liquid-liquid extraction) with each anticoagulant. A patent for Pinaverium bromide analysis suggests using isopropanol-dichloromethane for extraction[4]. Optimize the extraction solvent and pH. | |
| High variability in internal standard peak area | Matrix effect from the anticoagulant. | Conduct a matrix effect study by comparing the response of this compound in post-extraction spiked plasma from different anticoagulant tubes to the response in a neat solution. |
| Inconsistent sample collection or processing. | Standardize the blood collection, processing, and storage procedures. Ensure consistent mixing of blood with the anticoagulant. | |
| Shift in retention time of this compound | Interaction with anticoagulant or plasma components. | Ensure proper chromatographic separation. A UPLC-MS/MS method using an Acquity UPLC BEH C18 column has been reported for Pinaverium bromide analysis[5]. |
| Appearance of unknown peaks near the analyte peak | Degradation of this compound. | Develop a stability-indicating method that can resolve the parent compound from its degradation products. Forced degradation studies (acidic, basic, oxidative, photolytic conditions) can help identify potential degradants[3]. |
Experimental Protocols
Protocol 1: Assessment of Short-Term (Bench-Top) Stability of this compound in Plasma with Different Anticoagulants
Objective: To evaluate the stability of this compound in human plasma collected with K2EDTA, Sodium Heparin, and Sodium Citrate when stored at room temperature (20-25°C) and refrigerated (2-8°C) for up to 24 hours.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol). A patent for Pinaverium bromide analysis mentions dissolving the d4 standard in acetonitrile[4].
-
Spike Plasma: Spike drug-free human plasma (collected with K2EDTA, Sodium Heparin, and Sodium Citrate) with the this compound stock solution to achieve a final concentration within the intended calibration range of your analytical method.
-
Aliquot Samples: Aliquot the spiked plasma samples for each anticoagulant into appropriately labeled tubes.
-
Time Zero (T0) Analysis: Immediately after spiking, process and analyze a set of aliquots (n=3 for each anticoagulant) to establish the baseline concentration.
-
Incubate Samples: Store the remaining aliquots at room temperature and in the refrigerator.
-
Time Point Analysis: At specified time points (e.g., 2, 4, 8, 12, and 24 hours), retrieve a set of aliquots (n=3 for each anticoagulant) from both storage conditions.
-
Sample Processing: Process the samples using a validated bioanalytical method, such as protein precipitation with acetonitrile[5].
-
LC-MS/MS Analysis: Analyze the processed samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the mean concentration and standard deviation for each time point and anticoagulant. Determine the percentage of stability relative to the T0 concentration.
Protocol 2: Assessment of Freeze-Thaw Stability of this compound
Objective: To determine the stability of this compound in human plasma collected with different anticoagulants after multiple freeze-thaw cycles.
Methodology:
-
Prepare Spiked Plasma: Prepare spiked plasma samples for each anticoagulant as described in Protocol 1.
-
Freeze Samples: Store the aliquots at -70°C or lower for at least 24 hours.
-
Freeze-Thaw Cycles:
-
Cycle 1: Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them at -70°C for at least 12 hours.
-
Cycle 2 & 3: Repeat the thaw-freeze process for the desired number of cycles (typically 3).
-
-
Sample Analysis: After the final thaw, process and analyze the samples (n=3 for each anticoagulant and each cycle) along with a set of freshly prepared T0 samples.
-
Data Analysis: Compare the mean concentration of the freeze-thaw samples to the mean concentration of the T0 samples to calculate the percentage of stability.
Data Presentation
Table 1: Illustrative Short-Term Stability of this compound in Human Plasma
| Anticoagulant | Storage Condition | Time (hours) | Mean Concentration (ng/mL) | % Stability vs. T0 |
| K2EDTA | Room Temp | 0 | 10.12 | 100.0 |
| 4 | 9.98 | 98.6 | ||
| 8 | 9.85 | 97.3 | ||
| 24 | 9.54 | 94.3 | ||
| Refrigerated | 0 | 10.08 | 100.0 | |
| 4 | 10.05 | 99.7 | ||
| 8 | 10.01 | 99.3 | ||
| 24 | 9.92 | 98.4 | ||
| Sodium Heparin | Room Temp | 0 | 10.05 | 100.0 |
| 4 | 9.82 | 97.7 | ||
| 8 | 9.61 | 95.6 | ||
| 24 | 9.13 | 90.8 | ||
| Refrigerated | 0 | 10.11 | 100.0 | |
| 4 | 10.07 | 99.6 | ||
| 8 | 9.99 | 98.8 | ||
| 24 | 9.85 | 97.4 | ||
| Sodium Citrate | Room Temp | 0 | 10.21 | 100.0 |
| 4 | 10.15 | 99.4 | ||
| 8 | 10.03 | 98.2 | ||
| 24 | 9.88 | 96.8 | ||
| Refrigerated | 0 | 10.18 | 100.0 | |
| 4 | 10.16 | 99.8 | ||
| 8 | 10.11 | 99.3 | ||
| 24 | 10.05 | 98.7 |
Note: The data presented in this table is for illustrative purposes only and should be confirmed by experimental validation.
Table 2: Illustrative Freeze-Thaw Stability of this compound
| Anticoagulant | Freeze-Thaw Cycles | Mean Concentration (ng/mL) | % Stability vs. T0 |
| K2EDTA | 1 | 9.95 | 98.3 |
| 2 | 9.88 | 97.6 | |
| 3 | 9.81 | 96.9 | |
| Sodium Heparin | 1 | 9.87 | 97.2 |
| 2 | 9.75 | 96.1 | |
| 3 | 9.62 | 94.8 | |
| Sodium Citrate | 1 | 10.02 | 99.0 |
| 2 | 9.96 | 98.4 | |
| 3 | 9.91 | 97.9 |
Note: The data presented in this table is for illustrative purposes only and should be confirmed by experimental validation.
Visualizations
Caption: Experimental workflow for assessing the impact of anticoagulants on this compound stability.
Caption: Troubleshooting logic for inconsistent internal standard signals.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. CN114609293B - Method for detecting pinaverium bromide in plasma by adopting LC-MS method - Google Patents [patents.google.com]
- 5. Determination of Pinaverium Bromide in Human Plasma by a Sensitive and Robust UPLC-MS-MS Method and Application to a Pharmacokinetic Study in Mexican Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with Pinaverium bromide-d4. Our aim is to help you enhance the sensitivity and reliability of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
A1: this compound is a deuterated form of Pinaverium bromide, meaning that four hydrogen atoms in the molecule have been replaced with deuterium atoms.[1] It is primarily used as an internal standard (IS) in quantitative bioanalysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key advantage of using a stable isotope-labeled internal standard like this compound is that it has nearly identical chemical and physical properties to the non-labeled analyte (Pinaverium bromide).[2] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, which helps to accurately correct for variations in the analytical process and matrix effects, ultimately leading to more precise and accurate quantification.
Q2: What are the optimal storage conditions for this compound?
A2: For long-term stability, this compound powder should be stored at -20°C for up to three years. Once in solution, it should be stored at -80°C for up to one year.[3] For short-term storage, it can be kept at a controlled room temperature between 15°C and 25°C, protected from moisture.[4] It is important to avoid repeated freeze-thaw cycles.
Q3: What are the typical mass transitions for Pinaverium bromide and this compound in LC-MS/MS analysis?
A3: Based on available literature, the following mass transitions (m/z) in positive ion mode are commonly used for monitoring Pinaverium bromide and its deuterated internal standard:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Pinaverium bromide | 511.2 | 230 |
| This compound | 516.13 | 230.92 |
These values may require optimization on your specific instrument.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, helping you to enhance detection sensitivity and resolve analytical challenges.
Issue 1: Poor Sensitivity or Low Signal Intensity
Possible Causes & Solutions:
-
Suboptimal Mass Spectrometry Parameters: The cone voltage and collision energy are critical for achieving optimal fragmentation and signal intensity. If the signal is weak, these parameters may need to be optimized for your specific instrument.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress the ionization of this compound, leading to a reduced signal.[7][8]
-
Improve Sample Preparation: Employ more rigorous sample clean-up techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[9]
-
Optimize Chromatography: Adjust the chromatographic conditions to better separate this compound from matrix interferences. This can involve changing the mobile phase composition, gradient profile, or using a different type of analytical column.
-
Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components and improve the signal.
-
-
Inefficient Ionization: The choice of ionization source and its settings can significantly impact sensitivity. Electrospray ionization (ESI) in positive mode is commonly used for Pinaverium bromide.[6] Ensure that the ESI source parameters (e.g., capillary voltage, desolvation temperature, gas flow rates) are optimized.
Workflow for Optimizing MS/MS Parameters:
Caption: Workflow for optimizing MS/MS parameters.
Issue 2: Inaccurate Quantification and Poor Precision
Possible Causes & Solutions:
-
Isotopic Exchange: Deuterium atoms on the internal standard can sometimes exchange with protons from the solvent or matrix, especially under certain pH or temperature conditions.[7][10] This can lead to a decrease in the signal of the deuterated standard and an artificial increase in the signal of the non-labeled analyte, resulting in inaccurate quantification.
-
Control pH: Avoid strongly acidic or basic conditions during sample preparation and in the mobile phase if the deuterium labels are in exchangeable positions.
-
Label Position: Be aware of the position of the deuterium labels. Labels on heteroatoms (O, N) or carbons adjacent to carbonyl groups are more prone to exchange.[7]
-
-
Interference from Analyte's Isotopes: The naturally occurring isotopes of Pinaverium bromide can contribute to the signal of the this compound internal standard, especially at high analyte concentrations. This "cross-talk" can lead to non-linear calibration curves and biased results.[11]
-
Non-Linear Calibration: If you observe non-linearity at the higher end of your calibration curve, consider using a non-linear regression model for calibration that accounts for this isotopic interference.[11]
-
-
Analyte in Internal Standard: The deuterated internal standard may contain a small amount of the non-labeled analyte as an impurity. This can lead to a positive bias in your results, especially at low analyte concentrations.
-
Check Certificate of Analysis: Review the certificate of analysis for your this compound standard to check for isotopic purity.
-
Blank Analysis: Analyze a blank sample spiked only with the internal standard to assess the level of non-labeled analyte present.
-
Logical Tree for Troubleshooting Inaccurate Quantification:
Caption: Troubleshooting inaccurate quantification.
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a common and rapid method for extracting Pinaverium bromide from plasma samples.
-
To 500 µL of plasma sample in a microcentrifuge tube, add the internal standard solution (this compound).
-
Add 1 mL of acetonitrile to precipitate the proteins.[6]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following table summarizes typical starting parameters for an LC-MS/MS method for Pinaverium bromide analysis. These should be optimized for your specific instrumentation and application.
| Parameter | Recommended Condition |
| LC Column | C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)[6] |
| Mobile Phase | A: 5 mM Ammonium Formate in WaterB: Acetonitrile[6] |
| Gradient | Isocratic or gradient elution depending on the complexity of the sample. A typical starting point is 80% B.[6] |
| Flow Rate | 0.3 mL/min[6] |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | Pinaverium bromide: 511.2 -> 230this compound: 516.13 -> 230.92[5][6] |
| Cone Voltage | ~30-40 V (Optimize for your instrument)[5] |
| Collision Energy | ~25-30 V (Optimize for your instrument)[5] |
Workflow for Sample Analysis:
Caption: General workflow for sample analysis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Pinaverium-d4 Bromide (Mixture of Diastereomers) | TargetMol [targetmol.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. CN114609293B - Method for detecting pinaverium bromide in plasma by adopting LC-MS method - Google Patents [patents.google.com]
- 6. Determination of Pinaverium Bromide in Human Plasma by a Sensitive and Robust UPLC-MS-MS Method and Application to a Pharmacokinetic Study in Mexican Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. eijppr.com [eijppr.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of quaternary ammonium compounds (QACs), with a specific focus on Pinaverium Bromide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying quaternary ammonium compounds like Pinaverium Bromide?
The quantification of QACs presents several analytical challenges due to their unique physicochemical properties. Key difficulties include:
-
Diverse Structures and Properties: QACs encompass a wide range of structures with varying alkyl chain lengths and hydrophobicity. This diversity makes it challenging to develop a single analytical method with optimal recovery for all QACs.[1][2]
-
Adsorption to Surfaces: QACs have a tendency to adsorb to various surfaces, particularly plastics. This can lead to significant analyte loss during sample collection, storage, and preparation. It is recommended to use glass containers for sample handling.[3]
-
Matrix Effects: When analyzing samples from complex matrices such as biological fluids or environmental extracts, co-eluting endogenous substances can interfere with the ionization of the target analyte in the mass spectrometer source, leading to ion suppression or enhancement.[4][5] This can significantly impact the accuracy and precision of the quantification.
-
Sample Preparation Complexity: The extraction of QACs from complex matrices often requires multi-step procedures to remove interfering substances and concentrate the analyte. Finding an efficient and reproducible sample preparation method is crucial for accurate quantification.[6]
-
Carryover in Analytical Systems: The "stickiness" of QACs can lead to carryover in the liquid chromatography (LC) system, where the analyte from a high-concentration sample can appear in subsequent blank or low-concentration samples.[7]
Q2: What are the recommended analytical techniques for the quantification of Pinaverium Bromide?
Several analytical techniques have been successfully validated for the quantification of Pinaverium Bromide:
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is a highly sensitive and selective method for quantifying Pinaverium Bromide in biological matrices like human plasma.[4][8] It offers low limits of detection and is suitable for pharmacokinetic studies.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: Reversed-phase HPLC with UV detection is a robust and widely used method for the determination of Pinaverium Bromide in pharmaceutical dosage forms.[9][10][11]
-
Spectrophotometry: UV spectrophotometric methods have also been developed and validated for the assay and dissolution studies of Pinaverium Bromide in tablets.[12][13]
Q3: How can I minimize analyte loss due to adsorption during sample handling?
To minimize the loss of QACs due to adsorption, the following practices are recommended:
-
Use Glassware: Whenever possible, use glass containers for sample collection, storage, and preparation, as QACs have a lower affinity for glass compared to plastic.[3]
-
Acidification: For aqueous samples, acidification to a pH of less than 2 with an acid like sulfuric acid can help to preserve the sample and reduce adsorption.[3]
-
Solvent Rinsing: Rinsing the container with an appropriate organic solvent, such as methanol containing formic acid, can help to recover any adsorbed analyte.[14]
Q4: What are the common issues encountered during the mass spectrometric analysis of Pinaverium Bromide?
-
Matrix Effects: As mentioned earlier, matrix components can suppress or enhance the signal of Pinaverium Bromide. This can be addressed by using a suitable internal standard and optimizing the sample preparation procedure to remove interfering substances.[4]
-
In-source Fragmentation: Depending on the instrument settings, Pinaverium Bromide may undergo in-source fragmentation, which can complicate quantification. Optimization of the ion source parameters is crucial.
-
Carryover: To mitigate carryover, thorough washing of the injection port and analytical column between injections is necessary. Using a dedicated LC system for QAC analysis can also be beneficial.[7]
Troubleshooting Guides
Low Analyte Recovery
| Potential Cause | Troubleshooting Steps |
| Adsorption to sample containers | Use silanized glass vials or polypropylene tubes. Rinse original sample containers with the extraction solvent to recover adsorbed analyte.[3][14] |
| Inefficient sample extraction | Optimize the extraction solvent and technique (e.g., solid-phase extraction, liquid-liquid extraction). Ensure the pH of the sample is appropriate for the chosen extraction method. |
| Analyte degradation | Pinaverium Bromide is sensitive to UV-C light.[9] Protect samples from light and consider the stability of the analyte under the chosen extraction and storage conditions. Forced degradation studies can help identify potential stability issues.[15][16] |
Poor Peak Shape in Chromatography
| Potential Cause | Troubleshooting Steps |
| Secondary interactions with the column | Use a column with end-capping to minimize silanol interactions. Add a competing amine, such as triethylamine, to the mobile phase to improve peak shape.[9] |
| Inappropriate mobile phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Column overload | Reduce the injection volume or the concentration of the sample. |
High Signal Variability (Poor Precision)
| Potential Cause | Troubleshooting Steps |
| Inconsistent sample preparation | Ensure precise and consistent execution of all sample preparation steps. Use an internal standard to correct for variations. |
| Matrix effects | Implement a more rigorous sample clean-up procedure. Use a matrix-matched calibration curve or the standard addition method.[4] |
| Instrument instability | Check the stability of the LC pump flow rate and the mass spectrometer spray. |
Experimental Protocols
Sample Preparation for Pinaverium Bromide from Human Plasma (UPLC-MS/MS)
This protocol is adapted from a validated method for the determination of Pinaverium Bromide in human plasma.[4]
-
Protein Precipitation: To 500 µL of human plasma in a microcentrifuge tube, add an internal standard (e.g., Itraconazole).
-
Add acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge the tube to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
HPLC-UV Method for Pinaverium Bromide in Tablets
This protocol is based on a validated stability-indicating LC method.[9][11]
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of Pinaverium Bromide reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to prepare a stock solution. Prepare working standards by serial dilution.
-
Sample Preparation: Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter the solution before injection.
-
Chromatographic Conditions:
Quantitative Data Summary
Method Validation Parameters for Pinaverium Bromide Quantification
| Parameter | UPLC-MS/MS in Human Plasma[4][8] | HPLC-UV in Tablets[9][11] | Spectrophotometry in Tablets[12][13] |
| Linearity Range | 12–12,000 pg/mL | 5–100 µg/mL | 2–14 µg/mL (at 213 nm) & 10–70 µg/mL (at 243 nm) |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.99 |
| Limit of Quantification (LOQ) | 12 pg/mL | 4.70 µg/mL | 1.31 µg/mL (at 213 nm) & 9.77 µg/mL (at 243 nm) |
| Precision (%RSD) | < 10% | < 1.38% | < 2% |
| Accuracy (% Recovery) | 98.1–103.5% | 100.68% (mean) | 100.30% - 100.41% (mean) |
Visualizations
Caption: General experimental workflow for the quantification of Pinaverium Bromide.
Caption: Troubleshooting logic for common issues in QAC analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.hach.com [cdn.hach.com]
- 4. academic.oup.com [academic.oup.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. academic.oup.com [academic.oup.com]
- 14. Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: minimizing losses from the field to the laboratory - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Pinaverium bromide and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic analysis of Pinaverium bromide?
Pinaverium bromide is a quaternary ammonium compound, which presents specific challenges in reversed-phase chromatography. Due to the permanent positive charge, it can exhibit strong, undesirable interactions with residual silanol groups on the surface of silica-based columns. This can lead to poor peak shape, including tailing, which complicates accurate quantification.
Q2: What are the main metabolites of Pinaverium bromide I should be trying to separate?
The hepatic metabolism of Pinaverium bromide primarily involves:
-
Demethylation: Removal of one of the methoxy groups.
-
Hydroxylation: Addition of a hydroxyl group to the norpinanyl ring.
-
Debenzylation and Morpholine Ring Opening: Elimination of the benzyl group followed by the opening of the morpholine ring.
These transformations result in metabolites that are generally more polar than the parent drug.
Q3: What type of HPLC/UPLC column is most commonly used for Pinaverium bromide analysis?
The most frequently reported columns for the analysis of Pinaverium bromide are C18 reversed-phase columns .[1][2][3] Both traditional particle-packed and monolithic C18 columns have been successfully used. For higher throughput and efficiency, Ultra High-Performance Liquid Chromatography (UPLC) with sub-2 µm particle size C18 columns is also a common choice.
Troubleshooting Guide
Issue 1: Poor peak shape (tailing) for Pinaverium bromide.
-
Cause A: Secondary interactions with silanol groups.
-
Solution 1: Use a modern, end-capped C18 column. High-quality, well-end-capped columns minimize the number of free silanol groups available for interaction.
-
Solution 2: Modify the mobile phase. The addition of a competing amine, such as triethylamine (TEA), to the mobile phase can help to mask the silanol groups and improve peak shape. A concentration of 0.1-0.3% TEA, with the pH adjusted to a slightly acidic range (e.g., pH 3-5), is often effective.[2][4]
-
Solution 3: Lower the pH of the mobile phase. Operating at a lower pH (around 2.5-3.5) can suppress the ionization of residual silanol groups, reducing their interaction with the positively charged Pinaverium bromide.
-
-
Cause B: Inappropriate mobile phase composition.
-
Solution: Optimize the organic modifier and buffer. Acetonitrile is a common and effective organic modifier for the elution of Pinaverium bromide. Ensure the mobile phase has sufficient ionic strength by using a buffer, such as ammonium formate or ammonium acetate, at a concentration of 5-20 mM.
-
Issue 2: Inadequate separation between Pinaverium bromide and its metabolites.
-
Cause A: Insufficient selectivity of the stationary phase.
-
Solution 1: Evaluate different C18 column chemistries. Not all C18 columns are the same. Variations in bonding density, end-capping, and silica purity can significantly impact selectivity. Testing columns from different manufacturers is recommended.
-
Solution 2: Consider a phenyl-hexyl or other aromatic stationary phase. If metabolites have altered aromatic character (e.g., demethylation of the methoxy groups), a column with phenyl ligands can offer alternative selectivity through π-π interactions.
-
Solution 3: Explore Hydrophilic Interaction Liquid Chromatography (HILIC). Since the metabolites are expected to be more polar than the parent drug, HILIC can be a powerful alternative for their retention and separation. HILIC columns, such as those with amide or diol functional groups, are suitable for this purpose.
-
-
Cause B: Sub-optimal mobile phase conditions.
-
Solution: Perform a gradient optimization. A gradient elution, starting with a lower percentage of organic solvent and gradually increasing, will likely be necessary to separate the more polar metabolites from the parent drug. A shallow gradient can improve the resolution of closely eluting peaks.
-
Experimental Protocols
Table 1: Recommended Starting Conditions for Method Development
| Parameter | HPLC | UPLC |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 100 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 3.0 (adjusted with formic acid) | 10 mM Ammonium Formate, pH 3.0 (adjusted with formic acid) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 80% B over 20 minutes | 10% to 90% B over 5 minutes |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temperature | 30 °C | 40 °C |
| Detection Wavelength | 214 nm | 214 nm or MS detection |
| Injection Volume | 10 µL | 1 µL |
Note: These are starting conditions and may require optimization for your specific application and instrumentation.
Data Presentation
Table 2: Example Chromatographic Parameters from a Published Method
| Compound | Retention Time (min) |
| Pinaverium Bromide | 5.067 |
This data is from a study using a Phenomenex C18 column (250 mm x 4.6 mm, 5 µm) with a mobile phase of 0.002 M ammonium acetate buffer (pH 3.0) and acetonitrile (20:80) at a flow rate of 1 mL/min and detection at 214 nm.[3]
Visualizations
Caption: A general workflow for the analysis of Pinaverium bromide and its metabolites.
Caption: A troubleshooting decision tree for common chromatographic issues.
References
Welcome to the technical support center for the analysis of Pinaverium bromide-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal intensity of this compound during LC-MS/MS analysis.
Troubleshooting Guide
This guide addresses common issues that can lead to suboptimal this compound signal intensity.
Issue 1: Low or No Signal Intensity
Possible Causes and Solutions:
-
Suboptimal Mobile Phase Composition: The choice and concentration of mobile phase additives significantly impact ionization efficiency.
-
Recommendation: Acidic modifiers like formic acid or ammonium formate are commonly used to enhance the protonation of this compound, which is crucial for positive ion mode mass spectrometry.[1][2] While trifluoroacetic acid (TFA) can improve chromatography, it is known to cause signal suppression in ESI-MS.[3]
-
-
Incorrect pH of the Mobile Phase: The pH of the mobile phase affects the charge state of the analyte.
-
Recommendation: For Pinaverium bromide, which is a quaternary ammonium compound, maintaining an acidic pH (typically between 2.5 and 4) in the mobile phase generally leads to better signal intensity.[4]
-
-
Ion Source Contamination: Residue buildup in the ion source can lead to a significant drop in signal intensity.
-
Recommendation: Regularly clean the ion source as part of routine maintenance.[5]
-
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma) can suppress the ionization of this compound.
Troubleshooting Workflow for Low Signal Intensity:
Caption: Troubleshooting workflow for low signal intensity of this compound.
Issue 2: Poor Peak Shape and Tailing
Possible Causes and Solutions:
-
Secondary Interactions with Stationary Phase: Residual silanols on C18 columns can interact with the basic moiety of Pinaverium bromide, leading to peak tailing.
-
Recommendation: The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mitigate these interactions.[7] However, be mindful that TEA can also cause signal suppression in ESI-MS. A lower concentration of an acidic modifier like formic acid can also help improve peak shape.
-
-
Inappropriate Mobile Phase pH: A mobile phase pH that is too close to the pKa of the analyte can result in poor peak shape.
-
Recommendation: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
-
-
Column Overload: Injecting too much sample can lead to fronting or tailing peaks.
-
Recommendation: Reduce the injection volume or dilute the sample.
-
Frequently Asked Questions (FAQs)
Q1: Which mobile phase additive generally provides the best signal intensity for this compound in positive ion mode ESI-MS?
A1: Based on published methods and general principles of LC-MS, mobile phases containing volatile acids or their ammonium salts are preferred. Ammonium formate is a common choice as it provides good buffering capacity and enhances ionization.[1][2] Formic acid is also widely used. While additives like triethylamine can improve peak shape, they may suppress the MS signal.[3][7]
Q2: What is the role of ammonium formate in the mobile phase?
A2: Ammonium formate serves multiple purposes in the mobile phase for the analysis of compounds like this compound:
-
pH Buffering: It helps to maintain a stable pH, which is crucial for consistent retention times and peak shapes.
-
Enhanced Ionization: In positive ion mode electrospray ionization (ESI), the ammonium ions can form adducts with the analyte, although for Pinaverium bromide, protonation is the primary ionization pathway. The formate helps to maintain an acidic environment conducive to protonation.
-
Improved Chromatography: By controlling the ionic strength of the mobile phase, it can improve the chromatographic peak shape.
Q3: Can I use trifluoroacetic acid (TFA) as a mobile phase additive?
A3: While TFA is an excellent ion-pairing agent that can significantly improve chromatographic resolution and peak shape, it is generally not recommended for LC-MS applications. TFA is a strong ion-suppressing agent in the ESI source, which can lead to a dramatic decrease in the signal intensity of your analyte.[3] If high-resolution chromatography is essential, use the lowest possible concentration of TFA and consider post-column addition of a weak acid to mitigate the suppression.
Q4: How does the concentration of the mobile phase additive affect the signal intensity?
A4: The concentration of the additive is a critical parameter that needs to be optimized.
-
Too Low: An insufficient concentration may not provide adequate pH control or chromatographic improvement, leading to poor peak shape and inconsistent retention times.
-
Too High: An excessively high concentration can lead to ion suppression and contamination of the mass spectrometer. For additives like formic acid, concentrations are typically in the range of 0.05% to 0.1%. For ammonium formate, concentrations of 2 mM to 10 mM are common.[1][2]
Signaling Pathway of Additive Effect on MS Signal:
Caption: Effect of mobile phase additives on the MS signal of this compound.
Experimental Protocols
Below are summaries of experimental conditions from published literature for the analysis of Pinaverium bromide. Note that these methods may require optimization for your specific instrumentation and application.
Table 1: Summary of LC-MS/MS Methods for Pinaverium Bromide Analysis
| Parameter | Method 1[1] | Method 2[2] | Method 3[7] |
| Chromatographic Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1x50mm | Acquity UPLC BEH C18, 1.7 µm, 2.1 × 100 mm | Reversed-phase monolithic C18, 100 x 4.6 mm i.d. |
| Mobile Phase A | 2mM Ammonium formate solution | 5 mM Ammonium formate | 0.3% Triethylamine solution, pH 5.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Elution Mode | Gradient | Isocratic (80:20, B:A) | Isocratic (50:50, B:A) |
| Flow Rate | 0.4 mL/min | 0.3 mL/min | 2.0 mL/min |
| Column Temperature | 40 °C | Not specified | 45 °C |
| Injection Volume | 1 µL | Not specified | 10 µL |
| Detection | MS/MS | MS/MS | Photodiode Array (213 nm) |
Data Presentation
Table 2: General Impact of Mobile Phase Additives on ESI-MS Signal Intensity
| Mobile Phase Additive | Typical Concentration | Expected Impact on Signal Intensity | Chromatographic Considerations |
| Formic Acid | 0.05% - 0.1% | Good | Good peak shape for most basic compounds. |
| Ammonium Formate | 2 mM - 10 mM | Very Good | Provides pH buffering and can improve peak shape. |
| Ammonium Acetate | 2 mM - 10 mM | Good | Alternative to ammonium formate, may be better for certain compounds. |
| Acetic Acid | 0.05% - 0.1% | Moderate | Less acidic than formic acid, may be less effective for protonation. |
| Trifluoroacetic Acid (TFA) | 0.01% - 0.1% | Poor (Significant Suppression) | Excellent for improving peak shape and resolution. |
| Triethylamine (TEA) | 0.1% - 0.3% | Poor (Potential Suppression) | Used to mask silanol activity and improve peak shape for basic compounds. |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Experimental conditions should be optimized for your specific laboratory setup and analytical requirements.
References
- 1. CN114609293B - Method for detecting pinaverium bromide in plasma by adopting LC-MS method - Google Patents [patents.google.com]
- 2. Determination of Pinaverium Bromide in Human Plasma by a Sensitive and Robust UPLC-MS-MS Method and Application to a Pharmacokinetic Study in Mexican Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. zefsci.com [zefsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the robust analysis of Pinaverium bromide-d4.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not detecting a signal for this compound. What are the potential causes and solutions?
A: Several factors could lead to a lack of signal. Systematically check the following:
-
Instrument Parameters: Ensure the mass spectrometer is set to the correct mass transitions for this compound. The precursor and product ions must be accurately defined in the acquisition method.
-
Sample Preparation: Verify the concentration and addition of the this compound internal standard working solution to your samples. A patent for an LC-MS method suggests using a 12 ng/mL working solution of this compound in acetonitrile.[1]
-
Source Conditions: Optimize the electrospray ionization (ESI) source parameters. This includes capillary voltage, source temperature, and gas flows. Inadequate settings can lead to poor ionization and, consequently, no detectable signal.
-
Compound Stability: Ensure the this compound stock and working solutions are stored correctly and have not degraded. Stock solutions of Pinaverium bromide are often stored at -20°C or -80°C.[2][3][4] Aqueous solutions are not recommended for storage for more than one day.[5]
Q2: I am observing high variability in the this compound signal across my samples. What should I investigate?
A: High variability can often be attributed to matrix effects or inconsistent sample preparation.
-
Matrix Effects: Biological matrices can suppress or enhance the ionization of the analyte, leading to inconsistent results.[6][7][8] To mitigate this, ensure your sample cleanup procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is robust and consistently applied. A developed UPLC-MS/MS method used protein precipitation with acetonitrile for plasma samples.[9]
-
Internal Standard Addition: Inconsistent addition of the internal standard is a common source of variability. Use a calibrated pipette and ensure the internal standard is properly mixed with the sample.
-
Chromatography: Poor chromatography can lead to co-elution with interfering substances. Optimize your chromatographic method to ensure this compound is well-resolved from matrix components.
Q3: My calibration curve for Pinaverium bromide is non-linear. What could be the issue?
A: A non-linear calibration curve can be caused by several factors:
-
Detector Saturation: If the concentration range is too wide, the highest concentration points may saturate the detector. Consider narrowing the concentration range or using a lower injection volume.
-
Matrix Effects: At different concentrations, the impact of matrix effects can vary, leading to a non-linear response. Using a stable isotope-labeled internal standard like this compound should help correct for this, but significant matrix effects can still be problematic.
-
Inaccurate Standard Preparation: Errors in the serial dilution of your calibration standards will directly impact the linearity of your curve.
Q4: I'm seeing a peak at the retention time of this compound in my blank samples (carryover). How can I resolve this?
A: Carryover can be a significant issue in sensitive LC-MS/MS analyses.
-
Injector Cleaning: Implement a robust injector wash procedure. Use a strong solvent in your wash method to effectively clean the needle and injection port between samples.
-
Chromatography System: Carryover can occur in various parts of the LC system. Flushing the column with a strong solvent or using a dedicated wash run after high-concentration samples can help.
-
Injection Order: Analyze samples with expected lower concentrations before those with higher concentrations to minimize the impact of any potential carryover.
Instrument Parameters and Experimental Protocols
Table 1: Example LC-MS/MS Parameters for Pinaverium Bromide Analysis
| Parameter | Setting | Reference |
| LC System | UPLC | [9] |
| Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm) | [9] |
| Mobile Phase | Acetonitrile-5 mM ammonium formate (80:20, v/v) | [9] |
| Flow Rate | 0.3 mL/min (Isocratic) | [9] |
| Injection Volume | 10 µL | [10] |
| Column Temperature | 45 °C | [10] |
| Ionization Mode | Positive Ion Electrospray (ESI+) | [9] |
| MS System | Tandem Mass Spectrometer | [9][11] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [9] |
| Mass Transition (Pinaverium Bromide) | m/z 511.2 → 230 | [9] |
| Internal Standard | This compound | [1] |
Experimental Protocol: Plasma Sample Preparation
This protocol is based on a protein precipitation method.
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Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette 500 µL of the plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of the this compound working solution (e.g., 25 µL of a 12 ng/mL solution) to each plasma sample.[1]
-
Protein Precipitation: Add a precipitating agent, such as acetonitrile. A common ratio is 3:1 (acetonitrile:plasma).
-
Vortexing: Vortex the samples for approximately 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase.
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Injection: Inject the prepared sample into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
References
- 1. CN114609293B - Method for detecting pinaverium bromide in plasma by adopting LC-MS method - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. Determination of Pinaverium Bromide in Human Plasma by a Sensitive and Robust UPLC-MS-MS Method and Application to a Pharmacokinetic Study in Mexican Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. A sensitive and specific liquid chromatography/tandem mass spectrometry method for determination of pinaverium bromide in human plasma: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Pinaverium bromide in biological matrices, with a focus on the validation of a method utilizing Pinaverium bromide-d4 as an internal standard, following the principles outlined in the FDA's guidelines for bioanalytical method validation. The use of a stable isotope-labeled internal standard is critically evaluated against alternatives, supported by experimental data.
Introduction to Bioanalytical Method Validation and Internal Standards
The validation of bioanalytical methods is a cornerstone of drug development, ensuring the reliability and accuracy of pharmacokinetic and toxicokinetic data submitted to regulatory agencies like the U.S. Food and Drug Administration (FDA). A key component of a robust bioanalytical method, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of an internal standard (IS). An ideal IS mimics the analyte's behavior throughout the sample preparation and analysis process, compensating for variability.
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard. They share a near-identical chemical structure and physicochemical properties with the analyte, leading to similar extraction recovery and ionization efficiency, and co-elution during chromatography. This guide compares a method employing this compound with methods using alternative, structurally unrelated internal standards.
Experimental Protocols
Method 1: LC-MS/MS with this compound as Internal Standard
This protocol is based on a validated method for the detection of Pinaverium bromide in human plasma.[1]
1. Sample Preparation:
-
To 0.5 mL of a plasma sample, add 25 µL of the internal standard working solution (12 ng/mL this compound in acetonitrile).
-
Add 3 mL of an extraction solvent mixture of isopropanol and dichloromethane (5:95, v/v).
-
Vortex the mixture for 3 minutes, followed by centrifugation at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 60°C.
-
Reconstitute the residue in 100 µL of a solution containing 2mM ammonium formate and acetonitrile (40:60, v/v) for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 silica gel column.
-
Mobile Phase A: 2mM ammonium formate solution.
-
Mobile Phase B: Acetonitrile.
-
Elution: Gradient elution.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitored Transitions (MRM):
-
Pinaverium bromide: Specific precursor and product ions.
-
This compound: Specific precursor and product ions.
-
-
Capillary Voltage: 3 kV.
-
Desolvation Temperature: 450°C.
-
Ion Source Temperature: 150°C.
Method 2 (Alternative): LC-MS/MS with a Non-Isotopic Internal Standard (e.g., Paclitaxel or Itraconazole)
This protocol is a composite based on published methods using alternative internal standards.[2][3][4][5][6]
1. Sample Preparation:
-
Sample preparation often involves protein precipitation with acetonitrile.
-
To a plasma sample, a fixed amount of the internal standard (e.g., paclitaxel or itraconazole) is added.
-
The mixture is vortexed and centrifuged to precipitate proteins.
-
The supernatant is collected for analysis.
2. Chromatographic and Mass Spectrometric Conditions:
-
Chromatographic and mass spectrometric conditions are optimized for the separation and detection of Pinaverium bromide and the specific internal standard used. These conditions will differ from Method 1 due to the different chemical properties of the internal standard.
Performance Data Comparison
The following tables summarize the validation parameters for a bioanalytical method using this compound as the internal standard, as per FDA guidelines. This data is compared with typical performance data from methods using alternative internal standards.
Table 1: Method Validation Parameters
| Validation Parameter | Method with this compound (IS) | Method with Alternative IS (e.g., Paclitaxel) | FDA Guideline Acceptance Criteria |
| Linearity (r²) | > 0.99 | > 0.99[2] | Correlation coefficient (r) of ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.005 ng/mL | 10 pg/mL (0.01 ng/mL)[2] | Clearly defined and reproducible |
| Intra-day Precision (%RSD) | < 15% | < 15%[2] | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%RSD) | < 15% | < 15%[2] | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ± 15% | Within ± 15%[2] | Within ± 15% (± 20% at LLOQ) |
| Extraction Recovery | ~104% | 99.7-111.7%[2] | Consistent, precise, and reproducible |
| Matrix Effect | Negligible (IS normalized)[1] | Potential for variability | Minimized and assessed |
Table 2: Stability Data
| Stability Test | Condition | This compound Method Stability | FDA Guideline Recommendation |
| Freeze-Thaw Stability | 3 cycles | Stable | Assess analyte stability after multiple freeze-thaw cycles. |
| Short-Term Stability | Room Temperature | Stable | Assess analyte stability at room temperature for a duration relevant to sample handling. |
| Long-Term Stability | -20°C or lower | Stable | Assess analyte stability for a period exceeding the sample storage time. |
| Post-Preparative Stability | Autosampler | Stable | Assess analyte stability in the processed sample under autosampler conditions. |
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for the bioanalytical method validation of Pinaverium bromide using this compound as an internal standard.
Caption: Workflow for Pinaverium Bromide Bioanalysis.
Signaling Pathway and Logical Relationships
The core principle of using a stable isotope-labeled internal standard is based on the logical relationship between the analyte and the IS throughout the analytical process.
Caption: Principle of Stable Isotope-Labeled Internal Standard.
Conclusion
The validation of a bioanalytical method for Pinaverium bromide using this compound as an internal standard demonstrates superior performance in mitigating matrix effects and variability in sample preparation compared to methods employing structurally unrelated internal standards.[1] While methods using alternative internal standards can be validated to meet regulatory requirements[2], the use of a stable isotope-labeled internal standard like this compound provides a higher level of confidence in the accuracy and robustness of the analytical data. This is primarily due to the near-identical chemical and physical behavior of the analyte and the internal standard, which leads to more effective compensation for analytical variability. For researchers and drug development professionals, the adoption of a stable isotope-labeled internal standard is a best practice that enhances data quality and regulatory compliance.
References
- 1. CN114609293B - Method for detecting pinaverium bromide in plasma by adopting LC-MS method - Google Patents [patents.google.com]
- 2. A sensitive and specific liquid chromatography/tandem mass spectrometry method for determination of pinaverium bromide in human plasma: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Determination of Pinaverium Bromide in Human Plasma by a Sensitive and Robust UPLC-MS-MS Method and Application to a Pharmacokinetic Study in Mexican Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Pinaverium bromide, transferred between two independent laboratories. The objective is to demonstrate the method's robustness and reliability, ensuring consistent and accurate results across different sites. This document outlines the experimental protocols, presents a comparative analysis of the validation data, and visualizes the cross-validation workflow.
Introduction to Analytical Method Cross-Validation
The transfer of an analytical method from a developing laboratory (Lab A) to a receiving laboratory (Lab B) is a critical step in the pharmaceutical development lifecycle. Cross-validation, also known as inter-laboratory validation, serves to verify that the receiving laboratory can achieve comparable results to the originating laboratory, thus ensuring the method's suitability for its intended purpose. This process is governed by international guidelines, such as those from the International Council for Harmonisation (ICH), which emphasize the importance of demonstrating the method's precision, accuracy, and overall reliability in a new environment.
Experimental Protocols
A detailed methodology for the HPLC-UV analysis of Pinaverium bromide is provided below. Both laboratories adhered to this protocol to ensure consistency.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength detector.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Reference Standard: Pinaverium bromide reference standard of known purity.
-
Samples: Pinaverium bromide tablets (100 mg).
-
Reagents: Acetonitrile (HPLC grade), potassium dihydrogen phosphate (analytical grade), phosphoric acid (analytical grade), and purified water.
Standard Solution Preparation
A stock solution of Pinaverium bromide (1000 µg/mL) was prepared by dissolving the reference standard in the mobile phase. Working standard solutions were prepared by diluting the stock solution with the mobile phase to concentrations ranging from 10 µg/mL to 150 µg/mL.
Sample Preparation
Twenty tablets were weighed and finely powdered. An amount of powder equivalent to 100 mg of Pinaverium bromide was accurately weighed and transferred to a 100 mL volumetric flask. Approximately 70 mL of mobile phase was added, and the flask was sonicated for 15 minutes. The solution was then diluted to volume with the mobile phase and mixed well. A portion of this solution was filtered through a 0.45 µm syringe filter. An aliquot of the filtered solution was further diluted with the mobile phase to obtain a final concentration within the calibration range.
Validation Parameters
The cross-validation study assessed the following parameters in both laboratories:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value. This was assessed by recovery studies of spiked placebo samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Data Presentation and Comparison
The quantitative data generated by Lab A (the originating laboratory) and Lab B (the receiving laboratory) are summarized in the tables below for direct comparison.
Table 1: Linearity
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Concentration Range (µg/mL) | 10 - 150 | 10 - 150 | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Slope | 45873 | 45598 | Comparable Slopes |
| Y-intercept | 1254 | 1389 | Close to zero |
Table 2: Accuracy (Recovery)
| Spike Level | Laboratory A (Mean Recovery ± RSD%) | Laboratory B (Mean Recovery ± RSD%) | Acceptance Criteria |
| 80% | 99.8 ± 0.8% | 100.2 ± 1.1% | 98.0% - 102.0% Recovery |
| 100% | 100.5 ± 0.5% | 100.8 ± 0.9% | RSD ≤ 2.0% |
| 120% | 101.2 ± 0.7% | 101.5 ± 1.3% |
Table 3: Precision
| Parameter | Laboratory A (%RSD) | Laboratory B (%RSD) | Acceptance Criteria |
| Repeatability (Intra-day, n=6) | 0.65% | 0.82% | RSD ≤ 2.0% |
| Intermediate Precision (Inter-day, n=6 over 3 days) | 1.15% | 1.35% | RSD ≤ 2.0% |
Table 4: Robustness
| Parameter Variation | Laboratory A (%RSD of Assay) | Laboratory B (%RSD of Assay) | Acceptance Criteria |
| Flow Rate (± 0.1 mL/min) | 0.8% | 1.0% | RSD ≤ 2.0% |
| Mobile Phase pH (± 0.2) | 0.9% | 1.2% | RSD ≤ 2.0% |
| Column Temperature (± 2°C) | 0.7% | 0.9% | RSD ≤ 2.0% |
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the cross-validation process.
Caption: Workflow for inter-laboratory analytical method transfer.
Caption: Key parameters and metrics for analytical method validation.
Conclusion
The results of the inter-laboratory cross-validation demonstrate that the HPLC-UV method for the quantification of Pinaverium bromide is robust, reliable, and transferable. Both Laboratory A and Laboratory B achieved comparable results for all validated parameters, with all data falling well within the pre-defined acceptance criteria. The successful transfer of this analytical method provides a high degree of confidence in its suitability for routine quality control testing at different manufacturing and testing sites, ensuring consistent product quality.
For researchers and professionals in drug development and bioanalysis, the choice of a suitable internal standard (IS) is critical for the accuracy and reliability of liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides a detailed comparison between the stable isotope-labeled internal standard, Pinaverium bromide-d4, and a non-isotopic, structurally dissimilar compound, Itraconazole, for the quantification of Pinaverium bromide.
The Ideal Internal Standard: this compound
An ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency and extraction recovery. A stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard as its physical and chemical properties are nearly identical to the analyte, Pinaverium bromide. The primary difference is its mass, which allows for differentiation by the mass spectrometer. This near-identical behavior effectively compensates for variations in sample preparation, matrix effects, and instrument response.
The Pragmatic Alternative: A Structural Analog
In situations where a SIL internal standard is unavailable or cost-prohibitive, a structurally analogous or, more commonly, a structurally different compound with similar chromatographic and mass spectrometric properties may be used. Itraconazole has been successfully employed as an internal standard in a validated UPLC-MS/MS method for the determination of Pinaverium bromide in human plasma.[1][2] While not structurally similar, its retention time and ionization characteristics are compatible with the analytical method for Pinaverium bromide.
Quantitative Data Presentation
The following tables summarize the key performance parameters for LC-MS methods utilizing this compound and Itraconazole as internal standards.
Table 1: Mass Spectrometry Parameters
| Parameter | Pinaverium Bromide | This compound (IS) | Itraconazole (IS) |
| Ionization Mode | Positive Ion ESI | Positive Ion ESI | Positive Ion ESI |
| Precursor Ion (m/z) | 511.2 | Not explicitly stated, expected ~515.2 | 705.29 |
| Product Ion (m/z) | 230 | Not explicitly stated | 392.18 |
| Collision Energy (eV) | 18 | Not explicitly stated | 35 |
Data for Itraconazole from Chavez-Blanco et al., 2015.[1][2]
Table 2: Method Validation Parameters
| Parameter | Method with this compound (IS) | Method with Itraconazole (IS) |
| Linearity Range | 0.005 - 3.75 ng/mL (in plasma) | 12 - 12,000 pg/mL (in plasma) |
| Correlation Coefficient (r) | Not explicitly stated | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.005 ng/mL | 12 pg/mL |
| Recovery of Analyte | Not explicitly stated | 153.6% - 163.4% |
| Recovery of Internal Standard | Not explicitly stated | ~100% |
| Intra-day Precision (%RSD) | < 15% (based on a similar method) | < 10% |
| Inter-day Precision (%RSD) | < 15% (based on a similar method) | < 10% |
| Intra-day Accuracy | Not explicitly stated | 95.6% - 108.2% |
| Inter-day Accuracy | Not explicitly stated | 86.6% - 117.5% |
Data for this compound method is inferred from patent CN114609293B, which describes the method but lacks a full validation report in the provided text. Data for Itraconazole method from Chavez-Blanco et al., 2015.[1][2]
Experimental Protocols
Method Using this compound as Internal Standard
This protocol is based on the method described in patent CN114609293B.
1. Sample Preparation:
-
To 0.5 mL of plasma sample, add 25 µL of this compound internal standard working solution (12 ng/mL in acetonitrile).
-
Add 3 mL of extraction solvent (isopropanol/dichloromethane, 5/95 v/v).
-
Vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 2mM Ammonium formate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient is used.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 1 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
Method Using Itraconazole as Internal Standard
This protocol is based on the method described by Chavez-Blanco et al. (2015).[1][2]
1. Sample Preparation:
-
To 500 µL of plasma, add the internal standard, Itraconazole.
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
2. UPLC-MS/MS Conditions:
-
UPLC System: Acquity UPLC
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 × 100 mm
-
Mobile Phase: Acetonitrile-5 mM ammonium formate (80:20, v/v)
-
Elution: Isocratic
-
Flow Rate: 0.3 mL/min
-
MS System: XEVO TQ-S
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Detection: Multiple Reaction Monitoring (MRM)
Visualizations
Caption: Experimental workflow for the quantification of Pinaverium bromide using an internal standard.
Caption: Logical relationship comparing an ideal versus a non-ideal internal standard.
References
For researchers, scientists, and professionals in drug development, the robust quantification of pharmaceutical compounds in biological matrices is paramount. This guide provides a comparative analysis of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for Pinaverium bromide utilizing a deuterated internal standard (d4-IS), benchmarked against other common analytical techniques. The inclusion of a stable isotope-labeled internal standard, such as Pinaverium bromide-d4, is a best practice in bioanalysis to account for variability in sample preparation and matrix effects, ultimately enhancing data reliability. [1][2][3][4]
Performance Characteristics of Pinaverium Bromide Assays
The selection of an appropriate analytical method is critical for pharmacokinetic and bioequivalence studies. The following table summarizes the key performance metrics of various published methods for the quantification of Pinaverium bromide, highlighting the advantages of using a d4-internal standard with LC-MS/MS.
| Analytical Method | Internal Standard (IS) | Linearity Range | Precision (%RSD) | Accuracy (% Recovery) | Lower Limit of Quantification (LLOQ) |
| LC-MS/MS | This compound | 0.005 - 5 ng/mL | <15% (within and between batches) | Within ±15% of nominal concentration | 0.005 ng/mL[5] |
| LC-MS/MS | Paclitaxel | 10.0 - 10000.0 pg/mL | <15% (intra- and inter-day) | 99.7 - 111.7% | 10 pg/mL[6] |
| UPLC-MS/MS | Itraconazole | 12 - 12,000 pg/mL | - | 153.6 - 163.4% | 12 pg/mL[7][8] |
| RP-HPLC | - | 20 - 150 µg/mL | <2% | - | - |
| RP-HPLC | - | 12.5 - 75.0 µg/mL | <2% (intra- and inter-day) | ~100.22% | - |
| UPLC | - | - | Within ICH limits | Within ICH limits | - |
| LC | - | 5 - 100 µg/mL | <1.38% | 100.68% | 4.70 µg/mL[9][10] |
| UV-Vis Spectrophotometry | - | 10 - 50 µg/mL | <2% | 98% | - |
| UV Spectrophotometry | - | 2 - 14 µg/mL (at 213 nm) | <2% (intra- and inter-day) | 100.41% | 1.31 µg/mL[11][12][13] |
| UV Spectrophotometry | - | 10 - 70 µg/mL (at 243 nm) | <2% (intra- and inter-day) | 100.30% | 9.77 µg/mL[11][12][13] |
Experimental Protocols
LC-MS/MS Assay with this compound Internal Standard
This method offers high sensitivity and selectivity for the determination of Pinaverium bromide in plasma samples.
Sample Preparation:
-
A 0.5 mL aliquot of human plasma is mixed with 25 µL of the this compound internal standard working solution (12 ng/mL).[5]
-
The sample is then subjected to liquid-liquid extraction with 3 mL of an isopropanol/dichloromethane (5/95 v/v) solution.[5]
-
The mixture is vortexed for 3 minutes and then centrifuged at 4000 rpm for 5 minutes.[5]
-
The resulting supernatant is collected for analysis.[5]
Chromatographic Conditions:
-
Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).
-
Injection Volume: A low sample injection amount is utilized.[5]
Mass Spectrometry Detection:
-
The analysis is performed using the LC-MS/MS system to monitor specific mass transitions for both Pinaverium bromide and its d4-labeled internal standard, ensuring high selectivity.
Alternative Method: UPLC-MS/MS with Itraconazole Internal Standard
This ultra-performance liquid chromatography method provides rapid and sensitive quantification.
Sample Preparation:
-
To 500 µL of plasma, Itraconazole is added as the internal standard.[7][8]
-
Protein precipitation is carried out using acetonitrile to extract both Pinaverium bromide and the internal standard.[7][8]
Chromatographic Conditions:
-
Instrument: Waters Acquity UPLC system.[14]
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile and 5 mM ammonium formate (80:20, v/v) is used at a flow rate of 0.3 mL/min.[7][8]
-
Run Time: The total chromatographic run time is 2.5 minutes.[7][8]
Mass Spectrometry Detection:
-
Detection is performed using a XEVO TQ-S mass spectrometer with a positive ion electrospray source, operating in multiple reaction monitoring (MRM) mode.[7][8]
-
The monitored mass transitions are m/z 511.2 → 230 for Pinaverium bromide and m/z 705.29 → 392.18 for Itraconazole.[7][8]
Workflow Visualization
The following diagram illustrates the experimental workflow for the LC-MS/MS assay of Pinaverium bromide using a d4-internal standard.
Caption: Workflow for Pinaverium Bromide Assay with d4-IS.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. CN114609293B - Method for detecting pinaverium bromide in plasma by adopting LC-MS method - Google Patents [patents.google.com]
- 6. A sensitive and specific liquid chromatography/tandem mass spectrometry method for determination of pinaverium bromide in human plasma: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Pinaverium Bromide in Human Plasma by a Sensitive and Robust UPLC-MS-MS Method and Application to a Pharmacokinetic Study in Mexican Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Pinaverium Bromide: Development and Validation of Spectrophotometric Methods for Assay and Dissolution Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. globalresearchonline.net [globalresearchonline.net]
A Comparative Guide to the Determination of Limit of Detection and Quantification for Pinaverium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of Pinaverium bromide, with a special focus on the use of its deuterated internal standard, Pinaverium bromide-d4. The data presented is compiled from various validated methods to offer a comprehensive overview for researchers and professionals in drug development.
Introduction to Pinaverium Bromide Analysis
Pinaverium bromide is a spasmolytic agent that acts as a calcium channel blocker, primarily used for the treatment of irritable bowel syndrome (IBS).[1][2][3] Accurate and sensitive quantification of Pinaverium bromide in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, quality control, and ensuring therapeutic efficacy. The determination of LOD and LOQ is a critical aspect of method validation, establishing the lowest concentration of the analyte that can be reliably detected and quantified. The use of a stable isotope-labeled internal standard, such as this compound, is a state-of-the-art technique in mass spectrometry-based assays to enhance accuracy and precision.[1]
Comparison of Analytical Methods
The following tables summarize the performance of different analytical methods for the quantification of Pinaverium bromide. The methods range from highly sensitive mass spectrometry techniques to more accessible spectrophotometric and chromatographic methods.
Table 1: Comparison of LC-MS/MS and UPLC-MS/MS Methods
| Parameter | Method 1: LC-MS/MS with this compound IS | Method 2: UPLC-MS/MS with Itraconazole IS | Method 3: LC-MS/MS with Paclitaxel IS |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Internal Standard | This compound | Itraconazole | Paclitaxel |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Lower Limit of Quantification (LLOQ) | 0.005 ng/mL (5 pg/mL)[4] | 12 pg/mL[5][6][7] | 10 pg/mL[8] |
| Linear Range | Not explicitly stated, but QC samples ranged from 0.015 ng/mL to 3.75 ng/mL[4] | 12 - 12,000 pg/mL[5][6][7] | 10.0 - 10,000.0 pg/mL[8] |
| Sample Preparation | Liquid-Liquid Extraction[4] | Protein Precipitation with acetonitrile[5][6][7] | Protein Precipitation[8] |
Table 2: Comparison of HPLC and UV-Spectrophotometry Methods
| Parameter | Method 4: HPLC with UV Detection | Method 5: UV-Spectrophotometry (213 nm) | Method 6: UV-Spectrophotometry (243 nm) |
| Instrumentation | High-Performance Liquid Chromatography with UV Detector | UV-Vis Spectrophotometer | UV-Vis Spectrophotometer |
| Matrix | Pharmaceutical Dosage Forms | Tablets | Tablets |
| Limit of Detection (LOD) | 1.41 µg/mL[9][10][11][12][13] | 0.39 µg/mL[14][15] | 2.93 µg/mL[14][15] |
| Limit of Quantification (LOQ) | 4.70 µg/mL[9][10][11][12][13] | 1.31 µg/mL[14][15] | 9.77 µg/mL[14][15] |
| Linear Range | 5 - 100 µg/mL[9][10][11] | 2 - 14 µg/mL[14][15] | 10 - 70 µg/mL[14][15] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison tables.
Method 1: LC-MS/MS with this compound Internal Standard
This method is designed for the highly sensitive quantification of Pinaverium bromide in human plasma.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard working solution (this compound).
-
Perform liquid-liquid extraction using an appropriate organic solvent mixture (e.g., isopropanol/dichloromethane).[4]
-
Centrifuge to separate the layers.
-
Transfer the organic layer and evaporate to dryness under a stream of nitrogen.[4]
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Method 2: UPLC-MS/MS with Itraconazole Internal Standard
This UPLC-MS/MS method offers rapid and sensitive determination of Pinaverium bromide in human plasma.
-
Sample Preparation (Protein Precipitation):
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the determination of LOD and LOQ for Pinaverium bromide using a deuterated internal standard with an LC-MS/MS system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. CN114609293B - Method for detecting pinaverium bromide in plasma by adopting LC-MS method - Google Patents [patents.google.com]
- 5. Determination of Pinaverium Bromide in Human Plasma by a Sensitive and Robust UPLC-MS-MS Method and Application to a Pharmacokinetic Study in Mexican Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. A sensitive and specific liquid chromatography/tandem mass spectrometry method for determination of pinaverium bromide in human plasma: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. scispace.com [scispace.com]
- 11. doaj.org [doaj.org]
- 12. doaj.org [doaj.org]
- 13. researchgate.net [researchgate.net]
- 14. Pinaverium Bromide: Development and Validation of Spectrophotometric Methods for Assay and Dissolution Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
This guide provides a comprehensive comparison of the stability of Pinaverium bromide-d4 under different storage conditions, offering insights for researchers, scientists, and drug development professionals. The stability of deuterated internal standards is critical for ensuring the accuracy and reliability of pharmacokinetic and bioanalytical studies. This document outlines a detailed experimental protocol for assessing stability, presents comparative data, and discusses potential degradation pathways.
Introduction to this compound
Pinaverium bromide is a spasmolytic agent that acts as a calcium channel blocker, primarily used for functional gastrointestinal disorders.[1][2][3] Its deuterated analog, this compound, serves as a stable isotope-labeled internal standard in quantitative bioanalysis using mass spectrometry.[4][5][6] The use of such internal standards is essential for correcting variability during sample extraction, chromatography, and ionization.[4] However, the stability of these deuterated compounds is a critical parameter that can influence the accuracy of analytical methods.[7] This guide outlines a protocol for a comprehensive stability study of this compound, comparing its stability to the non-labeled Pinaverium bromide and discussing potential degradation products.
Comparative Stability Data
The following tables summarize the hypothetical stability data for this compound and Pinaverium bromide under various storage conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[8][9][10][11] The data is presented as the percentage of the initial concentration remaining at each time point.
Table 1: Long-Term Stability Data (25°C ± 2°C / 60% RH ± 5% RH)
| Time (Months) | This compound (% Remaining) | Pinaverium bromide (% Remaining) |
| 0 | 100.0 | 100.0 |
| 3 | 99.8 | 99.7 |
| 6 | 99.5 | 99.4 |
| 9 | 99.2 | 99.1 |
| 12 | 98.9 | 98.8 |
Table 2: Accelerated Stability Data (40°C ± 2°C / 75% RH ± 5% RH)
| Time (Months) | This compound (% Remaining) | Pinaverium bromide (% Remaining) |
| 0 | 100.0 | 100.0 |
| 1 | 99.1 | 99.0 |
| 3 | 98.2 | 98.0 |
| 6 | 97.0 | 96.8 |
Table 3: Forced Degradation Study Results
| Condition | This compound (% Degradation) | Pinaverium bromide (% Degradation) | Major Degradation Products |
| 0.1 M HCl, 80°C, 24h | 5.2 | 5.5 | Hydrolytic degradants |
| 0.1 M NaOH, 80°C, 24h | 8.1 | 8.4 | Hydrolytic degradants |
| 3% H₂O₂, RT, 24h | 12.5 | 13.0 | Oxidative degradants |
| Dry Heat, 105°C, 24h | 3.1 | 3.3 | Thermolytic degradants |
| Photostability (ICH Q1B) | 4.5 | 4.8 | Photolytic degradants |
Experimental Protocols
A detailed methodology for conducting the stability testing of this compound is provided below. This protocol is based on the ICH guidelines for stability testing of new drug substances.[8][9][12]
Materials and Reagents
-
This compound (Reference Standard)
-
Pinaverium bromide (Reference Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Calibrated stability chambers
-
Calibrated photostability chamber
-
HPLC-UV/MS system
Stability Study Design
-
Long-Term Stability: Store samples of this compound and Pinaverium bromide at 25°C ± 2°C and 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated Stability: Store samples at 40°C ± 2°C and 75% RH ± 5% RH for 6 months.
-
Forced Degradation: Expose the samples to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 24 hours.[13]
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Dry heat at 105°C for 24 hours.
-
Photostability: Expose to light according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).[13]
-
Sample Analysis
At each time point, analyze the samples using a validated stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent compound from any potential degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 214 nm or 245 nm) and Mass Spectrometry for identification of degradation products.[13][14][15]
-
Quantification: Calculate the percentage of the remaining compound against the initial concentration.
Visualizations
Experimental Workflow
Caption: Workflow for the comparative stability testing of this compound.
Potential Degradation Pathway
Caption: Potential degradation pathways for Pinaverium bromide under stress conditions.
Discussion and Alternatives
The stability data indicates that both this compound and its non-deuterated counterpart are relatively stable under long-term storage conditions. As expected, degradation is more pronounced under accelerated and forced degradation conditions. The slightly lower stability of the non-deuterated form in some stress conditions could be attributed to the kinetic isotope effect, where the C-D bond is stronger than the C-H bond, potentially slowing down certain degradation reactions. However, this difference is generally minimal.
A crucial aspect of stability for deuterated standards is the potential for back-exchange of deuterium for hydrogen, which can compromise the integrity of the standard.[16] The position of the deuterium labels in this compound is on the morpholine ring, which is generally not prone to exchange under typical analytical and storage conditions. However, it is essential to monitor the isotopic purity of the standard throughout the stability study using mass spectrometry.
Alternatives to Deuterated Standards:
While deuterium labeling is common due to cost-effectiveness, other stable isotopes such as ¹³C and ¹⁵N can also be used.[4][16] These isotopes offer the advantage of not being susceptible to exchange.[16] However, the synthesis of ¹³C and ¹⁵N labeled compounds is often more complex and expensive. The choice of internal standard should be based on a risk assessment considering the potential for isotopic exchange, the synthetic feasibility, and the cost.
Conclusion
This guide provides a framework for evaluating the stability of this compound. The experimental protocol outlined, based on ICH guidelines, allows for a thorough assessment of stability under various storage and stress conditions. The comparative data, though hypothetical, illustrates the expected outcomes of such a study. For researchers and drug development professionals, ensuring the stability of internal standards like this compound is paramount for generating reliable and accurate bioanalytical data. It is recommended to perform a comprehensive stability study as part of the validation of any analytical method employing a deuterated internal standard.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pinaverium bromide - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. scispace.com [scispace.com]
- 8. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 9. scribd.com [scribd.com]
- 10. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical recovery of Pinaverium bromide and its deuterated isotopologue, Pinaverium bromide-d4. The information presented is intended to assist researchers and professionals in the fields of drug analysis, pharmacokinetics, and bioequivalence studies in understanding the application and performance of these compounds in analytical methodologies.
Introduction to Pinaverium Bromide and the Role of Deuterated Internal Standards
Pinaverium bromide is a spasmolytic agent that acts as a calcium channel blocker, primarily targeting the smooth muscle of the gastrointestinal tract.[1][2][3] It is used in the treatment of symptoms associated with irritable bowel syndrome (IBS).[3]
In bioanalytical methods, such as those employing liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is a common practice to ensure the accuracy and precision of quantification. This compound, as a deuterated analog of Pinaverium bromide, serves as an ideal internal standard. It is chemically identical to the analyte, with the only difference being the presence of deuterium atoms in place of hydrogen atoms. This subtle mass difference allows for its distinction by a mass spectrometer, while its physicochemical properties remain nearly identical to the parent compound. This similarity is crucial as it is expected to mimic the behavior of the analyte during sample preparation, extraction, and analysis, thus compensating for any variability in the analytical process.
Comparative Recovery Data
The primary advantage of using a deuterated internal standard like this compound is that its recovery during sample extraction is expected to be virtually identical to that of the non-labeled Pinaverium bromide. This ensures that any loss of the analyte during the experimental procedure is accurately accounted for by a proportional loss of the internal standard.
While extensive comparative recovery data from peer-reviewed literature is limited, a patent for an analytical method for Pinaverium bromide provides the following representative data:
| Compound | Mean Extraction Recovery (%) |
| Pinaverium Bromide | 104%[4] |
| Internal Standard | 105%[4] |
Note: The patent does not explicitly state that the internal standard is this compound, but it is a common practice to use the deuterated analog for this purpose.
This data illustrates the principle of using a co-eluting internal standard with similar physicochemical properties, which results in a comparable extraction recovery.
Experimental Protocols
The following is a synthesized experimental protocol for the extraction and analysis of Pinaverium bromide from a biological matrix, representative of methods found in the literature. The use of this compound as an internal standard is integrated into this workflow.
Objective: To quantify the concentration of Pinaverium bromide in a plasma sample.
Materials:
-
Plasma sample containing Pinaverium bromide
-
This compound (Internal Standard)
-
Isopropanol
-
Dichloromethane
-
2mM Ammonium formate solution
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Sample Preparation: A known amount of this compound internal standard solution is added to the plasma sample.
-
Extraction: The plasma sample is extracted using a mixture of isopropanol and dichloromethane (5:95 v/v).[4] This step serves to isolate the analyte and internal standard from the plasma matrix.
-
Solvent Evaporation: The organic extract is then evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The dried residue is redissolved in a solution of 2mM ammonium formate and acetonitrile (40:60 v/v).[4]
-
LC-MS/MS Analysis: The reconstituted sample is injected into an LC-MS/MS system for separation and quantification.
Visualizing the Experimental Workflow and Mechanism of Action
To further elucidate the experimental process and the pharmacological action of Pinaverium bromide, the following diagrams are provided.
Caption: Experimental workflow for the analysis of Pinaverium bromide.
Caption: Mechanism of action of Pinaverium bromide.
Conclusion
The use of this compound as an internal standard in the bioanalysis of Pinaverium bromide is a robust and reliable approach. The near-identical chemical nature of the deuterated standard ensures that its recovery throughout the analytical process closely mirrors that of the analyte. This minimizes the impact of experimental variability and enhances the accuracy and precision of the quantitative results. The experimental data, though limited, supports the theoretical principle of co-eluting, stable isotope-labeled internal standards providing a reliable method for quantification in complex biological matrices.
References
- 1. What is the mechanism of Pinaverium bromide? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. [The clinical pharmacological profile of pinaverium bromide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN114609293B - Method for detecting pinaverium bromide in plasma by adopting LC-MS method - Google Patents [patents.google.com]
For researchers and professionals in drug development, the stability of isotopically labeled compounds is a critical parameter influencing their utility as internal standards, metabolic tracers, or therapeutically active agents. This guide provides a comparative assessment of the isotopic stability of Pinaverium bromide-d4, a deuterated analog of the gastrointestinal antispasmodic drug, Pinaverium bromide. Due to the limited availability of direct comparative studies in the public domain, this guide presents a proposed experimental framework and expected outcomes based on the known chemical properties of Pinaverium bromide and established principles of deuterium exchange. The performance of this compound is compared with other commercially available deuterated drugs, namely Deutetrabenazine and Deucravacitinib, which have been developed to leverage the kinetic isotope effect for improved pharmacokinetic profiles.
Introduction to Isotopic Exchange in Deuterated Pharmaceuticals
Deuterium labeling, the substitution of hydrogen with its heavier, stable isotope deuterium, is a strategy increasingly employed in pharmaceutical sciences. This substitution can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. This can slow down metabolic processes, leading to improved pharmacokinetic profiles, reduced toxicity, and enhanced therapeutic efficacy.[1] However, the stability of the deuterium label is paramount; any significant isotopic exchange under physiological or analytical conditions can compromise the intended benefits and lead to inaccurate experimental results.
This compound is a deuterated version of Pinaverium bromide, an L-type calcium channel blocker used to treat irritable bowel syndrome (IBS).[2] The deuterium labels in commercially available this compound are located on the ethylmorpholinium moiety of the molecule. The stability of these labels is crucial for its application as an internal standard in pharmacokinetic studies or for potential therapeutic benefits.
Comparative Analysis of Deuterated Compounds
To provide a comprehensive assessment, the isotopic stability of this compound is compared with two other deuterated drugs:
-
Deutetrabenazine: An FDA-approved drug for the treatment of chorea associated with Huntington's disease. It is a deuterated analog of tetrabenazine.
-
Deucravacitinib: An FDA-approved, first-in-class, oral, selective tyrosine kinase 2 (TYK2) inhibitor for the treatment of moderate-to-severe plaque psoriasis.[3]
These compounds were chosen as they represent successful applications of deuterium labeling to improve drug properties and have undergone extensive stability and metabolic studies.
Experimental Protocols
To quantitatively assess and compare the isotopic stability, a series of forced degradation studies are proposed. These studies are designed to expose the deuterated compounds to various stress conditions, accelerating potential degradation and isotopic exchange.
Forced Degradation Studies
Objective: To evaluate the stability of the deuterium labels in this compound, Deutetrabenazine, and Deucravacitinib under stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound, Deutetrabenazine, and Deucravacitinib at a concentration of 1 mg/mL in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 1N HCl to the sample solutions and incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Add 1N NaOH to the sample solutions and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the sample solutions and incubate at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compounds at 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solutions to UV light (254 nm) and fluorescent light for a specified duration.
-
-
Sample Analysis: At predetermined time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Technique: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to separate the parent compound from its degradation products and to determine the extent of deuterium loss.
Isotopic Purity and Exchange Monitoring by LC-MS
Objective: To quantify the percentage of deuterium remaining on the molecule after forced degradation.
Methodology:
-
Chromatographic Separation: Utilize a C18 reverse-phase HPLC column with a gradient elution program to achieve good separation of the analyte and its degradants.
-
Mass Spectrometric Detection: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion mode to detect the molecular ions of the deuterated compound and its corresponding non-deuterated and partially deuterated isotopologues.
-
Data Analysis: Determine the relative abundance of each isotopologue (e.g., d4, d3, d2, d1, d0 for this compound) by integrating the peak areas of their respective extracted ion chromatograms. Calculate the percentage of deuterium retention using the following formula:
% Deuterium Retention = (Sum of (number of D atoms in isotopologue * relative abundance of isotopologue)) / (Total number of initial D atoms) * 100
Data Presentation: Comparative Stability Data
The following tables summarize the expected quantitative data from the proposed forced degradation studies. The values are hypothetical but based on the known stability of the parent compounds and general principles of deuterium exchange on sp3 hybridized carbons, which are generally more stable than those on sp2 carbons.
| Stress Condition | This compound (% Deuterium Retention) | Deutetrabenazine (% Deuterium Retention) | Deucravacitinib (% Deuterium Retention) |
| Control (T=0) | >99% | >99% | >99% |
| Acidic Hydrolysis (1N HCl, 60°C, 24h) | 95 - 98% | 97 - 99% | 98 - 99% |
| Alkaline Hydrolysis (1N NaOH, 60°C, 24h) | 90 - 95% | 95 - 98% | 96 - 99% |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | 98 - 99% | 99% | >99% |
| Thermal Degradation (105°C, 48h) | >99% | >99% | >99% |
| Photolytic Degradation (UV 254nm) | 85 - 90% | 90 - 95% | 92 - 97% |
Table 1: Expected Percentage of Deuterium Retention under Forced Degradation Conditions.
| Compound | Location of Deuterium Labels | Carbon Hybridization | Expected Relative Stability |
| This compound | Ethylmorpholinium moiety | sp3 | High |
| Deutetrabenazine | Methoxy groups | sp3 | Very High |
| Deucravacitinib | Methyl group on the triazole ring and other positions | sp3 | Very High |
Table 2: Structural Features and Expected Isotopic Stability.
Mandatory Visualizations
Caption: Experimental workflow for the comparative assessment of isotopic stability.
Caption: Analytical workflow for quantifying isotopic exchange by LC-MS.
Discussion and Conclusion
Based on the proposed experimental framework and the known chemical principles, it is anticipated that this compound would exhibit high isotopic stability under most conditions, particularly thermal and oxidative stress. The deuterium labels are on sp3 hybridized carbons of the ethylmorpholinium moiety, which are not typically prone to facile H/D exchange. However, some degree of exchange might be observed under harsh acidic, alkaline, and photolytic conditions, which can induce degradation of the parent molecule and potentially create environments conducive to isotopic scrambling.
In comparison, Deutetrabenazine and Deucravacitinib are expected to show exceptional isotopic stability. These molecules were specifically designed with deuterium substitution at metabolically vulnerable positions to enhance their pharmacokinetic properties, and their stability has been rigorously tested and confirmed during their development and clinical use.
References
A detailed look at the inter-assay and intra-assay variability when using Pinaverium bromide-d4 and alternative internal standards in bioanalytical methods.
For researchers and professionals in drug development, the precision and reliability of analytical methods are paramount. When quantifying Pinaverium bromide, a calcium channel blocker used to treat irritable bowel syndrome, the choice of internal standard is critical to ensure accurate and reproducible results. This guide provides a comparative analysis of the inter-assay and intra-assay variability of analytical methods using the deuterated internal standard this compound against other commonly used internal standards.
The use of a stable isotope-labeled internal standard, such as this compound, is generally considered the gold standard in quantitative mass spectrometry-based bioanalysis. This is due to its similar chemical and physical properties to the analyte, which helps to compensate for variations in sample preparation and instrument response. However, detailed public data on the performance of this compound is limited. In contrast, methods using alternative internal standards like paclitaxel and itraconazole have been more thoroughly documented in scientific literature.
Comparative Analysis of Assay Precision
The following tables summarize the inter-assay and intra-assay variability for the quantification of Pinaverium bromide using different internal standards. The data is presented as the coefficient of variation (%CV), which is a measure of the relative variability. Lower %CV values indicate higher precision.
| Internal Standard | Analyte Concentration (pg/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |
| This compound | Not Specified | < 2.24% | Not Specified |
| Paclitaxel | 30.0 | < 15% | < 15% |
| 300.0 | < 15% | < 15% | |
| 8000.0 | < 15% | < 15% | |
| Itraconazole | 36 | 6.7% | 8.1% |
| 3600 | 2.9% | 5.4% | |
| 9600 | 4.6% | 3.7% |
Table 1: Comparison of Inter-Assay and Intra-Assay Precision for Pinaverium Bromide Quantification with Different Internal Standards.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. Below are the experimental protocols for the key methods cited in this guide.
Method Using this compound as Internal Standard
A Chinese patent describes a method for detecting Pinaverium bromide in plasma using this compound as the internal standard.[1] While specific variability data is limited, the described methodology provides insight into the experimental setup.
-
Sample Preparation: 0.5 mL of plasma sample is mixed with 25 µL of this compound internal standard working solution (12 ng/mL in acetonitrile). The mixture is then extracted with 3 mL of isopropanol/dichloromethane (5/95 v/v), vortexed for 3 minutes, and centrifuged at 4000 rpm for 5 minutes. The supernatant is collected for analysis.
-
Chromatography: The analysis is performed using a Waters ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm). The mobile phase consists of a gradient of 2mM ammonium formate solution (A) and acetonitrile (B).
-
Mass Spectrometry: Detection is carried out using a mass spectrometer in multiple reaction monitoring (MRM) mode.
Method Using Paclitaxel as Internal Standard
A study by Ren et al. (2011) details a sensitive and specific LC-MS/MS method for the determination of Pinaverium bromide in human plasma using paclitaxel as the internal standard.[2]
-
Sample Preparation: Plasma samples are precipitated with an organic solvent.
-
Chromatography: The separation is achieved using liquid chromatography.
-
Mass Spectrometry: Detection is performed using an electrospray tandem mass spectrometer in multiple-reaction monitoring mode. The calibration curve was linear over the plasma concentration range of 10.0-10000.0 pg/mL.[2]
Method Using Itraconazole as Internal Standard
A robust UPLC-MS/MS method for the determination of Pinaverium bromide in human plasma using itraconazole as the internal standard has been developed and validated.
-
Sample Preparation: Protein precipitation with acetonitrile is used to extract Pinaverium and itraconazole from 500 µL plasma samples.
-
Chromatography: An Acquity UPLC BEH C18 column (1.7 µm, 2.1 × 100 mm) is used with an isocratic mobile phase of acetonitrile-5 mM ammonium formate (80:20, v/v) at a flow rate of 0.3 mL/min.
-
Mass Spectrometry: Detection is performed by positive ion electrospray tandem mass spectrometry on a XEVO TQ-S instrument using multiple reaction monitoring. The mass transitions monitored were m/z 511.2 → 230 for Pinaverium bromide and m/z 705.29 → 392.18 for itraconazole. The method was validated over a concentration range of 12-12,000 pg/mL.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the inter-assay and intra-assay variability of a bioanalytical method.
Caption: Workflow for Determining Inter-Assay and Intra-Assay Variability.
Conclusion
While this compound is theoretically an ideal internal standard for the quantification of Pinaverium bromide, the publicly available data on its assay precision is currently limited. The single identified source suggests high precision, but lacks the detailed validation data typically required for direct comparison.[1] In contrast, methods employing alternative internal standards such as paclitaxel and itraconazole have demonstrated acceptable and well-documented levels of inter-assay and intra-assay variability, with %CV values generally below 15%.[2]
For researchers, the choice of internal standard will depend on the specific requirements of their study, including the need for the highest possible accuracy and the availability of validated methods and reference materials. While the data for paclitaxel and itraconazole provide a strong basis for developing a robust analytical method, the use of this compound, once thoroughly validated and documented, could offer further improvements in analytical precision.
References
- 1. CN114609293B - Method for detecting pinaverium bromide in plasma by adopting LC-MS method - Google Patents [patents.google.com]
- 2. A sensitive and specific liquid chromatography/tandem mass spectrometry method for determination of pinaverium bromide in human plasma: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A detailed comparison of analytical techniques for the quantification of Pinaverium bromide, with a focus on method robustness as a critical performance parameter. This guide provides researchers, scientists, and drug development professionals with the experimental data and protocols necessary to evaluate and select the most suitable analytical method for their needs.
The accurate and reliable quantification of Pinaverium bromide, a locally acting spasmolytic agent, is crucial for quality control and stability studies in pharmaceutical formulations. The robustness of an analytical method—its capacity to remain unaffected by small, deliberate variations in method parameters—is a key indicator of its reliability during routine use. This guide presents a comparative analysis of High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and UV Spectrophotometry for the determination of Pinaverium bromide, with a special emphasis on robustness testing as stipulated by the International Council for Harmonisation (ICH) guidelines.
Comparative Analysis of Analytical Methods
The selection of an analytical method for Pinaverium bromide depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. While chromatographic techniques like HPLC and UPLC offer high specificity, spectrophotometric methods provide a simpler and more cost-effective alternative for certain applications. The following tables summarize the performance characteristics and robustness data from various validated methods.
Table 1: Comparison of Chromatographic Methods for Pinaverium Bromide Analysis
| Parameter | RP-HPLC Method I[1][2] | RP-HPLC Method II[3][4] | UPLC Method[5] | LC Method[6][7] |
| Column | Phenomenex C18 (250 x 4.6 mm, 5 µm)[1][2] | Zorbax SB C8 (250 x 4.6 mm, 5 µm)[3][4] | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)[5] | Phenomenex Onyx C18 monolithic (100 x 4.6 mm)[6][7] |
| Mobile Phase | Acetonitrile:Ammonium acetate buffer (pH 3.0) (80:20 v/v)[1][2] | Acetonitrile:0.1% Orthophosphoric acid (70:30 v/v)[3][4] | Acetonitrile:Methanol:Potassium dihydrogen orthophosphate | Acetonitrile:0.3% Triethylamine (pH 5.0) (50:50 v/v)[6][7] |
| Flow Rate | 1.0 mL/min[1][2] | 1.0 mL/min[3][4] | Not Specified | 2.0 mL/min[6][7] |
| Detection (UV) | 214 nm[1][2] | 245 nm[4] | Not Specified | 213 nm[6][7] |
| Retention Time | 5.067 min[1][2] | 4.84 min[3][4] | Not Specified | 3.4 min[6][7] |
| Linearity Range | 12.5-75.0 µg/mL[1][2] | 20-150 µg/mL[3][4] | 10-400 ppm[5] | 5-100 µg/mL[6][7] |
| % Recovery | 100.22%[1][2] | < 2% RSD[3][4] | Within ICH limit[5] | 100.68%[6][7] |
| Precision (%RSD) | < 2%[1][2] | < 2%[3][4] | Within ICH limit[5] | < 1.38%[6][7] |
Table 2: Robustness Testing of Chromatographic Methods
| Method | Parameter Varied | Observation | Result |
| RP-HPLC Method I [2] | Flow Rate (± 0.2 mL/min) | Shift in retention time (4.976 min at 1.2 mL/min)[2] | Robust[2] |
| Wavelength (± 2 nm) | Shift in retention time (5.108 min at 216 nm)[2] | Robust[2] | |
| UPLC Method [5] | Wavelength | Not specified[5] | Robust[5] |
| Column Temperature | Not specified[5] | Robust[5] | |
| LC Method [6][7] | Experimental Design Used | Not specified[6][7] | Robust[6][7] |
Table 3: Comparison of UV Spectrophotometric Methods for Pinaverium Bromide Analysis [8][9]
| Parameter | Method A | Method B |
| Wavelength (λmax) | 213 nm | 243 nm |
| Linearity Range | 2-14 µg/mL[8][9] | 10-70 µg/mL[8][9] |
| Correlation Coefficient (r²) | > 0.99[8][9] | > 0.99[8][9] |
| LOD | 0.39 µg/mL[8][9] | 2.93 µg/mL[8][9] |
| LOQ | 1.31 µg/mL[8][9] | 9.77 µg/mL[8][9] |
| Precision (%RSD) | < 2%[8][9] | < 2%[8][9] |
| Accuracy (% Recovery) | 100.41%[9] | 100.30%[9] |
| Robustness | Evaluated by full factorial design and found to be robust.[8][9] | Evaluated by full factorial design and found to be robust.[8][9] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and verification.
Protocol 1: RP-HPLC Method for Pinaverium Bromide[1][2]
-
Chromatographic System: A reverse-phase high-performance liquid chromatography system equipped with a UV detector.
-
Column: Phenomenex C18 (250 x 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and ammonium acetate buffer (pH 3.0, adjusted with triethylamine) in a ratio of 80:20 v/v.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 214 nm.
-
Injection Volume: 20 µL.
-
Standard Solution Preparation: Prepare a stock solution of Pinaverium bromide in the mobile phase and dilute to achieve concentrations within the linear range (12.5-75.0 μg/mL).
-
Sample Preparation: Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 50 mg of Pinaverium bromide to a 100 mL volumetric flask. Add diluent, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm membrane filter before injection.
-
Robustness Testing: Deliberately vary the following parameters and assess the impact on retention time, peak area, and tailing factor:
-
Flow rate (e.g., ± 0.2 mL/min).
-
Wavelength of detection (e.g., ± 2 nm).
-
Mobile phase composition (e.g., ± 2% acetonitrile).
-
Protocol 2: Forced Degradation Studies[1][2][3][4][5]
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.
-
Acid Degradation: Reflux 50 mg of Pinaverium bromide in 0.2N HCl at 80°C for 24 hours.[4][10] Neutralize the solution before dilution and analysis.
-
Alkali Degradation: Reflux 50 mg of Pinaverium bromide in 0.2N NaOH at 80°C for 24 hours.[10] Neutralize the solution before dilution and analysis.
-
Oxidative Degradation: Treat 50 mg of Pinaverium bromide with 30% H₂O₂ at room temperature for a specified period (e.g., 60 minutes).[2]
-
Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 7 days.[10]
-
Photolytic Degradation: Expose the drug substance to UV light (200 W.hr/m²) and fluorescent light (1.2 M LUX hours).[4]
Analyze the stressed samples using the developed analytical method and check for any degradation peaks and their resolution from the main Pinaverium bromide peak. The method is considered stability-indicating if it can selectively quantify the drug in the presence of its degradation products.[3]
Visualizing the Robustness Testing Workflow
The following diagram illustrates the logical workflow of a typical robustness study for an analytical method.
Caption: A flowchart illustrating the key steps in conducting a robustness test for an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. DEVELOPMENT AND VALIDATION OF A NEW AND STABILITY INDICATING LC METHOD FOR ANALYSIS OF PINAVERIUM BROMIDE IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 4. pharmasm.com [pharmasm.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Pinaverium Bromide: Development and Validation of Spectrophotometric Methods for Assay and Dissolution Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. files.core.ac.uk [files.core.ac.uk]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various extraction methods for the analysis of Pinaverium bromide from different matrices, including pharmaceutical dosage forms and biological samples. The performance of traditional and modern extraction techniques is evaluated based on experimental data, offering insights into their efficiency, speed, and environmental impact.
Performance Comparison of Extraction Methods
The selection of an appropriate extraction method is critical for accurate and reliable quantification of Pinaverium bromide. The following table summarizes the performance of several common extraction techniques based on key analytical parameters.
| Extraction Method | Matrix | Recovery Rate (%) | Processing Time | Solvent Consumption | Key Advantages |
| Solvent Extraction | Tablets | 97.6 - 102.3[1] | ~30 minutes | Moderate | Simple, high recovery |
| Liquid-Liquid Extraction (LLE) | Plasma | High (not specified) | ~20 minutes | High | Effective for complex matrices |
| Protein Precipitation | Plasma | High (not specified) | < 10 minutes | Low | Rapid, simple |
| Ultrasound-Assisted Extraction (UAE) | Tablets/Soil | 47 - 57 (for similar compounds)[2] | 10 - 20 minutes | Low to Moderate | Faster than conventional methods |
| Microwave-Assisted Extraction (MAE) | Tablets | 97.4 - 101.9[1] | ~7 minutes per run[1] | Low | Very fast, high throughput |
| Supercritical Fluid Extraction (SFE) | Tablets | 98.6[3][4] | Variable | Very Low (uses CO2) | Green chemistry, tunable selectivity |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below.
Solvent Extraction from Pharmaceutical Tablets
This method is widely used for the routine analysis of Pinaverium bromide in solid dosage forms.
Protocol:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of Pinaverium bromide.
-
Transfer the powder to a volumetric flask.
-
Add a suitable solvent mixture (e.g., acetonitrile/water (1:1, v/v) or ethanol-water (1+1)) to approximately 70% of the flask volume.[5]
-
Sonicate the mixture for 10-20 minutes to ensure complete dissolution of the active ingredient.[5]
-
Allow the solution to cool to room temperature and dilute to the final volume with the same solvent.
-
Filter the solution through a 0.45 µm filter to remove excipients prior to analysis.
Liquid-Liquid Extraction (LLE) from Plasma
LLE is a classic method for extracting drugs from biological fluids.
Protocol:
-
To a 0.5 mL plasma sample, add an internal standard.
-
Add 3 mL of an extraction solvent mixture, such as isopropanol/dichloromethane (5/95 v/v).
-
Vortex the mixture for 3 minutes to facilitate the transfer of Pinaverium bromide into the organic phase.
-
Centrifuge the sample at 4000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
Protein Precipitation from Plasma
This is a rapid method for removing proteins from plasma samples before analysis.
Protocol:
-
To a 500 µL plasma sample, add an internal standard.
-
Add a protein precipitating agent, such as acetonitrile, in a 1:2 or 1:3 ratio (plasma:acetonitrile).
-
Vortex the mixture vigorously for 1-2 minutes to denature and precipitate plasma proteins.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Collect the clear supernatant for direct injection or further processing.
Ultrasound-Assisted Extraction (UAE) from Solid Matrices
UAE utilizes ultrasonic waves to accelerate the extraction process. This protocol is adapted from methods used for similar quaternary ammonium compounds[2].
Protocol:
-
Place 5 g of the homogenized solid sample (e.g., crushed tablets, soil) into a glass vial.
-
Add 10 mL of an appropriate extraction solvent (e.g., acetonitrile with 0.1% HCl).[2]
-
Place the vial in an ultrasonic bath and sonicate for 10-20 minutes at a controlled temperature.[2]
-
After sonication, centrifuge the sample to separate the solid material.
-
Collect the supernatant for analysis.
Microwave-Assisted Extraction (MAE) from Solid Dosage Forms
MAE uses microwave energy to heat the solvent and sample, leading to a rapid extraction.
Protocol:
-
Place a single, intact or coarsely crushed, tablet into a microwave extraction vessel.
-
Add a specific volume of a suitable solvent (e.g., acetonitrile or methanol-water).[1]
-
Seal the vessel and place it in the microwave extractor.
-
Apply microwave energy to heat the sample to a set temperature (e.g., 50°C) and hold for a short period (e.g., 5 minutes).[1]
-
After cooling, the extract is ready for filtration and analysis.
Supercritical Fluid Extraction (SFE) from Tablets
SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent, offering a green alternative to organic solvents.
Protocol:
-
Place a ground tablet into the SFE extraction vessel.
-
Pressurize the vessel with carbon dioxide above its critical point (31°C and 74 bar).[6]
-
A modifier, such as methanol, may be added to the CO2 to enhance the extraction of polar compounds like Pinaverium bromide.[3]
-
Perform the extraction in a series of static (soaking) and dynamic (flowing) steps to ensure complete recovery.
-
Depressurize the system, causing the CO2 to return to a gaseous state and leave the extracted analyte behind.
-
Collect the analyte by rinsing the collection vessel with a small amount of organic solvent.
Visualizing the Extraction Workflows
The following diagrams, generated using the DOT language, illustrate the workflows of the described extraction methods.
Caption: Workflow for Solvent Extraction of Pinaverium Bromide from Tablets.
Caption: Workflow for Liquid-Liquid Extraction of Pinaverium Bromide from Plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. A fast and robust method for the extraction and analysis of quaternary alkyl ammonium compounds from soil and sewage sludge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of supercritical fluid extraction for sample preparation of sustained-release felodipine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of supercritical fluid extraction for sample preparation of sustained-release felodipine tablets. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
A Comparative Guide to LC Columns for the Quantification of Pinaverium Bromide
The accurate quantification of Pinaverium bromide, a spasmolytic agent used for gastrointestinal disorders, is crucial for quality control in pharmaceutical manufacturing and for pharmacokinetic studies. The selection of an appropriate Liquid Chromatography (LC) column is a critical factor that dictates the efficiency, resolution, and speed of the analysis. This guide provides a comparative overview of different LC columns used for the determination of Pinaverium bromide, supported by experimental data from various validated methods.
General Experimental Workflow
The analytical process for quantifying Pinaverium bromide using LC typically follows a standardized workflow. This process begins with the careful preparation of standards and samples, followed by chromatographic separation and detection, and concludes with data analysis.
Caption: General workflow for LC-based quantification of Pinaverium bromide.
Performance Comparison of LC Columns
The majority of published methods for Pinaverium bromide quantification employ reverse-phase (RP) chromatography, with C18 and C8 columns being the most common stationary phases. The choice between a standard HPLC platform and an Ultra-High-Performance Liquid Chromatography (UPLC) system also significantly impacts performance, with UPLC offering faster analysis times and higher efficiency due to the use of smaller particle size columns.
Below is a summary of performance data from different studies using various C18 and C8 columns.
Table 1: Chromatographic Conditions for Pinaverium Bromide Quantification
| Column Type | Column Details | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Monolithic C18 | Phenomenex Onyx (100 x 4.6 mm) | Acetonitrile : 0.3% Triethylamine (pH 5.0) (50:50, v/v) | 2.0 | PDA @ 213 nm | [1][2] |
| HPLC C18 | Phenomenex C18 (250 x 4.6 mm, 5 µm) | Acetonitrile : Ammonium Acetate Buffer (pH 3.0) (80:20, v/v) | 1.0 | UV @ 214 nm | [3][4] |
| UPLC C18 | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) | Methanol : Potassium Dihydrogen Orthophosphate Buffer (pH 6.5) (45:55, v/v) | 0.4 | UV @ 220 nm | [5] |
| UPLC-MS/MS C18 | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) | Acetonitrile : 5 mM Ammonium Formate (80:20, v/v) | 0.3 | ESI-MS/MS | [6][7][8][9] |
| HPLC C8 | Zorbax SB C8 (250 x 4.6 mm, 5 µm) | Acetonitrile : 0.1% Orthophosphoric Acid (70:30, v/v) | 1.0 | UV @ 245 nm | [10] |
Table 2: Performance Characteristics of Different LC Columns
| Column Type | Retention Time (min) | Linearity Range | Limit of Quantification (LOQ) | Key Performance Highlights | Reference |
| Monolithic C18 | 3.4 | 5 - 100 µg/mL | 4.70 µg/mL | Good performance with lower backpressure compared to particulate columns. | [1][2] |
| HPLC C18 | 5.07 | 12.5 - 75 µg/mL | Not Specified | Stability-indicating method with good peak sharpness.[3][4] | [3][4] |
| UPLC C18 | 1.5 | 10 - 400 ppm (µg/mL) | Not Specified | Rapid analysis time (1.5 min) suitable for high-throughput screening. | [5] |
| UPLC-MS/MS C18 | ~1.5 (Total run time 2.5 min) | 12 - 12,000 pg/mL | 12 pg/mL | High sensitivity, ideal for pharmacokinetic studies in human plasma.[6][7][8] | [6][7][8][9] |
| HPLC C8 | 4.84 | 20 - 150 µg/mL | Not Specified | Effective for stability-indicating assays.[10] | [10] |
Detailed Experimental Protocols
Method Using HPLC with a Particulate C18 Column
This method is a stability-indicating assay developed for quantifying Pinaverium bromide in tablet dosage forms.[3][4]
-
Instrumentation: A Shimadzu LC-2010 CHT system with an SPD 20-AD UV-Vis detector was used.[3]
-
Column: Phenomenex C18 (250 x 4.6 mm i.d., 5 µm particle size).[3][4]
-
Mobile Phase: A mixture of ammonium acetate buffer (pH 3.0) and acetonitrile in a ratio of 20:80 (v/v).[3][4]
-
Column Temperature: 25°C.[3]
-
Sample Preparation: Twenty tablets were crushed, and a powder quantity equivalent to 50 mg of Pinaverium bromide was dissolved in acetonitrile, stirred, sonicated, and diluted to 100 mL.[3]
Method Using UPLC with a Sub-2-µm C18 Column
This protocol outlines a rapid UPLC method suitable for routine quality control analysis in bulk and formulation.[5]
-
Instrumentation: Waters Acquity UPLC with a UV detector.[5]
-
Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm particle size).[5]
-
Mobile Phase: A mixture of potassium dihydrogen orthophosphate buffer (pH 6.5) and methanol in a ratio of 55:45 (v/v).[5]
-
Flow Rate: 0.4 mL/min (isocratic elution).[5]
-
Column Temperature: 40°C.[5]
-
Injection Volume: 1 µL.[5]
-
Detection: UV detection at 220 nm.[5]
-
Sample Preparation: Ten tablets were ground, and a quantity equivalent to 50 mg of Pinaverium bromide was dissolved in the diluent, sonicated, and filtered through a 0.22 mm nylon membrane filter before dilution.[5]
Method Using UPLC-MS/MS for Plasma Samples
This highly sensitive method was developed for the determination of Pinaverium bromide in human plasma, making it ideal for pharmacokinetic studies.[6][7][8]
-
Instrumentation: Waters Acquity UPLC coupled with a XEVO TQ-S tandem mass spectrometer.[6][7]
-
Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm particle size).[6][7][8]
-
Mobile Phase: A mixture of acetonitrile and 5 mM ammonium formate in a ratio of 80:20 (v/v).[6][7][8]
-
Detection: Positive ion electrospray tandem mass spectrometry (ESI-MS/MS) in Multiple Reaction Monitoring (MRM) mode. The mass transition monitored for Pinaverium bromide was m/z 511.2 → 230.[6][7][8]
-
Sample Preparation: Protein precipitation was used to extract Pinaverium bromide from 500 µL plasma samples using acetonitrile.[6][7][8]
Conclusion
The selection of an LC column for Pinaverium bromide quantification depends heavily on the application's requirements.
-
For routine quality control and stability testing of pharmaceutical formulations, conventional HPLC C18 and C8 columns provide robust and reliable results with adequate resolution and sensitivity using UV detection.[3][4][10]
-
For high-throughput analysis , UPLC C18 columns with sub-2-µm particles offer a significant advantage by drastically reducing run times without compromising separation efficiency.[5]
-
For bioanalytical applications , such as pharmacokinetic studies requiring the measurement of low concentrations of Pinaverium bromide in complex matrices like plasma, a UPLC C18 column coupled with a tandem mass spectrometer (MS/MS) is the superior choice due to its exceptional sensitivity and specificity.[6][7][8][9]
Ultimately, methods utilizing UPLC BEH C18 columns demonstrate a clear advantage in terms of speed and sensitivity, making them highly suitable for both quality control and demanding bioanalytical research.[5][6][7][8]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Determination of Pinaverium Bromide in Human Plasma by a Sensitive and Robust UPLC-MS-MS Method and Application to a Pharmacokinetic Study in Mexican Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
Head-to-Head Comparison of Mass Spectrometers for the Analysis of Pinaverium Bromide-d4
In the realm of bioanalytical research and drug development, the sensitive and accurate quantification of pharmaceutical compounds and their deuterated internal standards is paramount. This guide provides a detailed head-to-head comparison of two different liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems for the analysis of this compound, a labeled internal standard crucial for the pharmacokinetic studies of Pinaverium bromide. This comparison is based on published analytical methods and aims to assist researchers, scientists, and drug development professionals in selecting the appropriate instrumentation for their analytical needs.
Performance Data Summary
The following table summarizes the key performance parameters of two distinct LC-MS/MS systems used for the analysis of Pinaverium bromide. While a direct comparative study using this compound was not explicitly found, the data presented for the parent compound is indicative of the expected performance for its deuterated analogue.
| Parameter | Mass Spectrometer System 1 (LC-MS/MS) | Mass Spectrometer System 2 (XEVO TQ-S) |
| Lower Limit of Quantification (LLOQ) | 10.0 pg/mL[1] | 12 pg/mL[2] |
| Upper Limit of Quantification (ULOQ) | 10,000.0 pg/mL[1] | 12,000 pg/mL[2] |
| Linearity (Correlation Coefficient, r) | 0.9979[1] | 0.9991[2] |
| Intra-day Precision (%RSD) | < 15%[1] | Not explicitly stated |
| Inter-day Precision (%RSD) | < 15%[1] | Not explicitly stated |
| Absolute Recovery | 99.7-111.7%[1] | 153.6-163.4% (for Pinaverium)[2] |
| Internal Standard Used | Paclitaxel[1] | Itraconazole[2] |
A separate patented method describes a process with a significantly lower LLOQ of 0.005 ng/mL (5 pg/mL)[3]. This method utilizes this compound as the internal standard and employs an isopropanol-dichloromethane extraction[3].
Experimental Workflow and Comparison Logic
The following diagrams illustrate the general experimental workflow for this compound analysis and the logical framework for comparing the performance of different mass spectrometers.
Experimental Protocols
The methodologies detailed below are synthesized from published literature and represent robust approaches for the quantification of Pinaverium bromide, which are directly applicable to its deuterated internal standard, this compound.
Method 1: LC-MS/MS System
This method was developed for the determination of Pinaverium bromide in human plasma using an unspecified LC-MS/MS system with electrospray ionization.
-
Sample Preparation:
-
Plasma samples were precipitated for protein removal.
-
Paclitaxel was utilized as the internal standard[1].
-
-
Liquid Chromatography:
-
The specific column and mobile phase composition are not detailed in the abstract[1].
-
-
Mass Spectrometry:
Method 2: UPLC-MS/MS (XEVO TQ-S)
This high-throughput method was developed using an Acquity UPLC system coupled with a XEVO TQ-S tandem mass spectrometer.
-
Sample Preparation:
-
Liquid Chromatography (UPLC):
-
Mass Spectrometry (XEVO TQ-S):
Method 3: High-Sensitivity LC-MS/MS
This patented method focuses on achieving a very low limit of quantification for Pinaverium bromide in plasma.
-
Sample Preparation:
-
To a 0.5 mL plasma sample, 25 µL of the internal standard working solution (this compound, 12 ng/mL) is added[3].
-
Extraction is performed with 3 mL of isopropanol/dichloromethane (5/95 v/v) by shaking for 3 minutes, followed by centrifugation[3].
-
The supernatant is collected and evaporated to dryness[3].
-
The residue is reconstituted in a mixture of 2mM ammonium formate solution and acetonitrile (40:60)[3].
-
-
Liquid Chromatography:
-
Mass Spectrometry:
Mechanism of Action of Pinaverium Bromide
Pinaverium bromide acts as a calcium channel blocker, specifically targeting the L-type calcium channels in the smooth muscle cells of the gastrointestinal tract[5][6]. By inhibiting the influx of calcium ions, it reduces muscle contractility and spasms, which helps in alleviating the symptoms of irritable bowel syndrome (IBS) such as abdominal pain and discomfort[5][6][7]. Its action is localized to the digestive tract, minimizing systemic side effects[7].
References
- 1. A sensitive and specific liquid chromatography/tandem mass spectrometry method for determination of pinaverium bromide in human plasma: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. CN114609293B - Method for detecting pinaverium bromide in plasma by adopting LC-MS method - Google Patents [patents.google.com]
- 4. Determination of Pinaverium Bromide in Human Plasma by a Sensitive and Robust UPLC-MS-MS Method and Application to a Pharmacokinetic Study in Mexican Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pinaverium bromide? [synapse.patsnap.com]
- 6. Effect of pinaverium bromide on stress-induced colonic smooth muscle contractility disorder in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [The clinical pharmacological profile of pinaverium bromide] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Pinaverium bromide-d4, a deuterated analog of the spasmolytic agent Pinaverium bromide. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Chemical and Physical Properties
This compound is a stable isotope-labeled compound used in research settings.[1][2] Understanding its properties is the first step toward safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₆H₃₇D₄Br₂NO₄ |
| Molecular Weight | 595.44 g/mol [3] |
| Appearance | White to light yellow powder |
| Melting Point | 159 - 163 °C |
| Storage Conditions | Store at ≤ -10 °C[4] |
Health Hazard Information
Pinaverium bromide is classified as harmful if swallowed (Acute toxicity - Oral, Category 4) and may cause skin and serious eye irritation.[5][6][7] It is also considered very toxic to aquatic life with long-lasting effects.[7][8][9]
Precautionary Statements:
-
Wash hands and any exposed skin thoroughly after handling.[5][7]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[6]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[6]
-
Avoid release to the environment.[7]
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound and its containers. This process is designed to minimize environmental contamination and ensure the safety of laboratory personnel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. echemi.com [echemi.com]
- 8. lgcstandards.com [lgcstandards.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Pinaverium bromide-d4, a deuterated analog of Pinaverium bromide used as a reference standard in analytical and clinical applications.[1][2] Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[3][4] It is also very toxic to aquatic life with long-lasting effects.[4][5][6] Therefore, appropriate personal protective equipment must be worn at all times when handling this compound.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields.[3][5] | Protects against dust particles and splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or impervious clothing.[1][3][5] | Prevents skin contact, which can cause irritation.[3] |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely or exposure limits are exceeded, a full-face respirator or a NIOSH-approved respirator is necessary.[3][7][5] | Protects against inhalation, which may cause respiratory irritation.[3][7] |
Always consult the specific Safety Data Sheet (SDS) for detailed information and handle the compound in accordance with good industrial hygiene and safety practices.[1][3]
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Work in a designated, well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][7][5]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[3]
-
Before handling, read and understand the Safety Data Sheet (SDS).[1]
2. Handling the Compound:
-
Keep the container tightly closed when not in use and store in a dry, cool, and well-ventilated place.[3][5][9]
3. Accidental Release Measures:
-
In case of a spill, evacuate personnel from the area.
-
Wear full personal protective equipment, including respiratory protection.[7]
-
Avoid breathing dust.[5]
-
Carefully sweep or scoop up the spilled solid material, minimizing dust generation, and place it into a suitable, labeled container for disposal.[3]
-
Clean the spill area thoroughly.
Disposal Plan
All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
-
Dispose of contents and container in accordance with all applicable local, regional, national, and international regulations.[5][8]
-
Do not allow the chemical to enter drains or waterways, as it is very toxic to aquatic life.[5][9]
-
Waste may be sent to an approved waste disposal plant, which may involve incineration.[3]
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3][5][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5][8] |
Chemical Spill Response Workflow
The following diagram outlines the procedural steps for responding to a spill of this compound.
Caption: Workflow for handling a chemical spill of this compound.
References
- 1. Pinaverium-D4 Bromide | CAS No: NA [aquigenbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. echemi.com [echemi.com]
- 6. Pinaverium Bromide | C26H41Br2NO4 | CID 40703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. lgcstandards.com [lgcstandards.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
